Glyoxylic acid monohydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
oxaldehydic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOYVEVEDVVKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575892 | |
| Record name | Oxoacetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
563-96-2 | |
| Record name | Oxoacetic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dihydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Glyoxylic Acid Monohydrate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Glyoxylic acid monohydrate, a versatile C2 building block, serves as a cornerstone in a multitude of synthetic transformations, ranging from multicomponent reactions to the synthesis of key pharmaceutical intermediates. Its dual functionality, possessing both an aldehyde and a carboxylic acid group, allows for a diverse range of reactivity, making it an invaluable tool for the modern chemist. This technical guide provides an in-depth overview of the chemical properties of this compound and its application in several key synthetic reactions.
Core Chemical and Physical Properties
This compound is a white crystalline solid that is highly soluble in water and soluble in alcohols. In aqueous solutions, it exists in equilibrium with its hydrate (B1144303) form, 2,2-dihydroxyacetic acid. This equilibrium is a crucial aspect of its reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₄ | [2] |
| Molecular Weight | 92.05 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 49-52 °C | [4] |
| Boiling Point | 100 °C (decomposes) | [4] |
| pKa | 3.18 - 3.32 | [1] |
| Solubility | Freely soluble in water; soluble in ethanol, diethyl ether, and dimethyl sulfoxide; insoluble in esters and aromatic solvents. | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data | Reference |
| FT-IR (cm⁻¹) | Conforms to standard spectra, indicating the presence of O-H, C=O, and C-O stretching vibrations. | [5][6] |
| ¹H NMR (D₂O, ppm) | δ 5.06 (s, 1H), δ 9.39 (minor, aldehyde proton) | [7][8][9][10] |
| ¹³C NMR (D₂O, ppm) | δ 90.76 (hydrated carbonyl), δ 179.50 (carboxylic acid) | [7][10][11][12][13] |
| Mass Spectrometry | Molecular Ion (M-H)⁻ at m/z 91.04 | [14][15][16] |
Applications in Key Synthetic Reactions
This compound's unique structure makes it a valuable reagent in various named reactions, often serving as a bifunctional building block to construct complex molecular architectures.
Friedel-Crafts Type Reaction: Synthesis of 4-Hydroxyphenylacetic Acid
A prominent application of this compound is in the synthesis of 4-hydroxyphenylacetic acid, a crucial intermediate for pharmaceuticals like atenolol. This reaction proceeds via an electrophilic aromatic substitution of phenol (B47542) with glyoxylic acid to form 4-hydroxymandelic acid, which is subsequently reduced.
Experimental Protocol: Synthesis of 4-Hydroxymandelic Acid
-
In a suitable reaction vessel, dissolve phenol and an alkali in an aqueous medium.
-
Add glyoxylic acid to the solution.
-
Heat the reaction mixture to a temperature between 40°C and 70°C.[3]
-
After the reaction is complete, cool the mixture and acidify it.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the 4-hydroxymandelic acid.
-
The crude product can be further purified by recrystallization.
The subsequent reduction of 4-hydroxymandelic acid to 4-hydroxyphenylacetic acid can be achieved through catalytic hydrogenation.[3]
Multicomponent Reactions
This compound is an effective component in various multicomponent reactions (MCRs), which are highly efficient processes for synthesizing complex molecules in a single step.
Biginelli Reaction:
While traditionally employing simple aldehydes, the use of glyoxylic acid in the Biginelli reaction offers a pathway to dihydropyrimidinones bearing a carboxylic acid moiety, which can be further functionalized. The reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.
Mannich Reaction:
In the Mannich reaction, glyoxylic acid can act as the aldehyde component, reacting with an amine and a compound containing an active hydrogen to form β-amino carbonyl compounds. The presence of the carboxylic acid group can influence the reactivity and solubility of the resulting Mannich base.
Hantzsch Pyridine Synthesis:
The Hantzsch synthesis, a classic MCR for the preparation of dihydropyridines, typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[15] The incorporation of glyoxylic acid introduces a carboxylic acid functional group into the dihydropyridine (B1217469) ring, opening avenues for further derivatization.
Reaction Mechanisms and Logical Relationships
The reactivity of this compound in these syntheses is governed by the interplay of its aldehyde and carboxylic acid functionalities. The following diagrams illustrate the general experimental workflow and the logical relationships of its reactivity in key named reactions.
Caption: General experimental workflow for syntheses involving this compound.
Caption: Logical relationships of this compound's reactivity in key named reactions.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, offering access to a wide array of valuable chemical entities. Its dual functionality provides a unique platform for the construction of complex molecules through both classical and modern synthetic methodologies. A thorough understanding of its chemical properties and reactivity is essential for leveraging its full potential in research, development, and industrial applications.
References
- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. Glyoxylic acid, monohydrate | C2H4O4 | CID 15620607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound | 563-96-2 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound(563-96-2)FT-IR [chemicalbook.com]
- 7. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(563-96-2) 1H NMR spectrum [chemicalbook.com]
- 9. hmdb.ca [hmdb.ca]
- 10. bmse000471 Glyoxylic Acid at BMRB [bmrb.io]
- 11. hmdb.ca [hmdb.ca]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometric study on the reaction of glyoxylic acid with chemically protected lysine at the α-amine group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. This compound(563-96-2) MS spectrum [chemicalbook.com]
- 16. Glyoxylic acid, TBDMS derivative [webbook.nist.gov]
An In-depth Technical Guide to the Structure and Reactivity of Glyoxylic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyoxylic acid monohydrate, a key C2 carboxylic acid, serves as a versatile building block in organic synthesis, finding extensive application in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its structure, with a focus on its existence as 2,2-dihydroxyacetic acid in its hydrated form, and delves into its reactivity in significant organic transformations. Quantitative data on its physicochemical and spectroscopic properties are presented in structured tables for clarity. Detailed experimental protocols for key reactions and visual representations of reaction mechanisms and workflows are included to facilitate a deeper understanding and practical application of this valuable reagent.
Structure and Physicochemical Properties
Glyoxylic acid (oxoacetic acid) is an organic compound that, in the presence of water, readily forms a geminal diol, 2,2-dihydroxyacetic acid. This hydrated form is what is commonly known as this compound.[1] The equilibrium between the aldehyde and the hydrate (B1144303) form heavily favors the latter in aqueous solutions.
Molecular Structure
The structure of this compound is characterized by a central carbon atom bonded to a carboxylic acid group (-COOH) and two hydroxyl groups (-OH). This geminal diol structure is crucial to its reactivity.
Equilibrium between Anhydrous and Hydrated Forms:
Caption: Equilibrium between the aldehyde and gem-diol forms of glyoxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₄ | [2] |
| Molecular Weight | 92.05 g/mol | [3] |
| CAS Number | 563-96-2 | [4][5] |
| Appearance | White to light yellow crystalline powder or chunks | [2][5] |
| Melting Point | 49-52 °C | [5] |
| Boiling Point | 100 °C (decomposes) | [4][5] |
| Solubility | Freely soluble in water | [5] |
| pKa | ~3.32 | [1] |
Crystallographic Data
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra are consistent with the 2,2-dihydroxyacetic acid structure.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
| ¹H | 5.056 | Singlet | D₂O | [6] |
| ¹³C (C-OH) | 90.75 | - | D₂O | [6] |
| ¹³C (C=O) | 179.497 | - | D₂O | [6] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3600-2400 | O-H stretch (broad, from -COOH and -OH) | [7] |
| 1750 | C=O stretch (from -COOH) | [7] |
| 1400 | O-H bend | [7] |
| 1232 | C-O stretch | [7] |
| 1110 | C-O stretch | [7] |
Reactivity and Synthetic Applications
This compound's reactivity is dominated by the presence of both a carboxylic acid and a hydrated aldehyde functional group. It participates in a variety of important organic reactions.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones, which are of significant interest in medicinal chemistry.[8] Glyoxylic acid can serve as the aldehyde component in this reaction.
Caption: A generalized workflow for the Biginelli reaction.
The Strecker Amino Acid Synthesis
The Strecker synthesis is a method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[9] The reaction proceeds through an α-aminonitrile intermediate which is subsequently hydrolyzed. Glyoxylic acid can be used as the aldehyde precursor to synthesize glycine (B1666218) and its derivatives.
Caption: The two-step mechanism of the Strecker amino acid synthesis.
Experimental Protocols
General Protocol for the Biginelli Reaction using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the desired β-ketoester (1.0 eq), and urea or thiourea (1.5 eq) in a suitable solvent such as ethanol (B145695).
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 5-10 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by filtration and subsequent recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure dihydropyrimidinone.[10][11][12][13]
General Protocol for the Strecker Synthesis of Glycine
This protocol involves the use of cyanide and should be performed with extreme caution in a well-ventilated fume hood by trained personnel.
-
Imine Formation: In a suitable reaction vessel, dissolve this compound (1.0 eq) in an aqueous solution of ammonium (B1175870) chloride.
-
Cyanide Addition: To this solution, add a solution of sodium cyanide (1.0 eq) in water dropwise while maintaining a low temperature (e.g., 0-10 °C).
-
Reaction: Stir the reaction mixture at room temperature until the formation of the α-aminonitrile is complete, as monitored by an appropriate analytical technique (e.g., NMR or IR spectroscopy).
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed to the amino acid. This can be achieved by heating the reaction mixture with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Isolation: After hydrolysis, the reaction mixture is neutralized to the isoelectric point of glycine, causing it to precipitate. The solid glycine can then be collected by filtration, washed, and dried.[14][15][16][17]
Conclusion
This compound is a readily available and highly useful bifunctional molecule in organic synthesis. Its existence as a stable geminal diol provides a unique reactivity profile, particularly in multicomponent reactions like the Biginelli and Strecker syntheses. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important synthetic intermediate.
References
- 1. hmdb.ca [hmdb.ca]
- 2. echemi.com [echemi.com]
- 3. Glyoxylic acid, monohydrate | C2H4O4 | CID 15620607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | 563-96-2 [chemicalbook.com]
- 6. bmse000471 Glyoxylic Acid at BMRB [bmrb.io]
- 7. rsc.org [rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. redalyc.org [redalyc.org]
- 11. asianpubs.org [asianpubs.org]
- 12. jetir.org [jetir.org]
- 13. scialert.net [scialert.net]
- 14. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Solubility of Glyoxylic Acid Monohydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of glyoxylic acid monohydrate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative information and presents a detailed experimental protocol for the accurate determination of its solubility. This information is critical for professionals in research, development, and formulation who utilize this compound in diverse applications, including pharmaceutical synthesis, cosmetics, and agrochemicals.
Core Concepts in Solubility
The solubility of a crystalline compound like this compound in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound, with its carboxylic acid and hydrated aldehyde functional groups, is a polar molecule. Its solubility in organic solvents is therefore highly dependent on the solvent's polarity, hydrogen bonding capabilities, and dielectric constant.
Qualitative and Semi-Quantitative Solubility Data
This compound exhibits a range of solubilities in different classes of organic solvents. The following table summarizes the available data from various technical sources. It is important to note that much of the available information is qualitative. For precise formulation work, it is highly recommended to determine the solubility experimentally under the specific conditions of temperature and pressure relevant to the intended application.
| Solvent Class | Solvent | Solubility Description | Reported Value (at ambient temperature, unless specified) | Citation |
| Alcohols | Ethanol | Soluble / Very Soluble | 18 mg/mL | [1][2] |
| Methanol | Soluble | Miscible | [3][4] | |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | 18 mg/mL | [1][2] |
| Ethers | Diethyl Ether | Slightly Soluble | - | [5] |
| Tetrahydrofuran (THF) | Data not available | - | ||
| Ketones | Acetone | Soluble | - | |
| Esters | Ethyl Acetate | Insoluble | - | [3] |
| Aromatic Hydrocarbons | Benzene | Slightly Soluble | - | [3][5] |
| Toluene | Insoluble | - | ||
| Aliphatic Hydrocarbons | Hexane | Insoluble | - | |
| Halogenated Hydrocarbons | Chloroform | Data not available | - | |
| Nitriles | Acetonitrile | Data not available | - | |
| Amides | N,N-Dimethylformamide (DMF) | Data not available | - |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed, dry glass evaporating dishes
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached. b. Pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker bath set to the desired temperature. b. Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute remains constant.
-
Sample Collection and Filtration: a. After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. It is critical not to disturb the solid at the bottom of the vial. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish. This step removes any undissolved microcrystals. Record the exact volume of the filtrate.
-
Gravimetric Analysis: a. Place the evaporating dish containing the filtrate in a drying oven set to a temperature that will evaporate the solvent without decomposing the this compound (e.g., 50-60 °C). The boiling point of the solvent should be considered. b. Continue drying until all the solvent has evaporated and a constant weight of the dried residue (this compound) is achieved. This is confirmed by repeated weighing after further drying periods until the weight difference is negligible. c. Cool the evaporating dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.
-
Calculation of Solubility: a. Record the final weight of the evaporating dish with the dried this compound. b. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish. c. Express the solubility in desired units, for example:
- g/100 mL: (mass of dissolved solid in g / volume of filtrate in mL) * 100
- g/100 g of solvent: (mass of dissolved solid in g / mass of solvent in g) * 100. The mass of the solvent can be calculated from its volume and density at the experimental temperature.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.
Visualizations
Experimental Workflow for Solubility Determination
The following flowchart illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Relationship Between Solvent Polarity and Solubility
The solubility of a polar compound like this compound is directly influenced by the polarity of the solvent. The following diagram illustrates this general relationship.
Caption: Solvent polarity and solubility relationship.
References
Glyoxylic Acid Monohydrate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling precautions for glyoxylic acid monohydrate. The information is compiled to ensure safe laboratory practices and to mitigate risks associated with the use of this compound in research and development.
Chemical and Physical Properties
This compound is a colorless, crystalline solid.[1][2] In aqueous solutions, it exists in equilibrium between its aldehyde form and a geminal diol hydrate.[2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂H₄O₄ | [1] |
| Molecular Weight | 92.05 g/mol | [3] |
| Appearance | White to yellowish crystalline powder or solid | [1][4] |
| Melting Point | 48-52 °C | [1][5] |
| Boiling Point | 100 °C (decomposes) | [5] |
| Flash Point | > 110 °C (> 230 °F) | [6][7] |
| Solubility | Soluble in water | [6] |
| pKa | 3.18 - 3.32 |
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The primary hazards are its corrosive nature and potential for causing allergic skin reactions.
GHS Hazard Statements:
-
H290: May be corrosive to metals.
-
H317: May cause an allergic skin reaction.[8]
-
H318: Causes serious eye damage.[8]
| Hazard Classification | Category |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
| Skin Sensitization | 1 |
| Corrosive to Metals | 1 |
Toxicological Data
| Endpoint | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 3000 mg/kg (for anhydrous glyoxylic acid) | [1] |
| Serious Eye Damage/Irritation | Rabbit | Eye | Risk of serious damage to eyes (OECD Test Guideline 405) | |
| Skin Sensitization | Mouse | Skin | May cause allergic skin reaction |
Experimental Protocol: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
This test is designed to assess the potential for a substance to cause eye irritation or corrosion. While the specific protocol for the this compound study is not detailed in the available literature, the general methodology involves:
-
Animal Model: Typically, the albino rabbit is used.
-
Procedure: A specified amount of the test substance is applied to one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after application (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the observed lesions is scored according to a standardized system.
-
Classification: Based on the persistence and severity of the scores, the substance is classified for its eye irritation or corrosion potential.
Handling and Storage Precautions
Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible.[6]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[8]
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[6][7]
Storage
-
Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[1][8]
-
Keep away from incompatible materials such as bases, metals, and strong oxidizing agents.[1]
-
The material is hygroscopic and should be stored under an inert atmosphere if possible.[6][7]
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]
-
Specific Hazards: The substance is combustible and can form explosive mixtures with air upon intense heating.[1] Thermal decomposition can release irritating and toxic gases such as carbon monoxide and carbon dioxide.[6][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][8]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6][8]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[6][8]
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[6][7]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] Do not mix with other waste.
Visual logical Relationships
Caption: Risk assessment and control measures workflow.
Caption: First aid decision tree for exposure.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 3. Glyoxylic acid, monohydrate | C2H4O4 | CID 15620607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [huashihang-chemical.com]
- 5. This compound | 563-96-2 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. foodb.ca [foodb.ca]
- 8. carlroth.com [carlroth.com]
In-Depth Technical Guide: Glyoxylic Acid Monohydrate (CAS 563-96-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyoxylic acid monohydrate (CAS 563-96-2), a versatile C2 carboxylic acid, serves as a crucial intermediate and building block in a myriad of applications, spanning the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, allows it to participate in a wide range of chemical transformations.[3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key synthetic applications with detailed experimental protocols, and its role in biological pathways.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder or chunk solid.[2][4] In aqueous solution, it primarily exists as a geminal diol, dihydroxyacetic acid.[5] It is highly soluble in water and soluble in ethanol (B145695), but only slightly soluble in ether and insoluble in esters and aromatic solvents.[4][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 563-96-2 | [1] |
| Molecular Formula | C₂H₄O₄ | [2] |
| Molecular Weight | 92.05 g/mol | [1] |
| Appearance | White to light yellow crystalline powder or chunks | [2][4] |
| Melting Point | 49-52 °C | [7] |
| Boiling Point | 100 °C (decomposes) | [7] |
| Density | 1.33 g/mL at 20 °C | [7] |
| Solubility | Freely soluble in water; slightly soluble in ethanol and ether; insoluble in esters and aromatic solvents. | [4][6] |
| pKa | 3.43 ± 0.11 | [7] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | Spectra available in chemical databases. | [8][9] |
| ¹³C NMR | Spectra available in chemical databases. | [10] |
| IR | Spectra available in chemical databases. | [10][11] |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Table 3: Toxicological Data of this compound
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | >2528 mg/kg (for anhydrous glyoxylic acid) | [3] |
| LD50 | Rabbit | Dermal | >2000 mg/kg (for anhydrous glyoxylic acid) | [3] |
Key Synthetic Applications and Experimental Protocols
This compound is a valuable precursor in the synthesis of a wide range of commercially important compounds.
Synthesis of Vanillin (B372448)
This compound is a key reactant in the industrial synthesis of vanillin from guaiacol (B22219). The process involves the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation.[1]
Experimental Protocol: Synthesis of Vanillylmandelic Acid (Vanillin Precursor)
-
Materials: Guaiacol, this compound, sodium hydroxide, sulfuric acid (50%).
-
Procedure:
-
An ice-cold aqueous solution of this compound (2.5 mol) in 400 ml of water is added dropwise over 4 hours to an ice-cold, efficiently stirred alkaline solution of guaiacol. The reaction temperature is maintained between 0 and -5 °C.[2]
-
The solution is stirred for an additional 20 hours, during which the temperature is allowed to slowly rise to room temperature.[2]
-
The reaction mixture is then acidified with 50% sulfuric acid to precipitate the crude vanillylmandelic acid.[1]
-
The precipitate is filtered, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
-
Hopkins-Cole Test for Tryptophan
The Hopkins-Cole reaction, which uses glyoxylic acid, is a specific chemical test for the presence of the amino acid tryptophan in proteins.
Experimental Protocol: Hopkins-Cole Test
-
Reagents: Hopkins-Cole reagent (a solution of glyoxylic acid, which can be prepared by exposing glacial acetic acid to sunlight), concentrated sulfuric acid.
-
Procedure:
-
In a test tube, add 2 ml of the protein solution to be tested and an equal volume of the Hopkins-Cole reagent. Mix thoroughly.
-
Incline the test tube and carefully allow 5 to 6 ml of concentrated sulfuric acid to flow slowly down the side of the tube, forming a distinct layer at the bottom.
-
A reddish-violet or purple ring at the interface of the two layers indicates a positive result for tryptophan.
-
Synthesis of Atenolol (B1665814)
Glyoxylic acid can be used to synthesize 4-hydroxyphenylacetic acid, a precursor for the beta-blocker atenolol.[5] However, a more direct and common synthesis of atenolol starts from 4-hydroxyphenylacetamide.
Experimental Protocol: Synthesis of Atenolol from 4-Hydroxyphenylacetamide
-
Materials: 2-(4-hydroxyphenyl)acetamide, epichlorohydrin (B41342), sodium hydroxide, isopropylamine (B41738), water, methanol (B129727).
-
Procedure:
-
To a stirred solution of 2-(4-hydroxyphenyl)acetamide (1.00 g, 6.62 mmol) in an aqueous solution of NaOH (0.2M, 8.71 mL, 1.98 mmol), add epichlorohydrin (1.04 mL, 13.26 mmol). Stir the mixture at room temperature.[1]
-
After 48 hours, filter the mixture and dry the solid crude product under reduced pressure.[1]
-
Dissolve the crude product in methanol (25 mL) and add isopropylamine (10 mL, 116.39 mmol).[1]
-
Stir the solution for 24 hours at room temperature.[1]
-
Remove the solvent under reduced pressure to yield crude atenolol, which can be further purified by recrystallization.[1]
-
Friedel-Crafts and Related Reactions
This compound undergoes Friedel-Crafts-type reactions with electron-rich aromatic compounds to form substituted mandelic acids.[1][2] It can also be condensed with urea (B33335) and 1,2-diaminobenzene to form heterocyclic compounds.[1]
Experimental Workflow: Friedel-Crafts Hydroxyalkylation
References
- 1. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2134 | PDF [slideshare.net]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atenolol | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Enantioselective oxa‐Diels–Alder Sequences of Dendralenes - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Analysis of Glyoxylic Acid in Plants and Fruits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyoxylic acid, a simple α-keto acid, is a naturally occurring organic compound found in a variety of plants and fruits. It serves as a critical intermediate in several key metabolic pathways, including the glyoxylate (B1226380) cycle and photorespiration.[1] Its presence and concentration in plant tissues can vary depending on the species, developmental stage, and environmental conditions. This technical guide provides an in-depth overview of the natural occurrence of glyoxylic acid in the plant kingdom, its metabolic significance, and detailed methodologies for its extraction and quantification.
Metabolic Significance of Glyoxylic Acid in Plants
Glyoxylic acid plays a central role in two major metabolic pathways in plants: the glyoxylate cycle and photorespiration.
1. The Glyoxylate Cycle:
This anabolic pathway, occurring in specialized peroxisomes called glyoxysomes, is crucial for plants, particularly during the germination of seeds. It allows for the conversion of fatty acids, stored as oils, into carbohydrates. These carbohydrates then provide the necessary energy and carbon skeletons for the developing seedling. In this cycle, isocitrate is cleaved by isocitrate lyase to produce glyoxylate and succinate. The glyoxylate then combines with acetyl-CoA to form malate, which can be exported to the cytosol and converted into oxaloacetate, a precursor for gluconeogenesis.
2. Photorespiration:
Photorespiration is a metabolic pathway that occurs in photosynthetic organisms and is initiated when the enzyme RuBisCO oxygenates ribulose-1,5-bisphosphate instead of carboxylating it. This process salvages some of the carbon lost during oxygenation. Glyoxylic acid is a key intermediate in this pathway. In the peroxisome, glycolate (B3277807) is oxidized to glyoxylate, which is then aminated to form the amino acid glycine.
Quantitative Occurrence of Glyoxylic Acid in Plants and Fruits
While it is well-established that glyoxylic acid is present in plants, particularly in young, metabolically active tissues and unripe fruits, comprehensive quantitative data across a wide range of species is limited in publicly available literature. The concentration of glyoxylic acid is often transient due to its rapid turnover in metabolic pathways. However, some studies have provided insights into its levels in specific plants.
| Plant/Fruit | Tissue | Concentration (µmol/g Fresh Weight) | Reference |
| Tobacco (Nicotiana tabacum) | Leaves | 0.4 - 1.0 (estimated based on glycolic acid levels) | [2] |
| Spinach (Spinacia oleracea) | Leaves | Data not explicitly quantified, but presence confirmed | [3][4][5] |
| Pear (Pyrus communis) | Fruit | Data not explicitly quantified, but presence confirmed | [6] |
| Unripe Grapes (Vitis vinifera) | Fruit | Data not explicitly quantified, but presence confirmed | [7][8][9] |
| Rhubarb (Rheum rhabarbarum) | Petioles | Data not explicitly quantified, but presence confirmed | [10][11] |
Note: The data for tobacco is an estimation based on the reported concentration of its direct precursor, glycolic acid. Further research is needed to establish a comprehensive database of glyoxylic acid concentrations in various plant species.
Experimental Protocols for Glyoxylic Acid Analysis
The quantification of glyoxylic acid in plant matrices requires robust and sensitive analytical methods. Due to its reactive aldehyde group and polar nature, derivatization is often employed to enhance its detection by chromatographic techniques.
Sample Preparation and Extraction
A general workflow for the extraction of glyoxylic acid from plant tissues is outlined below.
Protocol for Extraction: [12]
-
Harvest 50-100 mg of fresh plant tissue and immediately snap-freeze in liquid nitrogen to quench metabolic activity.[1]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in an appropriate extraction buffer (e.g., 1.5 mL of 0.65 M HCl containing 0.1 M EDTA-Na2).[12]
-
Centrifuge the homogenate at approximately 12,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter before analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation and quantification of organic acids. For glyoxylic acid, which lacks a strong chromophore, pre-column derivatization is often necessary to achieve high sensitivity.
Protocol for HPLC with UV Detection: [12]
-
Column: Hypersil ODS C18 column.
-
Mobile Phase: 5 mmol/L potassium dihydrogen phosphate (B84403) buffer solution (pH 2.8).
-
Flow Rate: A gradient flow rate can be optimized for the separation of multiple organic acids.
-
Detection: Diode array detector set at 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Linear Range: 10-2,000 mg/L for glyoxylic acid.[12]
-
Recovery: Average recoveries from leaves and roots are reported to be between 85.3% and 104.4%.[12]
Spectrophotometric Method
A simple and cost-effective spectrophotometric method can be used for the determination of glyoxylic acid, especially in samples where it is the predominant analyte of interest.
Protocol for Spectrophotometric Determination: [13] This method is based on the Hopkins-Cole reaction, where glyoxylic acid reacts with tryptophan in the presence of ferric chloride and concentrated sulfuric acid to produce a colored product.
-
To a test tube, add 0.25 mL of the plant extract.
-
Add 0.6 mL of 0.016 M tryptophan solution.
-
Add 2 mL of fresh 0.025 M ferric chloride solution.
-
Mix the solution thoroughly.
-
Carefully add 5 mL of concentrated sulfuric acid in portions while cooling the test tube in a cold water bath.
-
Measure the absorbance at 560 nm.
-
Quantify the concentration using a standard curve prepared with known concentrations of glyoxylic acid. The linear range is reported to be 0–0.028 M.[13]
Conclusion
Glyoxylic acid is a vital metabolite in plants, with significant roles in carbon metabolism. Its presence is particularly noted in young, actively growing tissues and unripe fruits. While its transient nature makes comprehensive quantification challenging, reliable analytical methods such as HPLC and spectrophotometry are available for its determination. Further research focusing on metabolomic studies will likely provide a more detailed understanding of the distribution and concentration of glyoxylic acid across the plant kingdom, which could have implications for agriculture, food science, and drug development.
References
- 1. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Renaturation of spinach leaf glyoxylic acid reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinetic properties of spinach leaf glyoxylic acid reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structural properties of spinach leaf glyoxylic acid reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterisation of Extracts Obtained from Unripe Grapes and Evaluation of Their Potential Protective Effects against Oxidation of Wine Colour in Comparison with Different Oenological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Characterization of Unripe Grapes (Vitis vinifera L.) and Its Use to Obtain Antioxidant Phenolic Compounds by Green Extraction [frontiersin.org]
- 10. Comparative study of chemical constituents of rhubarb from different origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Glyoxylic Acid Monohydrate in the Glyoxylate Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glyoxylate (B1226380) cycle is a crucial metabolic pathway in a variety of organisms, including bacteria, fungi, plants, and nematodes, enabling them to synthesize carbohydrates from two-carbon compounds, such as acetyl-CoA derived from fatty acid catabolism. This pathway is particularly significant for pathogens, contributing to their virulence and persistence, and for germinating seeds, providing a carbon source for growth. At the heart of this cycle lies glyoxylic acid, a two-carbon α-oxo acid. This technical guide provides a comprehensive overview of the pivotal role of glyoxylic acid monohydrate in the glyoxylate cycle, detailing the enzymatic reactions it participates in, the regulation of its flux, and its broader metabolic significance. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital metabolic hub.
Introduction to this compound
Glyoxylic acid (oxoacetic acid) is a simple organic compound that plays a vital role as a metabolic intermediate.[1] In aqueous solutions and as a solid, it typically exists as this compound, a geminal diol.[1] This hydrated form is in equilibrium with its aldehyde form in solution.[1]
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₄O₄ | [2][3] |
| Molecular Weight | 92.05 g/mol | [2][4] |
| Appearance | White to pale yellow crystalline solid | [4][5] |
| Melting Point | 49-52 °C | [6] |
| Boiling Point | 100 °C (decomposes) | [6] |
| Solubility | Freely soluble in water; soluble in ethanol (B145695) and dimethyl sulfoxide; insoluble in esters and aromatic solvents. | [4] |
| Acidity (pKa) | 3.18, 3.32 | [1] |
| CAS Number | 563-96-2 | [3] |
Safety Information: this compound is corrosive and can cause severe skin burns and eye damage.[7][8][9] It may also cause an allergic skin reaction.[7] Appropriate personal protective equipment should be worn when handling this compound.
The Glyoxylate Cycle: A Bypass of the Tricarboxylic Acid Cycle
The glyoxylate cycle is an anabolic variation of the tricarboxylic acid (TCA) cycle.[10] It bypasses the two decarboxylation steps of the TCA cycle, allowing for the net conversion of two molecules of acetyl-CoA into one molecule of succinate (B1194679).[10] This succinate can then be used for the biosynthesis of carbohydrates via gluconeogenesis.[10] The cycle is essential for organisms growing on acetate (B1210297) or fatty acids as their sole carbon source.[10]
The two key enzymes that define the glyoxylate cycle are isocitrate lyase (ICL) and malate (B86768) synthase (MS).[10]
The Pivotal Role of Glyoxylic Acid
Glyoxylic acid is the central intermediate that links the two unique reactions of the glyoxylate cycle.
-
Formation of Glyoxylate: Isocitrate lyase (EC 4.1.3.1) catalyzes the cleavage of isocitrate into glyoxylate and succinate.[11] This reaction is a reversible aldol (B89426) cleavage.[11]
-
Consumption of Glyoxylate: Malate synthase (EC 2.3.3.9) catalyzes the condensation of glyoxylate with a second molecule of acetyl-CoA to form malate.[12] This is a Claisen condensation reaction.[12]
The malate produced can then be oxidized to oxaloacetate, which can either condense with another molecule of acetyl-CoA to continue the cycle or be diverted into gluconeogenesis.
Quantitative Data: Enzyme Kinetics
The efficiency and regulation of the glyoxylate cycle are dictated by the kinetic properties of its key enzymes. Below are tables summarizing the kinetic parameters for isocitrate lyase and malate synthase from various organisms.
Table 1: Kinetic Parameters of Isocitrate Lyase (ICL)
| Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| Escherichia coli | Isocitrate | 63 | - | [13] |
| Mycobacterium tuberculosis | Isocitrate | 45 | 12.2 s⁻¹ | [14] |
| Mycobacterium tuberculosis ICL1 | Isocitrate | 37 | 1000 min⁻¹ | [9] |
| Mycobacterium tuberculosis ICL2 | Isocitrate | 100 | 102 min⁻¹ | [9] |
| Lupinus seeds | Isocitrate | - | - | [15][16] |
Table 2: Kinetic Parameters of Malate Synthase (MS)
| Organism | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| Escherichia coli | Glyoxylate | 21,000 | - | [17] |
| Escherichia coli | Acetyl-CoA | - | - | |
| Human (CLYBL) | Glyoxylate | 3,600 | 0.12 s⁻¹ | [17] |
| Human (CLYBL) | Acetyl-CoA | - | - | [17] |
| Ricinus communis | Glyoxylate | 2,000 | - | [17] |
Regulation of the Glyoxylate Cycle
The flux through the glyoxylate cycle is tightly regulated at the transcriptional level to ensure it is active only when needed, primarily when two-carbon compounds are the main carbon source and glucose is absent.
Regulation in Bacteria (e.g., Escherichia coli)
In E. coli, the genes for isocitrate lyase (aceA), malate synthase (aceB), and the isocitrate dehydrogenase kinase/phosphatase (aceK) are organized in the aceBAK operon.[18] The regulation of this operon is complex, involving multiple transcriptional regulators.
-
IclR (Isocitrate Lyase Regulator): Acts as a repressor of the aceBAK operon.[18] Glyoxylate and pyruvate (B1213749) can modulate the activity of IclR.[19]
-
FadR (Fatty Acid Degredation Regulator): In addition to regulating fatty acid degradation, FadR also activates the expression of iclR, thereby indirectly repressing the aceBAK operon.[20]
-
cAMP-CRP Complex: In the absence of glucose, cyclic AMP (cAMP) levels rise and form a complex with the cAMP receptor protein (CRP). This complex acts as an activator of the aceBAK operon, relieving the repression by IclR.
Regulation in Fungi (e.g., Saccharomyces cerevisiae)
In yeast, the regulation of the glyoxylate cycle also occurs in response to the available carbon source.
-
Glucose Repression: The presence of glucose strongly represses the expression of glyoxylate cycle genes.[21] This is mediated through pathways involving the Snf1/AMPK protein kinase.[22][23][24] When glucose is abundant, Snf1 is inactive, leading to the repression of genes required for utilizing alternative carbon sources.
-
Derepression: Upon glucose depletion, Snf1 is activated, leading to the phosphorylation of downstream transcription factors that promote the expression of glyoxylate cycle genes like ICL1 (isocitrate lyase) and MLS1 (malate synthase).[22][23][25]
Experimental Protocols
Accurate measurement of the activity of the key enzymes of the glyoxylate cycle is fundamental to its study. The following are detailed protocols for the spectrophotometric assays of isocitrate lyase and malate synthase.
Isocitrate Lyase Activity Assay
Principle: This assay measures the formation of glyoxylate from the cleavage of isocitrate. The glyoxylate produced is then reacted with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be quantified by its absorbance at 324 nm.
Reagents:
-
Assay Buffer: 50 mM Imidazole buffer, pH 6.8
-
Substrate Solution: 10 mM DL-Isocitric acid
-
Detection Reagent: 40 mM Phenylhydrazine HCl
-
Cofactor Solution: 50 mM MgCl₂
-
Chelator Solution: 10 mM EDTA
-
Enzyme Sample: Appropriately diluted cell extract or purified enzyme
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, MgCl₂ solution, EDTA solution, and Phenylhydrazine HCl solution.
-
Add the Substrate Solution to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 30 °C).
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 324 nm over time.
-
Calculate the rate of glyoxylate formation using the molar extinction coefficient of glyoxylate phenylhydrazone.
Malate Synthase Activity Assay
Principle: This assay measures the CoA-SH released during the condensation of acetyl-CoA and glyoxylate to form malate. The free thiol group of CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
Reagents:
-
Assay Buffer: 50 mM Imidazole buffer, pH 8.0
-
Substrate 1 Solution: 2.5 mM Acetyl-CoA
-
Substrate 2 Solution: 10 mM Glyoxylic acid
-
Detection Reagent: 2 mM DTNB in ethanol
-
Cofactor Solution: 100 mM MgCl₂
-
Enzyme Sample: Appropriately diluted cell extract or purified enzyme
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, MgCl₂ solution, and DTNB solution.
-
Add Substrate 1 (Acetyl-CoA) and Substrate 2 (Glyoxylic acid) to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 30 °C).
-
Initiate the reaction by adding the enzyme sample.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the rate of CoA-SH release using the molar extinction coefficient of TNB.
References
- 1. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 2. Glyoxylic acid, monohydrate | C2H4O4 | CID 15620607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. CAS 563-96-2: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 563-96-2 [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. bio.vu.nl [bio.vu.nl]
- 10. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 11. Isocitrate lyase - Wikipedia [en.wikipedia.org]
- 12. Malate synthase - Wikipedia [en.wikipedia.org]
- 13. Purification and regulatory properties of isocitrate lyase from Escherichia coli ML308 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. Engineering the glyoxylate cycle for chemical bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Regulated expression of a repressor protein: FadR activates iclR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. SNF1/AMPK pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Yeast AMPK Homolog SNF1 Regulates Acetyl Coenzyme A Homeostasis and Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The glyoxylate cycle and alternative carbon metabolism as metabolic adaptation strategies of Candida glabrata: perspectives from Candida albicans and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Hopkins-Cole Tryptophan Assay Using Glyoxylic Acid Monohydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Hopkins-Cole test, also known as the glyoxylic acid assay, is a specific colorimetric method for the detection and quantification of the amino acid tryptophan.[1][2] Discovered by Frederick Gowland Hopkins and Sydney W. Cole in 1901, this assay is based on the reaction of the indole (B1671886) ring of tryptophan with glyoxylic acid in the presence of a strong acid, typically concentrated sulfuric acid, to produce a characteristic purple-colored product.[1] The intensity of the color is proportional to the concentration of tryptophan, allowing for quantitative analysis using spectrophotometry. This document provides a detailed protocol for performing the Hopkins-Cole tryptophan assay using glyoxylic acid monohydrate.
Principle of the Assay: The fundamental principle of the Hopkins-Cole test lies in the condensation reaction between the indole nucleus of tryptophan and the aldehyde group of glyoxylic acid.[1][3] In a highly acidic environment provided by concentrated sulfuric acid, two molecules of tryptophan react with a molecule of glyoxylic acid. This reaction is an oxidative condensation that results in the formation of a colored product, often described as a violet or purple dye.[1][4] The strong acid serves to dehydrate the condensation product, leading to the formation of the chromophore. The absorbance of this colored compound can be measured, with a maximum absorbance typically observed around 560 nm, to determine the concentration of tryptophan.[5][6]
Experimental Protocols
1. Preparation of Reagents:
-
Hopkins-Cole Reagent (Glyoxylic Acid Solution):
-
While traditionally prepared by exposing glacial acetic acid to sunlight, a more reproducible method involves using this compound.[1]
-
A common preparation involves dissolving a specific amount of this compound in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Alternatively, a simple aqueous solution of glyoxylic acid can be used, with the strong acid added during the assay. For a stock solution, one could prepare a 200 g/L solution of this compound in deionized water.[7][8]
-
-
Concentrated Sulfuric Acid (H₂SO₄):
-
High-purity, concentrated (95-98%) sulfuric acid is required. Caution should be exercised when handling this corrosive reagent.
-
-
Tryptophan Standard Solution:
-
Prepare a stock solution of a known concentration, for example, 0.1% L-tryptophan in deionized water.[1] This stock solution will be used to create a standard curve for quantitative analysis.
-
-
(Optional) Ferric Chloride (FeCl₃) Solution:
2. Assay Procedure:
-
Sample Preparation: Prepare the sample solution containing the protein or amino acid mixture to be analyzed. If necessary, perform hydrolysis to release free tryptophan from proteins. A common method is alkaline hydrolysis using 4 N NaOH.[9] After hydrolysis, neutralize the sample to approximately pH 7.0.[9]
-
Reaction Setup:
-
In a series of test tubes, pipette appropriate volumes of the sample, tryptophan standards, and a blank (deionized water).
-
To each test tube, add 2 mL of the Hopkins-Cole reagent (or glyoxylic acid solution).[1]
-
Mix the contents of the tubes thoroughly.
-
-
Addition of Sulfuric Acid:
-
Carefully and slowly, add approximately 2 mL of concentrated sulfuric acid along the side of each slanted test tube.[1][10] This should be done in a fume hood with appropriate personal protective equipment.
-
The dense sulfuric acid will form a layer at the bottom of the tube. Avoid mixing the two layers at this stage.
-
-
Color Development:
-
A purple or violet ring will form at the interface of the two layers, indicating the presence of tryptophan.[1][10]
-
For quantitative analysis, the layers can be carefully mixed to allow for a uniform color to develop throughout the solution. Some protocols suggest gentle rotation of the tube.[10]
-
The reaction may require an incubation period for full color development. This can range from a few minutes to over 30 minutes, and some methods suggest performing this in a cold bath to control the temperature.[6]
-
-
Spectrophotometric Measurement:
3. Quantitative Analysis:
-
Construct a standard curve by plotting the absorbance values of the tryptophan standards against their known concentrations.
-
Use the standard curve to determine the concentration of tryptophan in the unknown samples based on their absorbance values.
Data Presentation
Table 1: Summary of Quantitative Data for the Hopkins-Cole Tryptophan Assay
| Parameter | Value/Range | Reference |
| Reactants and Concentrations | ||
| Tryptophan Solution | 0.1% or 0.016 M | [1][5] |
| This compound | 200 g/L or as part of Hopkins-Cole reagent | [7][8] |
| Concentrated Sulfuric Acid | Added in equal or greater volume to the sample/reagent mixture | [1] |
| Ferric Chloride (optional) | 0.025 M | [5] |
| Reaction Conditions | ||
| Stoichiometry (Tryptophan:Glyoxylic Acid) | Assumed to be 2:3 in some studies | [5] |
| Incubation Time | 10 - 30 minutes | [6][7] |
| Temperature | Room temperature or in a cold bath (to not exceed 50°C) | [6] |
| Spectrophotometric Parameters | ||
| Wavelength of Maximum Absorbance (λmax) | 560 nm (characteristic for the glyoxylic acid reaction) | [5][6] |
| Other Observed Absorbance Maxima | 440 nm, 500 nm (may be due to interactions with ferric chloride) | [5] |
| Linear Detection Range | Example: 10 to 100 mg/L of Tryptophan | [7] |
| Limit of Detection (LOD) | Example: 0.0019 M for glyoxylic acid | [5] |
| Limit of Quantitation (LOQ) | Example: 0.00577 M for glyoxylic acid | [5] |
Mandatory Visualization
Caption: Workflow of the Hopkins-Cole Tryptophan Assay.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Hopkins–Cole reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. journals.plos.org [journals.plos.org]
- 8. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.arizona.edu [repository.arizona.edu]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Application Notes and Protocols: Glyoxylic Acid Monohydrate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyoxylic acid monohydrate is a versatile and highly reactive organic compound that serves as a crucial building block in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3][4] Its bifunctional nature, containing both an aldehyde and a carboxylic acid group, allows it to participate in a wide range of chemical transformations, including condensation, electrophilic aromatic substitution, and Mannich-type reactions.[1][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications and Reaction Types
This compound is a key precursor in the synthesis of several important pharmaceutical compounds. Its utility stems from its ability to undergo various reactions:
-
Mannich-type Reactions: Glyoxylic acid can react with an amine and a compound containing an active hydrogen atom to form amino acids. This is exemplified in the synthesis of D,L-p-hydroxyphenylglycine, a crucial side chain for semi-synthetic penicillins and cephalosporins.
-
Electrophilic Aromatic Substitution: The aldehyde group of glyoxylic acid can act as an electrophile, reacting with electron-rich aromatic compounds like phenols. This is a key step in the synthesis of vanillin (B372448) and intermediates for drugs like atenolol.[7]
-
Condensation Reactions: Glyoxylic acid readily condenses with compounds like urea (B33335) to form heterocyclic structures, as seen in the synthesis of allantoin (B1664786).[8][9]
-
Hopkins-Cole Reaction: This biochemical test utilizes glyoxylic acid to detect the presence of tryptophan in proteins, highlighting its reactivity with indole (B1671886) moieties.[10][11]
Experimental Protocols and Data
Synthesis of D,L-p-Hydroxyphenylglycine
D,L-p-hydroxyphenylglycine is a critical intermediate for the production of β-lactam antibiotics such as amoxicillin (B794) and cefadroxil.[12] A common synthetic route involves the one-pot reaction of phenol, glyoxylic acid, and an ammonia (B1221849) source.
Reaction Scheme:
Caption: Synthesis of D,L-p-hydroxyphenylglycine.
Experimental Protocol:
-
To a suitable reactor, add phenol, sulfamic acid (as an ammonia source), and a solid phosphoric acid catalyst into an alkane solvent (e.g., n-hexane, cyclohexane).[12]
-
Heat the mixture to reflux at 70-100°C.
-
Slowly add a 50% aqueous solution of glyoxylic acid over 0.5-2 hours. During the addition, continuously remove water from the reaction mixture via azeotropic distillation.[12]
-
After the addition is complete, maintain the reaction at reflux for an additional 2-6 hours until the glyoxylic acid is completely consumed.[12]
-
Cool the reaction mixture and add deionized water.
-
Heat the mixture to 65-70°C to dissolve the product.
-
Separate the aqueous phase from the organic and solid catalyst phases.
-
Cool the aqueous phase to induce crystallization of D,L-p-hydroxyphenylglycine.
-
Filter the crystals, wash with cold water, and dry.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Phenol:Glyoxylic Acid:Sulfamic Acid) | 1 : 1.0-1.1 : 1.0-1.2 | [12] |
| Reaction Temperature | 70-100°C | [12] |
| Reaction Time | 2.5-8 hours | [12] |
| Yield | 75-80% | [12] |
| Purity | >99.5% | [12] |
Synthesis of Vanillin
Vanillin, a widely used flavoring agent, can be synthesized from guaiacol (B22219) and glyoxylic acid. This process involves an initial condensation reaction followed by oxidation and decarboxylation.
Reaction Scheme:
Caption: Synthesis of Vanillin from Guaiacol.
Experimental Protocol:
-
In a reactor, dissolve guaiacol in a weakly alkaline solution.
-
Add glyoxylic acid to the solution at room temperature. A slight excess of guaiacol is used to prevent the formation of disubstituted products.[1]
-
The condensation reaction proceeds to form 4-hydroxy-3-methoxymandelic acid.
-
The resulting alkaline solution is then subjected to oxidation in the presence of a catalyst (e.g., copper salts) and an oxidizing agent (e.g., air).[2]
-
After oxidation, the solution is acidified and heated to induce decarboxylation, yielding crude vanillin.
-
The crude vanillin is then purified by extraction, distillation, and crystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Glyoxylic Acid:Guaiacol:NaOH) | 1 : 1.0-1.2 : 2-4 | [13] |
| Reaction Temperature (Condensation/Oxidation) | 40-100°C | [13] |
| Yield | 86.3% | [13] |
| Purity | >99% (after purification) | [13] |
Synthesis of Allantoin
Allantoin, a compound used in cosmetics and pharmaceuticals for its soothing and healing properties, can be synthesized by the condensation of glyoxylic acid and urea.
Reaction Scheme:
Caption: Synthesis of Allantoin.
Experimental Protocol:
-
In a reactor, charge an aqueous solution of glyoxylic acid and urea.
-
Add a catalyst, which can be a mixture of a hydrogen sulfate (B86663) (e.g., ammonium (B1175870) bisulfate) and sulfuric acid, or a mixture of a hydrogen phosphate (B84403) and phosphoric acid.[7]
-
Heat the reaction mixture to 65-70°C and maintain this temperature for 13-24 hours with stirring.[7]
-
After the reaction is complete, cool the mixture to room temperature to allow for the crystallization of allantoin.
-
Filter the product, wash it with water, and dry it in an oven at 100°C.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Glyoxylic Acid:Urea) | 1 : 4.2 | [7] |
| Catalyst | Potassium bisulfate and sulfuric acid | [7] |
| Reaction Temperature | 68°C | [7] |
| Reaction Time | 13 hours | [7] |
| Yield | 78.61% | [7] |
Reaction Mechanisms and Logical Relationships
Hopkins-Cole Reaction
The Hopkins-Cole reaction is a specific test for the presence of tryptophan. Glyoxylic acid reacts with the indole nucleus of tryptophan in the presence of a strong acid to form a violet-colored condensation product.
Caption: Hopkins-Cole Reaction Mechanism.
Mannich Reaction in Pharmaceutical Synthesis
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that is crucial for the synthesis of many nitrogen-containing compounds, including pharmaceutical intermediates. The reaction involves an aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. Glyoxylic acid can be considered an analogue in this type of transformation, providing the carboxylate functionality.
Caption: General Workflow of the Mannich Reaction.
Conclusion
This compound is an indispensable reagent in the synthesis of a variety of pharmaceutical intermediates. Its unique reactivity allows for the efficient construction of complex molecules. The protocols provided herein for the synthesis of D,L-p-hydroxyphenylglycine, vanillin, and allantoin demonstrate its utility and provide a foundation for further process development and optimization. While it is a known precursor to intermediates for other important drugs like Alogliptin, Ruxolitinib, Roflumilast, and Atenolol, the detailed, direct one-pot synthetic protocols from glyoxylic acid are less commonly published. Researchers are encouraged to explore the extensive patent literature for more specific applications in complex API synthesis.
References
- 1. Vanillin synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 4. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oarjbp.com [oarjbp.com]
- 6. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102898376A - Allantoin synthesis method - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ALLANTOIN - Ataman Kimya [atamanchemicals.com]
- 10. Hopkins–Cole reaction - Wikipedia [en.wikipedia.org]
- 11. microbenotes.com [microbenotes.com]
- 12. CN113861054A - Method for catalytic synthesis of p-hydroxyphenylglycine by solid phosphoric acid - Google Patents [patents.google.com]
- 13. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]
Application of Glyoxylic Acid Monohydrate in Vanillin Synthesis: A Detailed Guide for Researchers
Abstract
Vanillin (B372448), a primary component of natural vanilla flavor, is a widely used aromatic compound in the food, beverage, and pharmaceutical industries.[1] While it can be extracted from vanilla beans, the majority of vanillin is produced synthetically to meet global demand.[2][3] One of the most prominent and industrially significant methods for synthetic vanillin production is the glyoxylic acid process, which utilizes guaiacol (B22219) and glyoxylic acid as key starting materials.[3][4] This route is favored for its high regioselectivity and efficiency.[3][5] This document provides detailed application notes and experimental protocols for the synthesis of vanillin using glyoxylic acid monohydrate, intended for researchers, scientists, and professionals in drug development.
Introduction
The synthesis of vanillin from guaiacol and glyoxylic acid is a multi-step process that involves three key stages:
-
Condensation: Guaiacol undergoes a condensation reaction with glyoxylic acid in an alkaline medium to form 3-methoxy-4-hydroxymandelic acid.[2][4][6]
-
Oxidation: The resulting mandelic acid derivative is then oxidized to form 4-hydroxy-3-methoxyphenylglyoxylic acid.[5]
-
Decarboxylation: Finally, the intermediate is acidified and heated to induce decarboxylation, yielding crude vanillin.[5][7]
This method offers several advantages, including relatively high yields and the avoidance of hazardous reagents used in older synthetic routes.[4] The overall process is outlined in the workflow diagram below.
Caption: High-level workflow for vanillin synthesis.
Quantitative Data Summary
The efficiency of the glyoxylic acid route to vanillin is dependent on various reaction parameters. The following tables summarize key quantitative data from different studies, providing a comparative overview of reaction conditions and outcomes.
Table 1: Reaction Conditions and Yields
| Parameter | Value | Reference |
| Molar Ratio (Glyoxylic Acid:Guaiacol:NaOH) | 1 : 1.0-1.2 : 2-4 | [7] |
| Condensation Reaction Temperature | 40-80°C | [7] |
| Oxidation Reaction Temperature | 80-100°C | [7] |
| Solution pH (Condensation & Oxidation) | > 12 | [7] |
| Final Vanillin Yield | 86.3% | [7] |
| Purity of Vanillin Crystals | 99.2% | [7] |
Table 2: Optimized Process Parameters
| Parameter | Value | Reference |
| Condensation Reaction pH | 8-11 | [7] |
| Condensation Reaction Time | 1.5-3 hours | [7] |
| Condensation Yield | 74%-78% | [7] |
| Oxidation Reaction Temperature (Optimized) | 85-95°C | [7] |
| Oxidation Liquid pH | 10-11 | [7] |
| Oxidation Time | 5-7 hours | [7] |
| Oxidation Yield | 89.5%-93.5% | [7] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of vanillin using this compound and guaiacol. This protocol is a synthesized representation of methodologies described in the cited literature.
Materials and Equipment
Materials:
-
This compound (or 40-50% aqueous solution)
-
Guaiacol (99%)[6]
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄), 50% solution
-
Catalyst: Copper, Manganese, and Cobalt mixed oxide catalyst (optional, for one-pot synthesis)[7]
-
Deionized water
Equipment:
-
Multi-necked round-bottom flask
-
Stirrer (mechanical or magnetic)
-
Condenser
-
Dropping funnels (3)
-
Heating mantle with temperature controller
-
pH meter
-
Separatory funnel
-
Vacuum distillation apparatus
Reaction Pathway
The chemical transformation from guaiacol and glyoxylic acid to vanillin is illustrated below.
Caption: Vanillin synthesis reaction pathway.
Step-by-Step Procedure
Step 1: Condensation and Oxidation (One-Pot Method)
-
Catalyst Preparation (if applicable): A mixed metal salt solution can be prepared by dissolving copper sulfate (B86663) (e.g., 7.5g, 0.03mol), manganese sulfate (e.g., 3.4g, 0.02mol), and cobalt sulfate (e.g., 2.4g, 0.01mol) in 100mL of deionized water.[7] This can be used to prepare a supported catalyst.
-
Reactor Setup: In a multi-necked flask equipped with a stirrer, condenser, and three dropping funnels, add the catalyst if used.
-
Reagent Preparation: Prepare the following solutions in the dropping funnels:
-
Reaction Initiation: Heat the reactor to a temperature between 40-80°C.[7]
-
Reagent Addition: Simultaneously and slowly add the glyoxylic acid, guaiacol, and sodium hydroxide solutions dropwise into the reactor. Control the addition rate of the sodium hydroxide solution to maintain the pH of the reaction mixture above 12.[7]
-
Reaction Progression: After the addition is complete, raise the temperature to 80-100°C and continue stirring. The simultaneous condensation and oxidation reactions occur, with the concentration of the 3-methoxy-4-hydroxymandelic acid intermediate kept low (below 4%).[7]
Step 2: Decarboxylation
-
Acidification: After the reaction is complete, cool the mixture. Carefully add 50% sulfuric acid dropwise to the solution to adjust the pH to 0.5-2.[7]
-
Heating: Heat the acidified solution to facilitate the decarboxylation reaction, which results in the formation of crude vanillin.[7]
Step 3: Extraction and Purification
-
Cooling and Neutralization (Optional Pre-extraction): Cool the decarboxylation reaction solution. A preliminary neutralization to pH 4-5 with 50% sulfuric acid can be performed to precipitate unreacted guaiacol, which can then be extracted with toluene for recovery.[7]
-
Extraction: Cool the acidified reaction mixture. Extract the vanillin from the aqueous solution using toluene.[5][7]
-
Solvent Recovery: Recover the toluene solvent by distillation under reduced pressure.[7]
-
Purification: The resulting crude vanillin can be purified by vacuum distillation (e.g., at 1-5 mmHg and 140-150°C) to obtain white vanillin crystals.[7]
Conclusion
The synthesis of vanillin from glyoxylic acid and guaiacol is a robust and high-yielding industrial process.[4] By carefully controlling reaction parameters such as temperature, pH, and reactant stoichiometry, high yields of pure vanillin can be achieved. The detailed protocols and quantitative data presented in this document provide a solid foundation for researchers to successfully apply this methodology in a laboratory setting. Further optimization of catalysts and reaction conditions may lead to even more efficient and environmentally friendly production of this important flavoring agent.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]
Visualizing Biogenic Amines in Tissue Using Glyoxylic Acid Monohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of glyoxylic acid monohydrate in the visualization of biogenic amines, such as catecholamines and serotonin (B10506), within tissue samples. This histochemical fluorescence method offers a sensitive and specific approach for localizing these crucial neurotransmitters and neuromodulators.
Introduction
The glyoxylic acid-induced fluorescence (GAIF) method is a powerful technique for the histochemical localization of biogenic amines in both the central and peripheral nervous systems. The underlying principle involves the condensation reaction of glyoxylic acid with biogenic amines, such as dopamine, norepinephrine (B1679862), and serotonin, to form highly fluorescent isoquinoline (B145761) derivatives. This reaction, known as the Pictet-Spengler reaction, allows for the direct visualization of amine-containing neuronal structures under a fluorescence microscope. The method is valued for its high sensitivity, specificity, and the fine localization of the resulting fluorophores, providing clearer morphological detail compared to older formaldehyde-based techniques.[1]
Quantitative Data
The spectral properties of the fluorophores formed from the reaction of glyoxylic acid with different biogenic amines are crucial for their identification and differentiation.
| Biogenic Amine | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorophore Color |
| Dopamine | ~410 | ~480 | Blue-Green |
| Norepinephrine | ~410 | ~480 | Blue-Green |
| Serotonin (5-HT) | ~410 | ~525 | Yellow |
Note: The exact excitation and emission maxima can vary slightly depending on the local environment of the fluorophore within the tissue and the specific filter sets used in the fluorescence microscope.
Experimental Protocols
Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2][3] It may also cause an allergic skin reaction.[2] Always handle this chemical in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[2][4]
Reagent Preparation
Glyoxylic Acid Solution (2% w/v, pH 7.0)
-
Dissolve 2 g of this compound in approximately 80 mL of 0.1 M phosphate (B84403) buffer.
-
Adjust the pH to 7.0 using a pH meter and by adding a strong base (e.g., 1 M NaOH) dropwise.
-
Bring the final volume to 100 mL with the 0.1 M phosphate buffer.
-
This solution should be prepared fresh before each experiment.
Tissue Preparation and Incubation
This protocol is adaptable for various tissue preparations, including whole mounts and cryostat sections.[5]
For Whole Mounts (e.g., mesentery, iris):
-
Dissect the tissue of interest and place it in the freshly prepared 2% glyoxylic acid solution.
-
Incubate for 30 minutes at room temperature.[1] The incubation time can be extended up to 6 hours without significant degradation of results.[1]
For Cryostat Sections:
-
Freshly dissect the tissue and freeze it rapidly.
-
Cut cryostat sections (10-20 µm thick) and mount them on glass slides.
-
Immerse the slides in the 2% glyoxylic acid solution for 3 seconds.
-
Alternatively, sections can be briefly dipped in a solution containing sucrose, potassium phosphate, and glyoxylic acid (SPG method) for rapid processing.[6]
Fluorophore Development
-
After incubation, remove the tissue or slides from the glyoxylic acid solution.
-
Allow the preparations to air-dry thoroughly.
-
Heat the dried preparations in an oven at 80-100°C for 3-10 minutes.[5] A typical starting point is 100°C for 4 minutes.[1] This heating step is critical for the development of the fluorophore.[1]
Mounting and Visualization
-
Following the heating step, mount the preparations. For whole mounts, covering with paraffin (B1166041) oil is recommended to protect the fluorophore from moisture.[1] For sections, a non-aqueous mounting medium is suitable.
-
Visualize the tissue under a fluorescence microscope equipped with appropriate filter sets for the biogenic amines of interest (see table above).
Diagrams
Experimental Workflow
Caption: Workflow for biogenic amine visualization.
Chemical Reaction Pathway
Caption: Pictet-Spengler condensation reaction.
Differentiation of Biogenic Amines
It is possible to distinguish between serotonin and catecholamines (norepinephrine and dopamine) by adjusting the pH of the glyoxylic acid solution. Serotonin will form a fluorophore at an acidic pH of 3.5, whereas norepinephrine will not.[1] Both classes of amines can be visualized when the reaction is carried out at a neutral pH.[1]
Applications
The glyoxylic acid-induced fluorescence method has been instrumental in a variety of neurobiological research areas, including:
-
Mapping the distribution of catecholamine and serotonin pathways in the central nervous system.[7][8]
-
Studying the innervation of peripheral tissues.[1]
-
Investigating neuro-vascular relationships.[9]
-
Aiding in the diagnosis of diseases characterized by changes in biogenic amine systems, such as Hirschsprung's disease.[10]
This technique, when combined with other methods like retrograde tracing or immunocytochemistry, provides a powerful tool for elucidating the complex roles of biogenic amines in health and disease.[9][11]
References
- 1. The use of glyoxylic acid for the fluorescence histochemical demonstration of peripheral stores of noradrenaline and 5-hydroxytryptamine in whole mounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. foodb.ca [foodb.ca]
- 5. [Experiences with the glyoxylic-acid fluorescence method for the demonstration of biogenic amines in cuticle preparations, cryostat- and simple frozen sections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A methodological approach to rapid and sensitive monoamine histofluorescence using a modified glyoxylic acid technique: the SPG method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The glyoxylic acid fluorescence histochemical method: a detailed account of the methodology for the visualization of central catecholamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A modification of the glyoxylic acid induced histofluorescence technique for demonstration of catecholamines and serotonin in tissues of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. New application of catecholamine fluorescence histochemistry using glyoxylic acid for diagnosis of Hirschsprung's disease by rectal biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Localization of potential serotonergic facilitator neurons in Aplysia by glyoxylic acid histofluorescence combined with retrograde fluorescent labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Alkylation of Proteins to Enhance Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtaining well-diffracting crystals is a major bottleneck in protein X-ray crystallography. For proteins that are resistant to crystallization, chemical modification of the protein surface can be a powerful strategy to promote the formation of crystal contacts. Reductive alkylation, particularly the methylation of lysine (B10760008) residues, is a simple, rapid, and effective method to alter the surface properties of a protein, often leading to successful crystallization.
This technique modifies the solvent-exposed ε-amino groups of lysine residues, as well as the N-terminal α-amino group. This modification can alter the protein's isoelectric point (pI), solubility, and hydropathy, and reduce the conformational entropy of the lysine side chains, all of which can be beneficial for crystal packing.[1][2][3] Reductive methylation has been shown to improve crystal quality and diffraction resolution in numerous cases where native proteins failed to produce suitable crystals.[1][4]
This document provides a detailed protocol for the reductive methylation of proteins for crystallization purposes, summarizes key quantitative data from large-scale studies, and illustrates the experimental workflow and chemical mechanism.
Data Presentation
The success of reductive methylation in facilitating protein crystallization has been demonstrated in several large-scale studies. The following table summarizes the results from two such studies, providing an indication of the potential success rate of this technique as a rescue strategy for proteins that have previously failed to crystallize or produce diffraction-quality crystals.
| Study | Total Proteins Treated | Proteins Yielding Diffraction-Quality Crystals | Structures Solved | Overall Success Rate (Structures Solved) | Notes |
| Kim et al. (2008)[4] | 370 | 40 | 26 | 7.0% | This study focused on proteins that had previously failed to yield a structure. The success rate represents a significant rescue of otherwise intractable targets. |
| A. Joachimiak, et al. (undated)[1] | 180 | Not explicitly stated | 12 | 6.7% | This study expanded on previous work to include ethylation and isopropylation in addition to methylation. The reported success rate is for a set of proteins that had previously failed to produce diffraction-quality crystals. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the reductive methylation of a protein sample intended for crystallization trials.
Materials
-
Purified protein (5-10 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5-8.0). Note: The buffer should not contain primary amines (e.g., Tris).
-
1 M Dimethylamine borane (B79455) complex (DMAB or ABC) in water (prepare fresh).
-
1 M Formaldehyde (B43269) in water (prepare fresh).
-
1 M Glycine (B1666218), pH 8.6.
-
Dialysis tubing (appropriate molecular weight cut-off) or size-exclusion chromatography column.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5-8.0).
-
Quenching solution (1 M Glycine, pH 8.6).
-
Storage buffer for the modified protein.
Protocol for Reductive Methylation
This protocol is adapted from several sources and is a widely used method.[1][5] All steps should be performed on ice or at 4°C to minimize protein degradation.
-
Protein Preparation:
-
Start with a purified protein sample at a concentration of 5-10 mg/mL.
-
Buffer exchange the protein into a primary amine-free buffer, such as 50 mM HEPES at pH 7.5-8.0. This can be done by dialysis or using a desalting column.
-
-
Reductive Methylation Reaction:
-
For each 1 mL of protein solution, add 20 µL of freshly prepared 1 M DMAB solution. Mix gently by pipetting.
-
Immediately add 40 µL of freshly prepared 1 M formaldehyde solution. Mix gently.
-
Incubate the reaction mixture on ice for 2 hours.
-
Repeat the addition of 20 µL of 1 M DMAB and 40 µL of 1 M formaldehyde.
-
Incubate on ice for another 2 hours.
-
Add a final 10 µL of 1 M DMAB solution.
-
Incubate the reaction mixture overnight (12-16 hours) at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction, add 80 µL of 1 M glycine (pH 8.6) for every 1 mL of the initial protein solution. This will quench any remaining formaldehyde.
-
Incubate on ice for at least 1 hour.
-
-
Purification of the Methylated Protein:
-
Remove the excess reagents and any aggregated protein by either:
-
Dialysis: Dialyze the sample extensively against a suitable storage buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) at 4°C. Perform at least two buffer changes.
-
Size-Exclusion Chromatography (SEC): This is the preferred method as it will efficiently separate the modified protein from both small molecule reagents and larger aggregates. Equilibrate the SEC column with the desired final storage buffer.
-
-
-
Verification of Methylation (Optional but Recommended):
-
The extent of methylation can be verified by mass spectrometry. Each fully dimethylated lysine residue will result in a mass increase of 28 Da (2 x 14 Da for the two methyl groups, minus two protons).
-
-
Crystallization Screening:
-
Concentrate the purified, methylated protein to a suitable concentration for crystallization screening (typically 5-20 mg/mL).
-
Set up crystallization trials using standard screening kits and methods (e.g., vapor diffusion). It is advisable to screen the modified protein against a wide range of crystallization conditions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the reductive methylation protocol.
Caption: Workflow for reductive methylation of proteins.
Chemical Reaction Mechanism
The following diagram illustrates the chemical reaction of reductive methylation of a primary amine, such as the ε-amino group of a lysine residue.
Caption: Chemical mechanism of reductive methylation.
References
- 1. Salvage of Failed Protein Targets by Reductive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New surface contacts formed upon reductive lysine methylation: Improving the probability of protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-scale evaluation of protein reductive methylation for improving protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Application of Glyoxylic Acid Monohydrate in Agrochemical Synthesis
Introduction
Glyoxylic acid monohydrate is a versatile C2 building block utilized in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and micronutrient chelates. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, allows for its participation in a wide range of chemical reactions, making it a valuable intermediate in the production of complex agricultural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key agrochemicals.
Synthesis of Iron Chelate: Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA)
EDDHA is a highly effective iron chelate used to correct iron deficiency in crops, particularly in alkaline soils. This compound is a crucial raw material in its synthesis.
Application Notes
The synthesis of EDDHA from this compound proceeds via a modified Mannich reaction, involving the condensation of phenol (B47542), glyoxylic acid, and ethylenediamine (B42938). The reaction is typically carried out in an aqueous alkaline medium. The ortho-ortho isomer of EDDHA is the most effective and stable form for agricultural use.
Table 1: Summary of Quantitative Data for EDDHA Synthesis
| Parameter | Value | Reference |
| Reactant Molar Ratios | ||
| Phenol : Ethylenediamine : Glyoxylic Acid : Sodium Hydroxide (B78521) | 13 : 0.5 : 1 : 1 | [1] |
| Phenol : Ethylenediamine : Glyoxylic Acid : Sodium Hydroxide | 1 : 0.5 : 1 : 1 (stoichiometric) | [1] |
| Phenol : Ethylenediamine : Glyoxylic Acid | 1 : 0.4-0.6 : 0.8-1.2 | [2] |
| Reaction Conditions | ||
| Temperature | 40-70 °C | [3] |
| Reaction Time | 1-3 hours | [3][4] |
| Yield and Purity | ||
| Purity of EDDHA Chelated Iron Salt | >99% | [3] |
| Total Conversion Rate of Ethylenediamine | >98% | [3] |
Experimental Protocol: Laboratory-Scale Synthesis of EDDHA-Fe Chelate
This protocol is adapted from established methodologies for the synthesis of EDDHA and its subsequent chelation with iron.[1][4]
Materials:
-
Phenol
-
This compound (or a 50 wt% aqueous solution)
-
Ethylenediamine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Iron(III) chloride (FeCl₃) or Iron(III) nitrate (B79036) nonahydrate
-
Toluene (B28343) (for extraction)
-
Deionized water
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, add phenol and heat the mixture to 40-70 °C with stirring.
-
Reagent Addition: In one dropping funnel, place an aqueous solution of glyoxylic acid. In the second dropping funnel, place ethylenediamine.
-
Condensation Reaction: Simultaneously and uniformly add the glyoxylic acid solution and ethylenediamine dropwise to the heated phenol over 1.5 hours. Maintain the reaction temperature at 60-90 °C.
-
Alkalinization: After the initial addition, add a solution of sodium hydroxide to maintain an alkaline pH.
-
Reaction Completion: Continue stirring the reaction mixture at the elevated temperature for an additional 1-3 hours to ensure the reaction goes to completion.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Add deionized water and toluene to the mixture and perform an extraction to remove unreacted phenol. Separate the aqueous phase containing the EDDHA salt.
-
Chelation: To the aqueous EDDHA salt solution, slowly add an aqueous solution of iron(III) chloride or iron(III) nitrate while stirring. Adjust the pH to 7 with sodium hydroxide to precipitate the EDDHA-Fe chelate.
-
Isolation and Drying: Collect the precipitated EDDHA-Fe by filtration, wash with deionized water, and dry in a vacuum oven.
Diagram 1: Synthesis Pathway of EDDHA-Fe
References
- 1. aidic.it [aidic.it]
- 2. CN102050753B - Production process for synthetizing EDDHA (Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) ferric-sodium complex) Ferrochel with one-step method - Google Patents [patents.google.com]
- 3. CN112778148B - Preparation method of EDDHA chelated iron salt - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Use of 2-Hydroxyphosphonoacetic Acid (HPAA) from Glyoxylic Acid Monohydrate in Water Treatment
For Researchers, Scientists, and Professionals in Water Treatment and Chemical Synthesis
These application notes provide detailed protocols for the synthesis of 2-Hydroxyphosphonoacetic Acid (HPAA), a highly effective scale and corrosion inhibitor, using glyoxylic acid monohydrate as a primary precursor. This document also outlines the mechanisms of action and performance data of HPAA in various water treatment applications.
Introduction
This compound is a versatile C2 building block utilized in the synthesis of various specialty chemicals. In the field of water treatment, it serves as a key raw material for the production of 2-Hydroxyphosphonoacetic Acid (HPAA). HPAA is an organophosphonate that exhibits excellent efficacy as a scale and corrosion inhibitor, particularly in industrial cooling water systems, oilfield water systems, and boiler applications. Its chemical stability, low toxicity, and ability to function effectively at low concentrations make it a preferred choice over other phosphonates like HEDP and EDTMP in certain conditions. HPAA is particularly noted for its high calcium tolerance and effectiveness in stabilizing iron ions.[1]
Synthesis of 2-Hydroxyphosphonoacetic Acid (HPAA)
The primary route for the synthesis of HPAA involves the reaction of glyoxylic acid with phosphorous acid. Several methods have been developed to optimize this reaction, including conventional heating and microwave-assisted synthesis.
Experimental Protocol 1: Conventional Thermal Synthesis
This protocol describes the direct reaction of glyoxylic acid and phosphorous acid under elevated temperatures.
Materials:
-
This compound (or a 50% aqueous solution)
-
Phosphorous acid (H₃PO₃)
-
Deionized water
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
Charge the reaction vessel with phosphorous acid and a 50% aqueous solution of glyoxylic acid. A typical molar ratio is approximately 1.1 moles of glyoxylic acid to 1.0 mole of phosphorous acid.[2]
-
With continuous stirring, heat the mixture to a temperature of 98-110°C.[2][3]
-
Maintain the reaction at this temperature for a period of 4 to 24 hours.[2][3] The reaction is exothermic, and the temperature may initially rise to around 104°C before settling.
-
After the reaction period, cool the mixture to room temperature. The resulting product is an aqueous solution of HPAA.
-
If a more concentrated product is desired, the aqueous solution can be subjected to distillation under reduced pressure to remove excess water.[2]
Experimental Protocol 2: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to significantly reduce the reaction time while achieving high yields.
Materials:
-
This compound (or a 50% aqueous solution)
-
Phosphorous acid (H₃PO₃)
-
Microwave reactor equipped with a stirrer and reflux condenser
Procedure:
-
In a round-bottom flask suitable for microwave synthesis, combine phosphorous acid and a 50% aqueous solution of glyoxylic acid.
-
Place the flask in the microwave reactor and subject the mixture to microwave irradiation with a power of 200-600W while stirring.
-
The reaction is typically complete within 30-60 minutes.
-
After the irradiation period, allow the mixture to cool to room temperature. The product is an aqueous solution of HPAA.
Data Presentation: Synthesis and Performance
Synthesis of HPAA: A Comparative Overview
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |
| Reactants | Glyoxylic Acid, Phosphorous Acid | Glyoxylic Acid, Phosphorous Acid |
| Molar Ratio (Glyoxylic Acid : Phosphorous Acid) | ~1.1 : 1.0 | Not specified, likely similar |
| Temperature | 98-110°C | Not applicable (Microwave Power) |
| Reaction Time | 4-24 hours | 30-60 minutes |
| Yield | >80% | >95% |
| Product Form | Aqueous Solution | Aqueous Solution |
Performance Data of HPAA as a Corrosion Inhibitor
The corrosion inhibition efficiency of HPAA is often evaluated on carbon steel in simulated cooling water.
| Inhibitor Formulation | Concentration (ppm) | Test Conditions | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | 0 | Simulated acidic water | - | - |
| HPAA | Not specified | Simulated acidic water | - | 54.2% |
| HPAA + Zinc Salt | HPAA: 5-10, Zn²⁺: 1-2 | Various water systems | Significantly reduced | High synergistic effect |
mpy = mils per year
Performance Data of HPAA as a Scale Inhibitor
HPAA is effective in preventing the formation of various types of scale, particularly calcium carbonate.
| Inhibitor | Concentration (ppm) | Scale Type | Test Conditions | Scale Inhibition Efficiency (%) |
| HPAA | Low ppm levels | Calcium Carbonate | High hardness water | Excellent |
| HPAA | Low ppm levels | Calcium Sulfate | High hardness water | Moderate |
| HPAA | Low ppm levels | Barium Sulfate | High hardness water | Good |
Mechanisms of Action
HPAA functions as a multifunctional water treatment agent through several mechanisms:
-
Corrosion Inhibition: HPAA acts as a cathodic corrosion inhibitor by forming a protective film on the metal surface. This film, often enhanced by the presence of zinc ions, acts as a barrier to corrosive agents.
-
Scale Inhibition: HPAA inhibits scale formation through three primary actions:
-
Chelation (Sequestration): It binds with scale-forming cations like Ca²⁺ and Mg²⁺, keeping them in solution and preventing their precipitation.[1]
-
Threshold Effect: Sub-stoichiometric amounts of HPAA can interfere with the nucleation and growth of scale crystals.[1]
-
Crystal Distortion: HPAA adsorbs onto the surface of growing scale crystals, distorting their lattice structure and preventing them from forming hard, adherent deposits.[1]
-
Diagrams
Synthesis Workflow of HPAA
Caption: Workflow for the synthesis of HPAA.
Mechanism of HPAA in Water Treatment
Caption: HPAA's dual mechanism in water treatment.
References
Application Notes and Protocols: Glyoxylic Acid Monohydrate in Cosmetics and Personal Care
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyoxylic acid monohydrate is a versatile organic compound with growing applications in the cosmetics and personal care industry. Its dual functionality, possessing both an aldehyde and a carboxylic acid group, allows for unique interactions with proteins like keratin, making it a key ingredient in modern hair straightening formulations.[1][2][3][4][5] Furthermore, its acidic nature provides benefits for skincare, primarily as an exfoliating and pH-adjusting agent.[4] This document provides detailed application notes and experimental protocols for the use of this compound in hair and skin care products.
Hair Care Applications: Semi-Permanent Straightening
Glyoxylic acid offers a gentler alternative to traditional hair straightening agents, such as formaldehyde (B43269) or alkaline relaxers, which can cause significant damage to the hair fiber.[1][2][4][6] The mechanism of action involves a chemical reaction with the amino groups in hair keratin, which, when combined with heat, reorganizes the hair's internal structure to create a straightened effect without breaking the disulfide bonds.[1][2][4][6][7]
Quantitative Data Summary
The efficacy of glyoxylic acid in hair straightening is influenced by its concentration, the formulation's pH, the application temperature, and the presence of penetration enhancers.
| Parameter | Recommended Range/Value | Observations |
| Concentration in Formulation | 5% - 15% | Ensures effective straightening while minimizing potential for irritation or hair damage.[8] |
| Optimal pH of Formulation | 1.5 - 2.5 | A low pH is crucial for the stability of glyoxylic acid and promotes its interaction with keratin.[1] |
| Application Temperature (Flat Iron) | 200°C - 230°C | Heat is necessary to activate the chemical reaction between glyoxylic acid and keratin.[8] |
| Penetration Enhancement | Addition of Glycolic Acid | The addition of glycolic acid can increase the penetration of glyoxylic acid into the hair shaft by approximately four times.[1][7][9][10] |
| Impact on Hair Strength | Statistically equivalent to alkaline straighteners | Treatment with glyoxylic acid results in a tensile strength of hair that is comparable to that of hair treated with traditional alkaline straightening agents.[4][11] |
| Protein Loss | ~3.5 µg/g | Glyoxylic acid treatment may cause a higher protein loss compared to untreated hair (1.12 µg/g) and hair treated with some alkaline straighteners (~2.5 µg/g).[4] |
Experimental Protocols
Protocol 1: Evaluation of Hair Straightening Efficacy
Objective: To assess the straightening effect of a glyoxylic acid-based formulation on curly hair tresses.
Materials:
-
Curly hair tresses (standardized length and weight)
-
Glyoxylic acid straightening formulation
-
Shampoo (sulfate-free)
-
Hairdryer
-
Professional flat iron with temperature control (up to 230°C)
-
Digital camera with a standardized setup for image acquisition
-
Image analysis software
Procedure:
-
Wash hair tresses with a clarifying shampoo and gently towel dry, leaving them damp.
-
Apply the glyoxylic acid straightening emulsion evenly to the hair tresses at a 1:1 ratio (product to hair weight).[4]
-
Allow the product to remain in contact with the hair for 20 minutes.[4]
-
Use a fine-tooth comb to remove any excess product. Do not rinse.
-
Dry the tresses completely using a hairdryer and a round brush.
-
Set the flat iron to 200°C.
-
Pass the flat iron through each tress at least five times to ensure the formation of a biofilm.[4]
-
Allow the tresses to cool to room temperature.
-
Capture high-resolution images of the treated and untreated (control) tresses against a contrasting background.
-
Analyze the images to measure the degree of straightening, which can be quantified by the change in tress length or by a visual scoring scale.
Protocol 2: Assessment of Hair Tensile Strength
Objective: To measure the impact of glyoxylic acid treatment on the mechanical strength of hair fibers.
Materials:
-
Single hair fibers from treated and untreated tresses
-
Tensile testing instrument (e.g., Instron)
-
Mounting cards for hair fibers
-
Controlled environment chamber (e.g., 21°C and 65% relative humidity)
Procedure:
-
Prepare treated hair tresses as described in Protocol 1.
-
Isolate individual hair fibers from both treated and untreated (control) tresses.
-
Secure individual fibers of a standardized length (e.g., 55 mm) onto mounting cards.[12]
-
Condition the mounted fibers in a controlled environment for at least 24 hours.
-
Mount the card in the tensile testing instrument.
-
Apply a vertical load to the fiber at a constant rate (e.g., 0.5 mm/second) until the fiber breaks.[12]
-
Record the force at break (in Newtons) and the elongation at break (in mm).
-
Repeat the measurement for a statistically significant number of fibers from each group (e.g., n=30).
-
Calculate the average tensile strength and compare the results between treated and untreated fibers.
Protocol 3: Measurement of Hair Smoothness and Manageability
Objective: To quantify the effect of glyoxylic acid treatment on hair surface friction and ease of combing.
Materials:
-
Treated and untreated hair tresses
-
Instrument for measuring combing force (e.g., a texture analyzer with a hair combing rig)
-
Instrument for measuring hair surface properties (e.g., SAMBA Hair System)
Procedure (Combing Force):
-
Mount a hair tress (treated or untreated) in the combing rig.
-
Pass a standardized comb through the tress at a constant speed.
-
Measure the force required to comb through the tress.
-
Repeat the measurement multiple times for each tress and average the results.
-
Compare the combing force for treated versus untreated tresses. A lower force indicates improved manageability.
Procedure (Surface Analysis):
-
Place a treated or untreated hair tress in the SAMBA Hair System.
-
Use the instrument to measure parameters such as shine and surface cuticle angle.[3]
-
A smoother cuticle angle is indicative of improved hair surface smoothness.
-
Compare the results between treated and untreated tresses.
Signaling Pathways and Workflows
Caption: Workflow for semi-permanent hair straightening using glyoxylic acid.
Skin Care Applications: Exfoliation and pH Adjustment
In skincare, glyoxylic acid functions as a mild exfoliating agent and a pH adjuster.[4] Its mechanism of action is similar to other alpha-hydroxy acids (AHAs), where it helps to remove dead skin cells from the stratum corneum, promoting skin renewal and improving skin texture and radiance.[4]
Quantitative Data Summary
Specific quantitative data for the efficacy of this compound in skin care is not extensively available in the public domain. The following recommendations are based on the general properties of AHAs and information available for the structurally similar glycolic acid.
| Parameter | Recommended Range/Value | Observations |
| Concentration in Formulation | 1% - 10% (estimated) | Lower concentrations (1-2.5%) are suitable for toners, while higher concentrations (5-10%) may be used in cleansers or serums, depending on the desired exfoliating effect.[12] |
| Optimal pH of Formulation | 3.5 - 4.0 | A pH in this range is generally effective for exfoliation while minimizing the potential for skin irritation.[12] |
Experimental Protocols
Protocol 4: Evaluation of Skin Exfoliation Efficacy (In Vitro)
Objective: To assess the exfoliating effect of a glyoxylic acid-based formulation using a skin equivalent model.
Materials:
-
Reconstituted human epidermal tissue model
-
Glyoxylic acid formulation
-
Phosphate-buffered saline (PBS)
-
Protein assay kit (e.g., BCA assay)
-
Dansyl chloride staining solution (for cell turnover assessment)
Procedure (Protein Removal):
-
Culture the epidermal tissue models according to the manufacturer's instructions.
-
Topically apply a standardized amount of the glyoxylic acid formulation to the tissue surface.
-
After a defined incubation period, wash the tissue surface with PBS to collect the exfoliated corneocytes.
-
Quantify the amount of protein in the collected wash solution using a BCA assay.
-
An increase in protein content compared to a control (vehicle-treated) tissue indicates an exfoliating effect.
Procedure (Cell Turnover):
-
Stain the surface of the epidermal tissue with dansyl chloride.
-
Topically apply the glyoxylic acid formulation daily for a set period.
-
Monitor the decrease in fluorescence intensity over time using a fluorometer or fluorescence microscopy.
-
A faster decrease in fluorescence in the treated tissue compared to the control indicates an increased rate of cell turnover.
Protocol 5: Assessment of Skin Renewal (Clinical)
Objective: To evaluate the effect of a glyoxylic acid-containing product on skin renewal in human volunteers.
Materials:
-
Glyoxylic acid-based cosmetic product
-
Placebo control product
-
DHA (dihydroxyacetone) solution for staining
-
Chromameter or other color-measuring device
Procedure:
-
Recruit a panel of healthy volunteers with informed consent.
-
Define test sites on the forearms of the subjects.
-
Apply a DHA solution to the test sites to induce a temporary brown color.
-
Instruct subjects to apply the glyoxylic acid product to one site and the placebo to another site daily for a specified period (e.g., two weeks).
-
Measure the color of the stained sites at regular intervals using a chromameter.
-
A faster fading of the brown color at the glyoxylic acid-treated site compared to the placebo site indicates an enhanced rate of skin exfoliation and renewal.
Logical Relationships
Caption: Key cosmetic applications of this compound.
Safety Considerations
While glyoxylic acid is considered a safer alternative to formaldehyde-releasing ingredients, it is important to adhere to recommended concentration and pH guidelines to avoid potential skin and scalp irritation.[1][10] Formulations should be thoroughly tested for safety and stability. Recent reports have suggested a possible link between the use of hair straightening products containing glyoxylic acid and acute kidney injury, prompting further investigation by regulatory bodies.[13] Therefore, it is crucial for researchers and formulators to stay informed about the latest safety assessments and regulatory updates concerning this ingredient.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Tizra Reader [library.scconline.org]
- 4. Impact of Acid (”Progressive Brush”) and Alkaline Straightening on the Hair Fiber: Differential Effects on the Cuticle and Cortex Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. stokkee.com [stokkee.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Promotion of glyoxylic acid penetration into human hair by glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Acid ("Progressive Brush") and Alkaline Straightening on the Hair Fiber: Differential Effects on the Cuticle and Cortex Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 13. youtube.com [youtube.com]
Application Note: Analytical Methods for the Quantification of Glyoxylic Acid Monohydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyoxylic acid (oxoacetic acid) is a C2 carboxylic acid that serves as a key intermediate in the glyoxylate (B1226380) cycle, an essential metabolic pathway in plants, bacteria, and fungi.[1] It is also a significant compound in various industrial applications, including the synthesis of pharmaceuticals and cosmetics.[1][2] Glyoxylic acid is a challenging analyte to quantify due to its high reactivity and its existence in equilibrium with its hydrate (B1144303) form (2,2-dihydroxyacetic acid) in aqueous solutions.[3] This application note provides a detailed overview of various analytical methods for the accurate quantification of glyoxylic acid monohydrate in diverse mixtures, complete with experimental protocols and comparative data.
Overview of Analytical Methods
The choice of an analytical method for glyoxylic acid quantification depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the presence of interfering substances. Common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), enzymatic assays, and spectrophotometric methods. For bulk material, simple acid-base titration can be employed.
Method Selection Workflow
The following diagram illustrates a decision-making process for selecting the most appropriate analytical method.
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for glyoxylic acid analysis. Due to its lack of a strong chromophore, direct UV detection is challenging and often requires derivatization to enhance sensitivity and selectivity.
HPLC with Pre-Column Fluorescence Derivatization
This method offers high sensitivity by reacting glyoxylic acid with a fluorogenic reagent before chromatographic separation.[4]
Principle: Glyoxylic acid is derivatized with 2-aminobenzenthiol (2-ABT) in an acidic medium to form a highly fluorescent thiazine (B8601807) derivative, which is then separated by reverse-phase HPLC and detected by a fluorescence detector.[4]
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a 2 mg/mL solution of 2-aminobenzenthiol (2-ABT) in a suitable solvent.
-
Acid Solution: Prepare a 0.05 M solution of hydrochloric acid.
-
Mobile Phase: Prepare a mixture of methanol (B129727) and water (e.g., 70:30, v/v).[4]
-
-
Derivatization Procedure:
-
In a screw-capped vial, mix 100 µL of the sample (or standard solution) with 100 µL of the 2-ABT solution and 100 µL of the hydrochloric acid solution.[4]
-
Vortex the mixture thoroughly.
-
Heat the vial at 90°C for 30 minutes.[4]
-
Cool the vial to room temperature.
-
Filter the solution through a 0.45-µm membrane filter.[4]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm i.d. × 250 mm, 5-µm particle size).[4]
-
Mobile Phase: Isocratic elution with methanol–water (70:30, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: Fluorescence detector set to excitation and emission wavelengths of 290 nm and 390 nm, respectively.[4]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound subjected to the same derivatization procedure.
-
Quantify the glyoxylic acid in the sample by comparing its peak area to the calibration curve.
-
HPLC with UV Detection after Derivatization
This method involves derivatization with a UV-absorbing agent, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Principle: α-keto acids like glyoxylic acid react with phenylhydrazine to form phenylhydrazones, which can be separated by HPLC and detected by a UV spectrophotometer.[5][6]
-
Sample Preparation:
-
Adjust the pH of the sample or standard to approximately 8.3 using a phosphate (B84403) buffer.[6]
-
Add phenylhydrazine solution and allow the reaction to proceed.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.15 M acetate (B1210297) buffer, pH 6.80) and an organic solvent like methanol.[6]
-
Detection: UV detector set to 324 nm for phenylhydrazone derivatives.[5][6]
-
-
Quantification:
-
Generate a calibration curve with known concentrations of glyoxylic acid standards.
-
Determine the concentration in samples from the standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity but requires derivatization to make the non-volatile glyoxylic acid suitable for gas chromatography.
Principle: Glyoxylic acid is converted into a volatile derivative (e.g., a silyl (B83357) derivative) which is then separated by gas chromatography and detected by a mass spectrometer.
Caption: General workflow for GC-MS analysis of glyoxylic acid.
-
Sample Preparation & Derivatization:
-
Pipette an aliquot of the sample into a vial and evaporate to dryness under a stream of nitrogen.
-
Add a derivatization reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[7]
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC-MS System: A system such as an Agilent 7890A GC coupled to a 5957C MS.[7]
-
Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., HP-5MS).[7][8]
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the derivative from other components.
-
MS Detection: Operate in selected ion monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions of the glyoxylic acid derivative.
-
Enzymatic Assay
Enzymatic assays offer high specificity and are suitable for high-throughput screening.[9]
Principle: This method uses a two-enzyme system. Malate (B86768) synthase converts glyoxylate and acetyl-CoA into malate. Malate dehydrogenase then oxidizes malate to oxaloacetate, concurrently reducing NAD+ to NADH. The resulting NADH is used to reduce a tetrazolium salt to a colored formazan (B1609692) product, which can be measured spectrophotometrically.[9]
Caption: Enzymatic assay reaction cascade for glyoxylate detection.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl) containing acetyl-CoA, NAD+, a tetrazolium salt (e.g., INT), diaphorase, malate synthase, and malate dehydrogenase.
-
-
Assay Procedure:
-
Add the sample or standard to a microplate well.
-
Initiate the reaction by adding the enzyme-containing reaction buffer.
-
Incubate at a controlled temperature (e.g., 37°C) for a set period.
-
Measure the absorbance at the wavelength corresponding to the formazan product (e.g., ~500 nm).
-
-
Quantification:
-
Create a standard curve by plotting the change in absorbance against known glyoxylic acid concentrations.
-
Calculate the sample concentration based on the standard curve.
-
Spectrophotometric Methods
Direct spectrophotometric methods are simple and inexpensive but may lack the specificity of other techniques.
Principle: A common method is the modified Hopkins-Cole reaction, where glyoxylic acid reacts with tryptophan in the presence of ferric chloride and concentrated sulfuric acid to form a colored product that can be measured.[2][10]
-
Reagent Preparation:
-
Assay Procedure:
-
In a test tube, combine 0.25 mL of the sample, 0.6 mL of the tryptophan solution, and 2 mL of the ferric chloride solution.[11]
-
Mix thoroughly.
-
Carefully add 5 mL of concentrated sulfuric acid in portions, while cooling the tube in a water bath to keep the temperature below 50°C.[11]
-
Allow the color to develop for 10-20 minutes.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of glyoxylic acid.
-
Determine the sample concentration from the standard curve. This method is effective for glyoxylic acid concentrations in the range of 0.00557–0.028 M.[11]
-
Titration Methods
For quantifying this compound as a bulk substance or in simple mixtures, acid-base titration is a straightforward method.
Principle: The carboxylic acid group of glyoxylic acid is neutralized by a standardized solution of a strong base (e.g., sodium hydroxide). The endpoint is determined using a pH indicator or a pH meter.
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
-
Titration Procedure:
-
Add a few drops of a suitable indicator (e.g., phenolphthalein) to the solution.
-
Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) until the endpoint is reached (a persistent pink color).
-
-
Calculation:
Summary of Quantitative Data
The following tables summarize the performance characteristics of the described analytical methods based on published data.
Table 1: Chromatographic Methods
| Method | Derivatizing Agent | Linear Range | LOD | LOQ | Recovery (%) | Precision (%RSD) | Reference |
| HPLC-Fluorescence | 2-Aminobenzenthiol | 0.05-5.0 µM | 10 nM | - | 85.0-95.5 | ≤3.5 | [4] |
| HPLC-UV | Phenylhydrazine | - | 0.5 µmol/L | - | - | - | [5][6] |
| LC-ESI-MS/MS | DNPH | 0.5-100 µg/L | 0.5 µg/L | 1.7 µg/L | 94-109 | - | [14] |
| GC-MS | - | - | 10 mg/L | 10 mg/L | 77.6 | <6.4 | [15] |
| LC-MS/MS | None | - | 0.1 ng/mL | - | 95-105 | - | [1] |
Table 2: Spectrophotometric and Other Methods
| Method | Principle | Linear Range | LOD | LOQ | Reference |
| Spectrophotometry | Hopkins-Cole Reaction | 0–0.028 M | 0.0019 M | 0.00577 M | [2][10] |
| Enzymatic Assay | Enzyme-coupled colorimetry | - | Sub-micromole quantities | - | [9] |
| Titration | Acid-Base | N/A (Assay of bulk) | N/A | N/A | [12][13] |
Note: LOD (Limit of Detection), LOQ (Limit of Quantitation), RSD (Relative Standard Deviation). Dashes indicate data not specified in the cited sources.
References
- 1. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. High-performance liquid chromatographic determination of glyoxylic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. hmdb.ca [hmdb.ca]
- 9. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Simultaneous determination of ethylene glycol and glycolic acid in serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing Cannizzaro reaction with glyoxylic acid monohydrate
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the undesired Cannizzaro reaction when using glyoxylic acid monohydrate in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the Cannizzaro reaction and why is it a concern when using glyoxylic acid?
A1: The Cannizzaro reaction is a base-induced disproportionation where two molecules of an aldehyde that cannot form an enolate react to produce a primary alcohol and a carboxylic acid.[1][2] In the case of glyoxylic acid, one molecule is reduced to glycolic acid, while the other is oxidized to oxalic acid. This side reaction is a significant concern as it consumes the glyoxylic acid starting material, reduces the yield of your desired product, and introduces impurities that can complicate purification.[3]
Q2: What are the tell-tale signs that the Cannizzaro reaction is occurring in my experiment?
A2: The primary indicators of a competing Cannizzaro reaction are a lower-than-expected yield of your target molecule and the presence of specific byproducts. Analytical techniques such as NMR, HPLC, or GC-MS can be used to detect the formation of glycolic acid and oxalic acid in your reaction mixture.[3][4]
Q3: How do reaction conditions influence the rate of the Cannizzaro reaction?
A3: The Cannizzaro reaction is highly dependent on reaction conditions. Key factors include:
-
pH: The reaction is strongly promoted by alkaline (basic) conditions.[4] It becomes significant at neutral to alkaline pH and is a common issue when using strong bases.[3][5]
-
Temperature: Higher reaction temperatures accelerate the rate of the Cannizzaro reaction.[3]
-
Base Concentration: High concentrations of a strong base will favor the disproportionation reaction.[3]
Q4: Is it possible to completely avoid the Cannizzaro reaction?
A4: While complete avoidance can be challenging, the reaction can be effectively minimized to negligible levels by carefully controlling the reaction environment. The most effective strategy is to maintain a slightly acidic pH and a low reaction temperature.[3]
Troubleshooting Guide
Issue: Low yield of desired product, with analytical data (e.g., NMR, LC-MS) confirming the presence of glycolic acid and oxalic acid.
| Potential Cause | Recommended Solution(s) |
| Reaction pH is too high (neutral or alkaline) | Maintain a slightly acidic pH, ideally between 5.0 and 6.0, throughout the reaction. Use a buffer system or perform a controlled addition of a mild base to adjust the pH if necessary.[3] |
| Reaction temperature is elevated | Conduct the reaction at a lower temperature. It is recommended to keep the reaction temperature below 30°C. If possible, running the reaction at room temperature or in an ice bath (0-5°C) can significantly suppress byproduct formation.[3] |
| Use of a strong base (e.g., NaOH, KOH) | Avoid strong bases where possible. If a base is required, consider using a milder organic base or a buffered solution to maintain pH in the optimal range. |
| Prolonged reaction time | Monitor the reaction's progress using an appropriate technique like TLC or HPLC. Once the starting material is consumed, proceed with the workup promptly to prevent the slow formation of Cannizzaro byproducts over time.[3] |
Data Presentation: Reaction Condition Guidelines
The following table summarizes the key experimental parameters for controlling the Cannizzaro reaction.
| Parameter | Optimal Conditions (Minimizing Cannizzaro) | Conditions Promoting Cannizzaro Reaction |
| pH | 5.0 - 7.0 (Slightly acidic to neutral)[3] | > 7.0 (Alkaline)[3][4] |
| Temperature | < 30°C (e.g., Room Temperature or below)[3] | > 40°C[4] |
| Base Type | Mild organic bases (e.g., triethylamine) or buffered systems. | Strong inorganic bases (e.g., NaOH, KOH).[6] |
Note: In some specific syntheses, such as the condensation with guaiacol, optimal product formation may occur under basic conditions (e.g., pH 11.5), but conversion decreases at higher pH values as the Cannizzaro reaction begins to dominate.[5]
Experimental Protocols
General Protocol for a pH-Controlled Reaction with Glyoxylic Acid
This protocol provides a generalized methodology for a reaction, such as an oxime formation, where suppressing the Cannizzaro reaction is critical.
Materials:
-
This compound
-
Substrate (e.g., Hydroxylamine (B1172632) hydrochloride)
-
Deionized water or appropriate solvent
-
Dilute base (e.g., 1M Sodium Bicarbonate) for pH adjustment
-
Reaction vessel with magnetic stirring and temperature control (e.g., ice bath)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of this compound (e.g., 1 M) in deionized water in the main reaction vessel.
-
In a separate flask, prepare an equimolar solution of your second substrate (e.g., hydroxylamine hydrochloride) in deionized water.
-
-
Initial Setup:
-
Cool the reaction vessel containing the glyoxylic acid solution to the target temperature (e.g., 0-5°C) using an ice bath.
-
Begin stirring the solution.
-
-
Controlled Addition:
-
Slowly add the substrate solution to the cooled, stirring glyoxylic acid solution dropwise using an addition funnel.
-
-
pH Monitoring and Adjustment:
-
Continuously monitor the pH of the reaction mixture using a calibrated pH meter.
-
The initial mixture will be acidic. Carefully add a dilute base (e.g., 1M sodium bicarbonate) dropwise to raise and maintain the pH in the target range of 5.0-6.0.[3] Avoid overshooting the pH into the alkaline range.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them via TLC or HPLC. The goal is to stop the reaction as soon as the limiting reagent has been consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, proceed immediately to the workup procedure.
-
This may involve quenching the reaction, extraction, and crystallization or chromatography to isolate the final product. Prompt workup minimizes the risk of byproduct formation during standing.[3]
-
Visualizations
Caption: Mechanism of the base-induced Cannizzaro reaction of glyoxylic acid.
Caption: Troubleshooting workflow for addressing the Cannizzaro side reaction.
Caption: Experimental workflow designed to minimize the Cannizzaro reaction.
References
- 1. Glyoxylic Acid | C2H2O3 | CID 760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect and Mechanism of Aluminum(III) for Guaiacol–Glyoxylic Acid Condensation Reaction in Vanillin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glyoxylic Acid Monohydrate Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yield in reactions mediated by glyoxylic acid monohydrate.
Troubleshooting Guide
This guide addresses common issues encountered during this compound mediated reactions in a question-and-answer format.
Q1: My reaction is resulting in a low yield. What are the potential causes and how can I address them?
A1: Low yields in this compound reactions can stem from several factors, including incomplete reactions, competing side reactions, and product degradation.[1] A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yield:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Optimize Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[1] - Adjust Temperature: Ensure the reaction is conducted within the optimal temperature range. Excessively low temperatures can lead to slow reaction rates.[1] |
| Side Reactions | - Control pH: Maintain the pH within the recommended range for your specific reaction to minimize side reactions like the Cannizzaro reaction (see FAQ section for more details).[1] - Control Temperature: Elevated temperatures can promote side reactions such as decarboxylation and disproportionation.[1] |
| Product Degradation | - Minimize Reaction Time: Prolonged reaction times, especially under harsh pH or high-temperature conditions, can lead to the degradation of the desired product.[1] |
| Impure Reactants | - Use High-Purity Reagents: Impurities in this compound or other starting materials can interfere with the reaction.[1] |
Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?
A2: The formation of byproducts is a common challenge. The most prevalent side reactions include the Cannizzaro reaction, dimerization, and decarboxylation.[1]
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Minimization Strategies |
| Cannizzaro Reaction | Disproportionation of glyoxylic acid into glycolic acid and oxalic acid, favored at neutral to alkaline pH and higher temperatures.[1][2] | - Maintain a slightly acidic pH (typically 5-7).[1] - Keep the reaction temperature low (e.g., below 30°C).[1] |
| Dimerization/Trimerization | Glyoxylic acid can form dimers and trimers, which can complicate purification.[1] | - Consider purifying the glyoxylic acid starting material if dimerization is suspected.[1] |
| Decarboxylation | Decomposition of glyoxylic acid, which can be initiated by heat or certain metal ions, leading to gas evolution.[1] | - Maintain a controlled, low reaction temperature.[1] - Use deionized water and high-purity reagents to avoid metal ion contamination.[1] |
| Beckmann Rearrangement | If an oxime is the product, it can rearrange in the presence of strong acids. | - Avoid using strong acids as catalysts or in the workup. If an acid is necessary, consider a milder acid like acetic acid.[1] |
Q3: The final product is a sticky oil instead of a crystalline solid. What could be the issue?
A3: Obtaining an oily or sticky product instead of a crystalline solid often points to the presence of impurities or residual solvent.
Troubleshooting Product Isolation:
| Potential Cause | Recommended Solutions |
| Presence of Dimers/Trimers | Dimeric or trimeric forms of glyoxylic acid can interfere with crystallization.[1] |
| Residual Solvent or Moisture | Trapped solvent or water can prevent the product from crystallizing properly. |
| Impurities from Side Reactions | Byproducts from side reactions can inhibit crystallization. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound mediated reactions.
Caption: A flowchart for troubleshooting common problems in glyoxylic acid mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Cannizzaro reaction and why is it a concern in glyoxylic acid mediated reactions?
A1: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[3] In the context of glyoxylic acid, it disproportionates into glycolic acid and oxalic acid.[1][2] This is a concern because it consumes the starting material, reducing the yield of the desired product, and introduces impurities that can be difficult to remove. This side reaction is favored under neutral to alkaline conditions and at elevated temperatures.[1]
Q2: How does pH affect the stability and reactivity of glyoxylic acid?
A2: pH is a critical parameter in reactions involving glyoxylic acid. As mentioned, neutral to alkaline pH can promote the Cannizzaro reaction.[1] Strongly acidic conditions, on the other hand, can sometimes lead to other side reactions, such as the Beckmann rearrangement if an oxime is an intermediate or product.[1] Therefore, maintaining the pH within a specific, often slightly acidic range (e.g., pH 5-7), is crucial for maximizing the yield of the desired product and minimizing side reactions.[1]
Q3: What is the role of glyoxylic acid in biological systems?
A3: Glyoxylic acid is an intermediate in the glyoxylate (B1226380) cycle, a metabolic pathway in plants, bacteria, fungi, and nematodes.[2] This cycle allows these organisms to convert fatty acids into carbohydrates.[2] In humans, glyoxylate is involved in metabolic pathways and its dysregulation can be associated with conditions like hyperoxaluria, which can lead to kidney stones.[2] For drug development professionals, understanding these pathways can be relevant when designing molecules that might interact with or be metabolized through these routes.
Glyoxylate Cycle Overview
The following diagram provides a simplified overview of the glyoxylate cycle.
Caption: A simplified diagram of the glyoxylate cycle.
Experimental Protocols
General Protocol for Glyoxylic Acid Oxime Synthesis
This protocol provides a general procedure for the synthesis of glyoxylic acid oxime, a common reaction involving this compound.[1] Researchers should adapt this protocol based on the specific requirements of their substrate and desired product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in deionized water to a concentration of 1 M.[1]
-
Addition of Hydroxylamine (B1172632): In a separate flask, prepare an equimolar solution of hydroxylamine hydrochloride in deionized water.[1]
-
Reaction: Slowly add the hydroxylamine hydrochloride solution to the glyoxylic acid solution at room temperature with continuous stirring.[1]
-
pH Adjustment: Monitor the pH of the reaction mixture. If necessary, adjust the pH to 5-6 with a dilute solution of sodium hydroxide (B78521) or sodium bicarbonate.[1]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the glyoxylic acid spot is no longer visible.[1]
-
Workup: Once the reaction is complete, the product can be isolated by cooling the solution to induce crystallization, followed by filtration. The collected solid should be washed with a small amount of cold water and dried under vacuum.[1]
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for a this compound mediated reaction.
Caption: A general experimental workflow for reactions involving this compound.
References
Technical Support Center: Glyoxylic Acid Monohydrate Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition of glyoxylic acid monohydrate and its prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound can decompose through several pathways, primarily influenced by temperature, light, and pH.
-
Thermal Decomposition: At temperatures above 100°C, it can undergo a Cannizzaro-type disproportionation reaction to yield glycolic acid and oxalic acid.[1] In the temperature range of 200–537°C, the main decomposition products are carbon dioxide (CO₂) and formaldehyde (B43269) (HCHO).[2]
-
Photochemical Decomposition: Exposure to sunlight can lead to photochemical oxidation, producing various carboxylic acids and aldehydes.[1] Studies have identified glyoxal, formic acid, oxalic acid, and tartaric acid as photoproducts in aqueous solutions.[3][4]
-
pH-Dependent Decomposition: In alkaline conditions (elevated pH), the Cannizzaro reaction is a known decomposition pathway.[5] Additionally, in the presence of an ammonium (B1175870) source at neutral pH, an "aza-Cannizzaro reaction" can occur, leading to the formation of glycine (B1666218) and oxamic acid.[5][6]
Q2: How can I prevent the decomposition of this compound during storage?
A2: Proper storage is crucial to maintain the stability of this compound.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Due to its hygroscopic nature, storage under an inert gas is recommended.[7]
-
Incompatible Materials: Avoid contact with bases, oxidizing agents, and metals, as these can catalyze decomposition.[7]
Q3: Are there any chemical stabilizers I can add to my glyoxylic acid solutions?
A3: While the primary method of prevention is proper storage and handling, the use of radical scavengers or antioxidants could theoretically inhibit photochemical or oxidation-related decomposition pathways. However, specific data on the efficacy of particular stabilizers for glyoxylic acid solutions is limited in readily available literature. It is recommended to first ensure optimal storage and handling conditions.
Q4: My experimental results are inconsistent when using glyoxylic acid. What could be the cause?
A4: Inconsistent results are often due to the degradation of glyoxylic acid. You should verify the purity of your starting material and ensure it has been stored correctly. Consider preparing fresh solutions for each experiment. If you suspect decomposition, you can analyze your solution for the presence of common degradation products such as oxalic acid and glycolic acid using the analytical methods described in this guide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (yellowing) of solid this compound or its solution. | Decomposition due to improper storage (exposure to light, heat, or moisture). | Discard the discolored reagent and obtain a fresh supply. Ensure future storage is in a cool, dark, and dry place, preferably under an inert atmosphere. |
| Unexpected pH shift in the reaction mixture. | Formation of acidic degradation products like oxalic acid or glycolic acid. | Prepare fresh glyoxylic acid solutions before use. Monitor the pH of your stock solution. If decomposition is suspected, confirm by analytical methods. |
| Presence of unexpected byproducts in the reaction. | Decomposition of this compound. | Analyze the glyoxylic acid starting material for purity. If degradation products are present, purify the glyoxylic acid or use a fresh batch. Consider the reaction conditions (temperature, pH, presence of metals) which might be promoting decomposition. |
| Low yield in a synthesis reaction using glyoxylic acid. | Degradation of the glyoxylic acid reagent, leading to a lower effective concentration. | Quantify the concentration of your glyoxylic acid solution before use with a validated analytical method (see Experimental Protocols). |
Decomposition Pathways and Prevention Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. shimadzu.com [shimadzu.com]
- 3. tandfonline.com [tandfonline.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
managing side reactions in glyoxylic acid oxime synthesis
Welcome to the technical support center for glyoxylic acid oxime synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the principal reaction for synthesizing glyoxylic acid oxime?
The primary reaction involves the condensation of glyoxylic acid with hydroxylamine (B1172632) or its salt (e.g., hydroxylamine hydrochloride).[1] This reaction is typically carried out in an aqueous solution. The overall transformation is the conversion of the aldehyde functional group of glyoxylic acid into an oxime.
Q2: What are the most common side reactions to be aware of during this synthesis?
Several side reactions can occur, primarily involving the glyoxylic acid starting material and the oxime product. These include:
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Cannizzaro-type disproportionation of glyoxylic acid: Under neutral to alkaline conditions or at elevated temperatures, glyoxylic acid can disproportionate into glycolic acid and oxalic acid.[1][2]
-
Dimerization and Trimerization of glyoxylic acid: Glyoxylic acid can form dimers and trimers, which can complicate the purification process.[1]
-
Decarboxylation of glyoxylic acid: Heating or the presence of certain metal ions can lead to the decomposition of glyoxylic acid.[1]
-
Beckmann rearrangement of the oxime: The glyoxylic acid oxime product can undergo a Beckmann rearrangement to form an amide-like impurity, a reaction that is often catalyzed by strong acids.[1][3]
-
Hydrolysis of the oxime: The oxime product can hydrolyze back to glyoxylic acid and hydroxylamine, particularly under acidic conditions with prolonged reaction times.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) to track the consumption of the glyoxylic acid starting material.[1][4] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring of both reactants and products.[1][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of glyoxylic acid oxime.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Glyoxylic Acid Oxime | 1. Incomplete reaction due to insufficient time or non-optimal temperature. 2. Side reactions consuming the starting material (e.g., Cannizzaro reaction). 3. Hydrolysis of the oxime product due to prolonged reaction in acidic conditions. | 1. Optimize reaction time and temperature by monitoring with TLC or HPLC. A moderate temperature (room temperature to 50°C) is often recommended.[1] 2. Maintain a slightly acidic to neutral pH (around 5-7) to minimize the Cannizzaro reaction.[1] 3. Proceed with workup and purification promptly after the reaction is complete.[1] |
| Presence of Glycolic Acid and Oxalic Acid Impurities | Cannizzaro-type disproportionation of glyoxylic acid, favored by higher temperatures and neutral to alkaline pH.[1][2] | * Maintain a slightly acidic pH (5-6) throughout the reaction.[1] * Keep the reaction temperature low (e.g., below 30°C).[1] |
| Formation of an Amide-like Impurity | Beckmann rearrangement of the glyoxylic acid oxime, which can be catalyzed by strong acids.[1][3] | * Avoid using strong acids as catalysts or during the workup. * If an acid catalyst is necessary, consider a milder acid such as acetic acid.[1] |
| Product is a Sticky or Oily Substance Instead of a Crystalline Solid | 1. Presence of dimeric or trimeric forms of glyoxylic acid.[1] 2. Residual solvent or moisture. | 1. Consider purifying the glyoxylic acid starting material if dimerization is suspected. 2. Ensure thorough drying of the final product under a vacuum. Recrystallization from a suitable solvent system can also be beneficial.[1] |
| Decarboxylation and Gas Evolution | Decomposition of glyoxylic acid, which can be initiated by heat or certain metal ions.[1] | * Maintain a controlled, low reaction temperature. * Use deionized water and high-purity reagents to minimize metal ion contamination.[1] |
Experimental Protocols
General Protocol for Glyoxylic Acid Oxime Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate in deionized water to a concentration of 1 M.[1]
-
Addition of Hydroxylamine: In a separate flask, prepare an equimolar solution of hydroxylamine hydrochloride in deionized water.[1]
-
Reaction: Slowly add the hydroxylamine hydrochloride solution to the glyoxylic acid solution at room temperature with continuous stirring.[1]
-
pH Adjustment: Monitor the pH of the reaction mixture. If necessary, adjust the pH to 5-6 with a dilute solution of sodium hydroxide (B78521) or sodium bicarbonate.[1]
-
Monitoring: Monitor the reaction progress using TLC or HPLC until the glyoxylic acid is consumed.[1][4]
-
Workup: Once the reaction is complete, the product can be isolated by cooling the solution to induce crystallization, followed by filtration. The collected solid should be washed with a small amount of cold water and dried under vacuum.[1]
Visual Guides
Caption: Main synthesis pathway of glyoxylic acid oxime and common side reactions.
Caption: A logical workflow for troubleshooting common issues in glyoxylic acid oxime synthesis.
References
Technical Support Center: Optimizing pH in Glyoxylic Acid Reactions
Welcome to the technical support center for optimizing pH conditions in glyoxylic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal outcomes in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work with glyoxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving glyoxylic acid, with a focus on pH-related problems.
| Issue | Potential Cause | Recommended Solution(s) |
| Low product yield | Suboptimal pH: The reaction pH may be favoring side reactions or slowing down the desired reaction. | Consult the data tables below for the optimal pH range for your specific reaction. Carefully monitor and adjust the pH throughout the reaction using a calibrated pH meter and appropriate buffers or dilute acid/base solutions. |
| Cannizzaro Reaction: At neutral to alkaline pH, glyoxylic acid can undergo a disproportionation (Cannizzaro) reaction to form glycolic acid and oxalic acid, reducing the yield of the desired product.[1] | Maintain a slightly acidic pH (around 5-7) to minimize the Cannizzaro reaction, especially at elevated temperatures. | |
| Polymerization: Glyoxylate (B1226380) esters can polymerize in the presence of a base. | If you are working with glyoxylate esters, ensure the reaction is not basic, unless polymerization is the desired outcome. | |
| Formation of side products | Incorrect pH: As mentioned, pH can significantly influence the reaction pathway. | Characterize the side products to understand the competing reaction. Adjust the pH to disfavor the formation of these byproducts. For example, in vanillin (B372448) synthesis from guaiacol (B22219) and glyoxylic acid, a pH between 8 and 11 is optimal for the condensation reaction, while a higher pH of 10-11 is used for the subsequent oxidation step. |
| Reaction fails to initiate or proceeds very slowly | Incorrect protonation state: The reactivity of glyoxylic acid and other reactants is dependent on their protonation state, which is controlled by the pH. | Ensure the pH is appropriate for the desired reaction mechanism. For instance, electrophilic aromatic substitution reactions with phenols may require acidic conditions to activate the phenol (B47542) ring. |
| Product degradation | pH instability: The desired product may be unstable at the reaction or work-up pH. | Check the stability of your product at different pH values. Adjust the pH of the work-up and purification steps accordingly. |
| Difficulty in product isolation | Product solubility: The solubility of the product can be highly dependent on pH, especially if it has acidic or basic functional groups. | Adjust the pH of the solution to minimize the solubility of your product to facilitate precipitation or to optimize extraction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the pKa of glyoxylic acid and why is it important?
A1: The pKa of glyoxylic acid is approximately 3.18-3.32.[1] This is important because it tells you the pH at which the carboxylic acid group is 50% deprotonated. At a pH above the pKa, the glyoxylate anion will be the predominant species, which can affect the molecule's reactivity and solubility. At neutral pH, glyoxylic acid exists primarily as the glyoxylate ion.[1]
Q2: How can I prevent the Cannizzaro reaction?
A2: The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking an alpha-hydrogen, like glyoxylic acid, under basic conditions. To minimize this side reaction, it is recommended to carry out your reaction in a slightly acidic to neutral pH range (pH 5-7).
Q3: What is the optimal pH for the synthesis of vanillin from glyoxylic acid and guaiacol?
A3: The synthesis of vanillin from glyoxylic acid and guaiacol is a two-step process with different optimal pH conditions for each step. The initial condensation reaction is typically carried out under alkaline conditions, with an optimal pH range of 8-11. The subsequent oxidation step to yield vanillin is also performed at an alkaline pH, generally between 10 and 11. Some protocols suggest a pH of 12 for the condensation and 12.5 for the oxidation to achieve high yields.
Q4: I am performing a reaction with an amine. What pH should I use?
A4: The optimal pH for reactions with amines will depend on the specific amine and the desired product. Generally, the reaction rate increases with increasing pH as the amine becomes deprotonated and more nucleophilic. However, at very high pH, the Cannizzaro reaction of glyoxylic acid can become a significant side reaction. Therefore, a compromise is often necessary, and a pH in the slightly acidic to neutral range is a good starting point for optimization.
Q5: How does pH affect the stability of glyoxylic acid solutions?
A5: Glyoxylic acid is relatively stable in aqueous solutions. However, at elevated temperatures and neutral to alkaline pH, it can undergo the Cannizzaro reaction. In acidic solutions, it is generally more stable against this disproportionation.
Quantitative Data on pH Optimization
The following tables summarize the optimal pH conditions for various reactions involving glyoxylic acid.
Table 1: Optimal pH for Condensation Reactions
| Reaction | Reactants | Product | Optimal pH Range | Reference(s) |
| Vanillin Synthesis (Condensation) | Glyoxylic acid, Guaiacol | 3-methoxy-4-hydroxymandelic acid | 8 - 12 | |
| Vanillin Synthesis (Oxidation) | 3-methoxy-4-hydroxymandelic acid | Vanillin | 10 - 13 | [2] |
| p-Hydroxyphenylglycine Synthesis | Glyoxylic acid, Phenol, Sulfamic acid | p-Hydroxyphenylglycine | 3.5 - 5.2 | [3] |
| Urea Condensation | Glyoxylic acid, Urea, Formaldehyde (B43269) | Urea formaldehyde glyoxylic acid resin | 2 - 5 | [4] |
Table 2: pH Conditions for Other Key Reactions
| Reaction Type | Reactants | Product | Recommended pH | Reference(s) |
| Oxime Synthesis | Glyoxylic acid, Hydroxylamine | Glyoxylic acid oxime | 5 - 6 | |
| Photochemical Reaction | Glyoxylic acid | Various photoproducts | 1.0 (studied condition) | [5] |
| Hair Straightening | Glyoxylic acid, Hair keratin | - | Very low pH | [6] |
Experimental Protocols
Protocol 1: Synthesis of p-Hydroxyphenylglycine
This protocol is adapted from a patented method for the synthesis of p-hydroxyphenylglycine.
Materials:
-
Phenol
-
Glyoxylic acid
-
Sulfamic acid
-
Water
-
Aqueous ammonia (B1221849) or sodium hydroxide (B78521) solution for pH adjustment
Procedure:
-
In a reaction vessel, combine phenol, glyoxylic acid, and sulfamic acid in water.
-
Heat the mixture to 55-65°C and stir for several hours. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
-
After the reaction is complete, cool the mixture.
-
Adjust the pH of the solution to 3.5 - 5.2 using aqueous ammonia or sodium hydroxide to precipitate the p-hydroxyphenylglycine product.[3]
-
Filter the precipitate, wash it with water, and dry to obtain the final product.
Protocol 2: Hopkins-Cole Test for Tryptophan
This is a qualitative test for the presence of tryptophan in a protein sample.
Materials:
-
Protein solution (sample)
-
Hopkins-Cole reagent (containing glyoxylic acid)
-
Concentrated sulfuric acid
Procedure:
-
To 1-2 mL of the protein solution in a test tube, add an equal volume of Hopkins-Cole reagent and mix thoroughly.
-
Carefully layer concentrated sulfuric acid down the side of the inclined test tube to form a separate layer at the bottom.
-
Observe the interface between the two layers. A purple or violet ring indicates the presence of tryptophan.
Visualizations
Glyoxylate Cycle Signaling Pathway
The glyoxylate cycle is a metabolic pathway that allows organisms like plants and bacteria to convert fats into carbohydrates. Glyoxylate is a key intermediate in this cycle.
Caption: The Glyoxylate Cycle showing the central role of glyoxylate.
General Experimental Workflow for a Glyoxylic Acid Reaction
This diagram illustrates a typical workflow for conducting and optimizing a reaction involving glyoxylic acid.
Caption: A generalized workflow for glyoxylic acid reactions.
Logical Relationship of pH Effects
This diagram illustrates how pH can influence various aspects of a glyoxylic acid reaction, leading to different outcomes.
Caption: The influence of pH on glyoxylic acid reaction pathways.
References
Technical Support Center: Purification of Glyoxylic Acid Monohydrate Synthesis Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying glyoxylic acid monohydrate synthesized in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude glyoxylic acid synthesis products?
A1: The most prevalent impurities depend on the synthetic route employed. However, common contaminants include unreacted starting materials like glyoxal, and byproducts such as oxalic acid and nitric acid, particularly when nitric acid is used as the oxidant.[1][2]
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are recrystallization, ion-exchange chromatography, and precipitation as a salt.[1][3][4] Recrystallization from hot water is a common final step to obtain high-purity crystals.[3] Ion-exchange chromatography is effective for removing ionic impurities like nitric and oxalic acids.[1]
Q3: How can I remove oxalic acid from my glyoxylic acid product?
A3: Oxalic acid can be removed by several methods. One approach is to precipitate it as calcium oxalate (B1200264), which has low solubility.[3] Alternatively, anion-exchange chromatography can be employed to separate glyoxylic acid from oxalic acid.[1] Fractional crystallization can also be effective, as the solubility of glyoxylic acid and oxalic acid in water differs.
Q4: My glyoxylic acid solution is colored. How can I decolorize it?
A4: A colored solution may indicate the presence of organic impurities. Treatment with a small amount of activated charcoal during the recrystallization process can effectively remove colored contaminants. However, using an excessive amount of charcoal can lead to a significant loss of the desired product.
Q5: What is the expected purity and yield for purified this compound?
A5: With proper purification techniques, it is possible to obtain this compound with a purity of 99% or higher.[1] The yield will vary depending on the efficiency of the synthesis and purification steps. A multi-step process involving ion exchange and crystallization has been reported to achieve a purity of 99.4%.[1] A procedure involving evaporation and seeded crystallization has reported yields of up to 97%.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Crystals After Recrystallization
| Possible Cause | Troubleshooting Step |
| Excessive solvent used | Concentrate the mother liquor by evaporation and cool again to recover more crystals. For future attempts, use the minimum amount of hot solvent required to dissolve the crude product. |
| Cooling was too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery. |
| Incomplete crystallization | If the solution is not sufficiently supersaturated, crystallization will be incomplete. Try adding a seed crystal of pure this compound to induce crystallization. |
| Product loss during transfers | Minimize the number of transfer steps. Ensure all equipment is rinsed with a small amount of the cold recrystallization solvent to recover any adhered product. |
Issue 2: Crystals are Contaminated with Oxalic Acid
| Possible Cause | Troubleshooting Step |
| Co-crystallization of oxalic acid | Oxalic acid has a lower solubility in water than glyoxylic acid and may crystallize out, especially if present in high concentrations. Perform a preliminary purification step, such as precipitation of oxalic acid as calcium oxalate or using anion-exchange chromatography, before the final recrystallization. |
| Inefficient fractional crystallization | Carefully control the cooling rate during recrystallization. A slower cooling rate can improve the separation of crystals with different solubilities. |
Issue 3: Oily Product Instead of Crystals
| Possible Cause | Troubleshooting Step |
| Presence of impurities | Impurities can lower the melting point of the product and inhibit crystallization, resulting in an oil. Purify the crude product using ion-exchange chromatography to remove ionic impurities before attempting recrystallization. |
| Supersaturated solution is too concentrated | Add a small amount of additional hot solvent to the oiled product, heat to dissolve, and then allow it to cool slowly. |
| Incorrect solvent | While water is the most common solvent, ensure it is appropriate for your specific impurity profile. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound by recrystallization from water.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate) or in a vacuum oven at a low temperature.
Protocol 2: Purification by Anion-Exchange Chromatography
This protocol outlines the removal of acidic impurities like nitric acid and oxalic acid using a weak base anion-exchange resin.
Methodology:
-
Resin Selection and Preparation:
-
Select a weak base anion-exchange resin (e.g., Amberlite IRA-67 or a similar resin).
-
Prepare a slurry of the resin in deionized water and pour it into a chromatography column to the desired bed height.
-
Wash the resin with several column volumes of deionized water.
-
-
Resin Regeneration:
-
Regenerate the resin by passing a solution of a weak base (e.g., 1 M sodium carbonate) through the column.
-
Wash the column thoroughly with deionized water until the pH of the eluate is neutral.
-
-
Sample Loading:
-
Dissolve the crude glyoxylic acid product in a minimal amount of deionized water.
-
Carefully load the sample solution onto the top of the resin bed.
-
-
Elution:
-
Elute the column with deionized water. Glyoxylic acid, being a weaker acid, will elute from the column, while stronger acids like nitric and oxalic acid will be retained by the resin.
-
Collect fractions and monitor the presence of glyoxylic acid using a suitable analytical method (e.g., HPLC).
-
-
Product Recovery:
-
Combine the fractions containing the purified glyoxylic acid.
-
The purified glyoxylic acid solution can then be concentrated and crystallized as described in Protocol 1.
-
-
Resin Re-regeneration: The resin can be regenerated for future use by eluting the bound impurities with a strong acid (e.g., 1 M HCl) followed by the regeneration steps outlined above.
Data Presentation
Table 1: Summary of Purification Outcomes for this compound
| Purification Method | Starting Material Purity | Key Impurities Removed | Final Purity | Reported Yield | Reference |
| Ion-Exchange & Crystallization | Not Specified | Nitric Acid, Oxalic Acid | 99.4% | Not Specified | [1] |
| Evaporation & Seeding | Crude Synthesis Product | Formic Acid | Not Specified | Up to 97% | [3] |
| Recrystallization from Hot Water | Not Specified | General Impurities | 79% (with derivatization) | 79% | [3] |
Visualizations
Experimental Workflow for Purification
Caption: Purification workflow for this compound.
Troubleshooting Logic for Low Crystallization Yield
Caption: Troubleshooting low yield in glyoxylic acid crystallization.
References
- 1. US3281460A - Method for the preparation of stable and pure glyoxylic acid - Google Patents [patents.google.com]
- 2. US4698441A - Process for producing glyoxylic acid - Google Patents [patents.google.com]
- 3. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
dealing with hygroscopic nature of glyoxylic acid monohydrate in experiments
Technical Support Center: Glyoxylic Acid Monohydrate
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is "hygroscopic"?
A1: The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding atmosphere. This compound is highly hygroscopic, meaning it will readily take up water from the air. This can lead to the solid material becoming sticky, clumping together, or even dissolving into a concentrated solution if exposure to humid air is prolonged.[1]
Q2: How should I store this compound to minimize water absorption?
A2: Proper storage is critical to maintain the quality of this compound. It should be stored in a tightly sealed, corrosion-resistant container.[2] The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources. For optimal protection, storing the container inside a desiccator with a suitable desiccant or in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1][3]
Q3: I opened a new bottle of this compound, and it appears clumpy. Is it still usable?
A3: Clumping is a common sign of moisture absorption. While the material may still be usable depending on the tolerance of your experiment to excess water, it is crucial to first determine the actual water content. Techniques like Karl Fischer titration or Thermogravimetric Analysis (TGA) can quantify the amount of water present. If your reaction is sensitive to the precise stoichiometry of reactants, using the material as-is could lead to inaccurate results.[1]
Q4: Can I dry this compound that has absorbed water?
A4: Yes, it is possible to dry hygroscopic solids. A common method is to dry the material under a high vacuum at a slightly elevated temperature. However, care must be taken as heating glyoxylic acid too aggressively can cause it to decompose.[1][4] Always consult the material's safety data sheet (SDS) for information on its thermal stability. Drying in a vacuum oven at a moderate temperature (e.g., 30-40 °C) for several hours is a potential approach. The effectiveness of the drying process should be confirmed by analytical methods like Karl Fischer titration.
Q5: How does excess water affect reactions involving this compound?
A5: Excess water can negatively impact reactions in several ways:
-
Stoichiometry: The absorbed water increases the weight of the reagent, leading to an underestimation of the actual amount of glyoxylic acid being added to the reaction. This can result in incomplete reactions and lower yields.
-
Side Reactions: Water can participate in or promote unwanted side reactions. For instance, in aqueous solutions, glyoxylic acid can undergo a disproportionation (Cannizzaro) reaction, especially under basic conditions, to form glycolic acid and oxalic acid.[5]
-
Reaction Kinetics: The presence of excess water can alter the polarity of the reaction medium, potentially affecting the reaction rate and selectivity.
-
Catalyst Deactivation: In reactions involving water-sensitive catalysts, the excess moisture can deactivate the catalyst, leading to a stalled or sluggish reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
| Problem | Potential Cause(s) Related to Hygroscopicity | Recommended Solution(s) |
| Low Reaction Yield | 1. Inaccurate Stoichiometry: The weighed this compound contained excess water, leading to a lower molar amount of the reactant than calculated. 2. Side Reactions: Excess water may have promoted side reactions, such as the Cannizzaro reaction, consuming the starting material.[5] | 1. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your this compound and adjust the mass accordingly. 2. Dry the Reagent: Dry the material under vacuum before use. 3. Handle Under Inert Atmosphere: Weigh and dispense the reagent in a glove box or under a stream of inert gas to prevent moisture absorption. |
| Poor Reproducibility Between Batches | 1. Variable Water Content: The water content of the this compound varied between experiments due to different levels of exposure to the atmosphere. | 1. Standardize Handling Procedures: Implement a strict protocol for handling the reagent, including minimizing exposure time to air and using controlled atmosphere environments. 2. Test Each New Bottle: Determine the water content of each new bottle of the reagent before use. |
| Unexpected Side Products Detected by HPLC/NMR | 1. Water-Induced Degradation/Side Reactions: The presence of excess water may have led to the formation of byproducts like oxalic acid and glycolic acid.[5] | 1. Analyze Starting Material: Confirm the purity of the this compound before the reaction. 2. Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried. 3. Control Reaction Conditions: Maintain optimal pH and temperature to minimize water-promoted side reactions. |
| Starting Material is a Sticky or Syrupy Mass | 1. Deliquescence: The material has absorbed a significant amount of atmospheric moisture to the point of partially or fully dissolving in the absorbed water. | 1. Discard and Replace: For critical applications, it is best to discard the material and use a fresh, properly stored bottle. 2. Dry and Re-analyze: If the material is valuable, attempt to dry it under high vacuum and then re-analyze its purity and water content before use. |
Troubleshooting Workflow for Inconsistent Reaction Outcomes
Caption: A decision tree to troubleshoot inconsistent experimental results.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the procedure for determining the water content of this compound using a coulometric Karl Fischer titrator.
Materials:
-
This compound sample
-
Coulometric Karl Fischer titrator
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
Gas-tight syringe and needle
-
Glove box or glove bag (recommended)
Procedure:
-
Prepare the Titrator: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry. Fill the cell with the appropriate Karl Fischer reagent and allow it to stabilize until the drift is low and constant.
-
Sample Preparation (in a controlled atmosphere):
-
Transfer a representative sample of this compound into a clean, dry vial inside a glove box or glove bag.
-
Accurately weigh approximately 50-100 mg of the sample into the vial and seal it.
-
-
Sample Introduction:
-
Quickly unseal the vial and add the sample directly to the Karl Fischer titration cell.
-
Alternatively, dissolve a precisely weighed sample in a known volume of anhydrous methanol inside the glove box and inject a known aliquot of this solution into the cell using a gas-tight syringe.
-
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the result, usually in micrograms of water.
-
Calculation: Calculate the percentage of water in the sample using the following formula:
Water Content (%) = (Mass of Water Detected (µg) / Mass of Sample (µg)) x 100
Illustrative Data:
The following table shows illustrative data for the water content of this compound samples with varying exposure to ambient humidity (50% RH).
| Exposure Time (minutes) | Water Content (%) by Karl Fischer Titration |
| 0 (fresh from desiccator) | 19.5 (theoretical for monohydrate) |
| 5 | 21.2 |
| 15 | 24.8 |
| 30 | 29.5 |
Note: This data is for illustrative purposes only. Actual rates of water absorption will vary with ambient conditions.
Protocol 2: Synthesis of 4-Hydroxymandelic Acid
This protocol is adapted for the synthesis of 4-hydroxymandelic acid, with special considerations for the hygroscopic nature of this compound.[6][7]
Materials:
-
This compound (water content determined)
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Reaction flask with a stirrer, dropping funnel, and nitrogen inlet
-
Glove box or glove bag
Procedure:
-
Reagent Preparation:
-
Inside a glove box, weigh the required amount of this compound, adjusting the mass to account for its water content as determined by Karl Fischer titration.
-
Prepare a solution of sodium hydroxide in deionized water.
-
Prepare a solution of phenol in deionized water.
-
-
Reaction Setup:
-
Set up the reaction flask under a nitrogen atmosphere.
-
Add the phenol solution and the sodium hydroxide solution to the reaction flask and cool the mixture in an ice bath.
-
-
Addition of Glyoxylic Acid:
-
Dissolve the pre-weighed this compound in deionized water and place it in the dropping funnel.
-
Slowly add the glyoxylic acid solution to the stirred, cooled phenol solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water or toluene/ethyl acetate) to obtain pure 4-hydroxymandelic acid.
-
Experimental Workflow for Handling Hygroscopic Reagents
Caption: A generalized workflow for handling hygroscopic reagents in a laboratory setting.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 3. ossila.com [ossila.com]
- 4. How To [chem.rochester.edu]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. CN101417942A - Method for preparing p-hydroxymandelic acid - Google Patents [patents.google.com]
- 7. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
troubleshooting low signal in Hopkins-Cole test with glyoxylic acid
This guide provides troubleshooting assistance for the Hopkins-Cole test, also known as the glyoxylic acid test, which is specific for the detection of tryptophan and proteins containing it.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing the characteristic purple ring in my Hopkins-Cole test?
A faint or absent purple ring indicates a low or negative signal.[1] This can stem from several factors, including issues with the reagents, the experimental procedure, the sample itself, or the presence of interfering substances. A systematic check of these components is the most effective way to troubleshoot the issue.
Q2: What is the chemical principle of the Hopkins-Cole test?
The test relies on the reaction between the indole (B1671886) group of tryptophan and glyoxylic acid in the presence of a strong acid, typically concentrated sulfuric acid.[3][4] This reaction forms a condensation product that, upon dehydration by the sulfuric acid, creates a violet-colored pigment.[1] The concentrated sulfuric acid is carefully layered to form a distinct interface where the purple ring should appear.[2]
Q3: How can I confirm my reagents are working correctly?
Glyoxylic Acid (Hopkins-Cole Reagent): The quality of the glyoxylic acid is crucial. It can be prepared by exposing glacial acetic acid to sunlight for a few days.[1] Commercially prepared reagents are also available. To validate your reagent, run the test using a positive control, such as a 0.1% tryptophan solution.[1] A strong purple ring with the positive control indicates the reagent is effective.
Concentrated Sulfuric Acid (H₂SO₄): Use a high-purity, concentrated sulfuric acid. The acid serves two main purposes: it creates the highly acidic environment necessary for the reaction and acts as a dehydrating agent.[5] Improper concentration can lead to a weak or absent reaction.
Q4: What substances can interfere with the test and cause a false negative?
Several compounds are known to inhibit the condensation reaction, preventing the formation of the purple ring. These include:
These substances can react with the sulfuric acid or oxidize the tryptophan's indole ring before it can react with glyoxylic acid, leading to a negative result even when tryptophan is present.[6]
Troubleshooting Guide: Low or No Signal
If you are experiencing a weak or absent purple ring, follow these steps to identify the potential cause.
Step 1: Verify Experimental Procedure
Incorrect technique is a common source of error. Ensure you are following the protocol precisely.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Hopkins–Cole reaction - Wikipedia [en.wikipedia.org]
- 3. Adamkiewicz reaction (Hopkin's-cole test): Objective, Principle, Reagents, Procedure and Result - Online Biology Notes [onlinebiologynotes.com]
- 4. AMINO ACIDS AND PROTEINS [14.139.61.83]
- 5. notesforbiology.com [notesforbiology.com]
- 6. quora.com [quora.com]
impact of impurities in glyoxylic acid monohydrate on reaction outcomes
Welcome to the technical support center for glyoxylic acid monohydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to impurities in this compound and their impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound and what are their sources?
The primary impurities in this compound are typically related to its synthesis and degradation pathways. Common synthesis routes include the oxidation of glyoxal (B1671930) and the electrochemical reduction of oxalic acid.[1]
-
Oxalic Acid: A common impurity that can arise from the over-oxidation of glyoxylic acid or as a starting material in some synthetic routes.[1][2] The purity of reagents like oxalic acid is crucial as impurities can impact the efficacy and stability of the final drug products.[2]
-
Glyoxal: Unreacted starting material from the oxidation synthesis route.[3][4] As a dialdehyde, its presence can lead to unintended side reactions.[5]
-
Glycolic Acid: Can be formed as a byproduct during the synthesis of glyoxylic acid.[5][6]
-
Acetic Acid: Another potential impurity from the synthesis process.[7][8]
-
Nitric Acid and Nitrite Ions: Remnants from synthesis methods that use nitric acid as an oxidizing agent.[3][4]
Q2: My reaction is showing a low yield. Could impurities in my glyoxylic acid be the cause?
Yes, impurities can significantly impact reaction yields. Several factors could be at play:
-
Lower Molar Ratio: If your this compound contains a significant percentage of impurities, the actual molar amount of the reactant is lower than calculated, leading to an incomplete reaction.
-
Side Reactions: Impurities can lead to the formation of undesired byproducts, consuming reactants and lowering the yield of the target molecule. For instance, residual glyoxal can participate in side reactions.[5]
-
Catalyst Inhibition: Certain impurities may interfere with or poison catalysts used in your reaction.
-
pH Alteration: Acidic impurities like oxalic or nitric acid can alter the optimal pH of the reaction medium, potentially slowing down the reaction rate or promoting side reactions such as the Cannizzaro reaction.[9]
Q3: I'm observing unexpected side products in my reaction. Which impurities might be responsible?
The formation of unexpected side products is a common issue arising from impure starting materials.
-
Glyoxal: Being a reactive dialdehyde, glyoxal can undergo condensation or other reactions with your substrates or reagents, leading to a variety of unintended products.
-
Oxalic Acid: In reactions sensitive to di-carboxylic acids, oxalic acid can participate in the reaction. For example, it can form insoluble salts with metal ions like calcium.[10]
-
Glycolic Acid: The hydroxyl group in glycolic acid can compete in reactions intended for the aldehyde or carboxylic acid group of glyoxylic acid, leading to ester or ether byproducts.
Q4: How can I test the purity of my this compound?
Several analytical methods can be employed to determine the purity of this compound and quantify its impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying glyoxylic acid and related organic acids like oxalic acid, glycolic acid, and acetic acid.[7][8] Both UV and refractive index detectors can be used.[7][8]
-
Spectrophotometry: A selective method for determining glyoxylic acid concentration involves a modified Hopkins-Cole reaction with tryptophan.[5][11] This method is advantageous as it can be specific for glyoxylic acid even in the presence of other aldehydes like glyoxal.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For very sensitive detection, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by LC-MS/MS analysis can be used.[12][13]
-
Ion-Exclusion Chromatography: This technique is particularly useful for the separation and analysis of highly polar impurities such as oxalic acid.[14]
Q5: What are the recommended methods for purifying this compound?
If you suspect that impurities are affecting your reaction, several purification methods can be employed:
-
Recrystallization: This is a common and effective method for purifying solid this compound.[10]
-
Ion Exchange Chromatography: Anion exchange resins can be used to effectively remove acidic impurities such as oxalic acid and nitric acid.[1][3]
-
Precipitation: Oxalic acid can be selectively removed by precipitating it as an insoluble salt, such as calcium oxalate, followed by filtration.[10]
Impact of Impurities on Reaction Outcomes
The presence of impurities in this compound can have a range of effects on chemical reactions. The table below summarizes the potential impacts of common impurities.
| Impurity | Potential Impact on Reaction | Common Reactions Affected |
| Oxalic Acid | - Lower yield due to inaccurate reactant stoichiometry- Formation of insoluble metal salts (e.g., with Ca²⁺)[10]- Alteration of reaction pH- Potential for side reactions | - Pharmaceutical synthesis[2]- Reactions involving metal catalysts |
| Glyoxal | - Formation of undesired byproducts through condensation reactions[5]- Reduced purity of the final product | - Pictet-Spengler reaction- Multicomponent reactions |
| Glycolic Acid | - Competition in reactions targeting the aldehyde or carboxyl group- Formation of ester or ether byproducts | - Esterification reactions- Amide bond formation |
| Nitric Acid | - Strong alteration of reaction pH- Potential for oxidative side reactions | - pH-sensitive reactions- Reactions with easily oxidizable functional groups |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Glyoxylic Acid and Common Impurities
This protocol outlines a general method for the analysis of glyoxylic acid, oxalic acid, glycolic acid, and acetic acid using HPLC with UV detection.[7]
1. Materials and Reagents:
-
This compound sample
-
Reference standards for glyoxylic acid, oxalic acid, glycolic acid, and acetic acid
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Phosphoric acid or Perchloric acid[7]
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1) or a suitable ion-exchange column (e.g., Newcrom BH)[7]
3. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and water with a small amount of phosphoric acid (for MS-compatible methods, formic acid can be used).[7] A mobile phase of water with 0.3% perchloric acid can also be effective.[7]
-
Standard Solution Preparation: Prepare individual stock solutions of each reference standard in deionized water. Create a series of mixed standard solutions of varying concentrations for calibration.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve for each compound. Inject the sample solution and quantify the amounts of glyoxylic acid and impurities by comparing their peak areas to the calibration curves.
Protocol 2: Spectrophotometric Determination of Glyoxylic Acid
This protocol is based on the modified Hopkins-Cole reaction, which is selective for glyoxylic acid in the presence of other aldehydes and carboxylic acids.[5][11]
1. Materials and Reagents:
-
This compound sample
-
Tryptophan
-
Ferric chloride (FeCl₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Test tubes
3. Procedure:
-
Reagent Preparation:
-
Prepare a 0.016 M solution of tryptophan in deionized water.
-
Prepare a 0.025 M solution of ferric chloride in deionized water.
-
-
Standard Solution Preparation: Prepare a series of glyoxylic acid standard solutions with concentrations ranging from 0 to 0.028 M.[5]
-
Sample Preparation: Prepare a solution of your glyoxylic acid sample with an expected concentration within the calibration range.
-
Reaction:
-
In a test tube, mix 0.6 mL of the tryptophan solution and 2.0 mL of the ferric chloride solution.[11]
-
Add 0.25 mL of the glyoxylic acid standard or sample solution.[11]
-
Carefully add 5 mL of concentrated sulfuric acid while cooling the test tube in a water bath to manage the exothermic reaction.[11]
-
Allow the reaction to proceed for 10-20 minutes until a stable crimson-violet color develops.[11]
-
-
Analysis:
-
Measure the absorbance of the resulting solution at 560 nm using a blank sample (without glyoxylic acid) to zero the spectrophotometer.[11]
-
Create a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of glyoxylic acid in your sample from the calibration curve.
-
Visual Troubleshooting and Workflow Guides
Troubleshooting Reaction Issues
The following diagram illustrates a logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: Troubleshooting workflow for glyoxylic acid reactions.
Analytical Workflow for Purity Assessment
This diagram outlines the experimental workflow for analyzing the purity of a this compound sample.
Caption: Experimental workflow for purity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. US3281460A - Method for the preparation of stable and pure glyoxylic acid - Google Patents [patents.google.com]
- 4. CN103044236A - A kind of preparation method of glyoxylic acid - Google Patents [patents.google.com]
- 5. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glyoxylic acid | SIELC Technologies [sielc.com]
- 8. Analysis of glyoxal and related substances by means of high-performance liquid chromatography with refractive index detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Glyoxylic Acid Monohydrate Solutions
Welcome to the technical support center for glyoxylic acid monohydrate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of glyoxylic acid solutions for long-term use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in aqueous glyoxylic acid solutions?
A1: Aqueous solutions of glyoxylic acid are inherently unstable due to the reactivity of its aldehyde and carboxylic acid functional groups. The primary degradation pathways include photochemical reactions, thermal decomposition, and disproportionation reactions like the Cannizzaro reaction, especially under alkaline conditions.[1][2][3][4] These reactions can lead to the formation of impurities such as oxalic acid, glycolic acid, and formic acid, as well as discoloration of the solution.[2][3]
Q2: How does pH affect the stability of glyoxylic acid solutions?
A2: The pH of the solution significantly impacts the stability of glyoxylic acid. Alkaline conditions (high pH) promote the Cannizzaro reaction, where two molecules of glyoxylic acid disproportionate to form glycolic acid and oxalic acid.[1][5] Highly acidic conditions can also catalyze degradation, although the specific mechanisms may differ. For optimal stability, it is generally recommended to maintain the pH in a slightly acidic range.
Q3: Can I store glyoxylic acid solutions at room temperature?
A3: Storing glyoxylic acid solutions at room temperature is not recommended for long-term use due to the increased rate of degradation reactions at higher temperatures.[6][7] For extended stability, it is advisable to store solutions at refrigerated temperatures (2-8 °C).
Q4: My glyoxylic acid solution has turned yellow. What is the cause and is it still usable?
A4: The yellowing of glyoxylic acid solutions is a common sign of degradation. This discoloration can be caused by the formation of various byproducts from oxidation or other decomposition reactions.[7][8] The usability of a discolored solution depends on the specific requirements of your experiment. For applications requiring high purity, it is recommended to use a fresh, colorless solution.
Q5: What are the best practices for preparing a this compound solution?
A5: To prepare a this compound solution, use high-purity, crystalline this compound and deionized water. It is advisable to prepare the solution at the desired concentration immediately before use if possible. If the solution needs to be stored, it should be prepared in a buffer and stored under recommended conditions (see stabilization protocols below).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow or brown over time | Oxidation and degradation of glyoxylic acid. | Store the solution protected from light and at a reduced temperature (2-8 °C). Consider purging the solution with an inert gas like nitrogen or argon to remove dissolved oxygen. The use of antioxidants may also be beneficial. |
| Precipitate forms in the solution | Formation of insoluble degradation products (e.g., calcium oxalate (B1200264) if calcium ions are present). Exceeding the solubility limit at lower temperatures. | Filter the solution to remove the precipitate. To prevent future precipitation, consider using a chelating agent like EDTA to sequester metal ions that can form insoluble salts.[9] Ensure the concentration of glyoxylic acid is within its solubility limit at the storage temperature. |
| Inconsistent experimental results | Degradation of the glyoxylic acid solution, leading to a lower effective concentration and the presence of interfering byproducts. | Prepare fresh solutions for critical experiments. Implement a stability-indicating analytical method (see Experimental Protocols) to monitor the concentration and purity of your solution over time. |
| pH of the solution changes during storage | Degradation of glyoxylic acid into other acidic or neutral compounds. | Use a buffered solution to maintain a stable pH. Citrate (B86180) and phosphate (B84403) buffers are common choices.[9][10][11][12][13][14][15] |
Key Degradation Pathways
Glyoxylic acid in aqueous solutions can degrade through several pathways. Understanding these pathways is crucial for developing effective stabilization strategies.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Glyoxylic Acid Solution
This protocol describes the preparation of a buffered glyoxylic acid solution to enhance its stability for long-term storage.
Materials:
-
This compound (high purity)
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
Deionized water
-
pH meter
-
Sterile, amber glass storage bottles
Procedure:
-
Prepare a 0.1 M Citrate Buffer (pH 4.5):
-
Dissolve this compound:
-
Slowly dissolve the desired amount of this compound into the prepared citrate buffer to achieve the final target concentration. Stir gently until fully dissolved.
-
-
Storage:
-
Transfer the solution to a sterile, amber glass bottle to protect it from light.
-
Purge the headspace with an inert gas (e.g., nitrogen or argon) before sealing the bottle.
-
Store the solution at 2-8 °C.
-
Protocol 2: Stability-Indicating HPLC Method for Glyoxylic Acid
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to determine the concentration of glyoxylic acid and to separate it from its common degradation products.[17][18][19]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 5:95 v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Standard and Sample Preparation:
-
Standard Solution:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve.
-
-
Sample Solution:
-
Dilute an aliquot of the glyoxylic acid solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the glyoxylic acid peak based on its retention time compared to the standard.
-
Quantify the concentration of glyoxylic acid in the sample by comparing its peak area to the calibration curve.
-
Monitor for the appearance of new peaks or changes in the peak areas of existing impurities over time to assess stability.
Summary of Stability Recommendations
| Factor | Recommendation | Rationale |
| pH | Maintain a slightly acidic pH (e.g., 4.0-5.0) using a buffer system like citrate or phosphate.[9][10][11][12][13][14][15] | Minimizes the rate of the Cannizzaro reaction which is prevalent at alkaline pH.[1][5] |
| Temperature | Store solutions at refrigerated temperatures (2-8 °C).[6][7] | Reduces the rate of all degradation reactions. |
| Light Exposure | Store solutions in amber glass bottles or otherwise protected from light. | Prevents photochemical degradation.[1][2] |
| Oxygen | Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing the container. | Minimizes oxidative degradation. |
| Metal Ions | Consider adding a chelating agent such as EDTA (e.g., 0.1% w/v) to the formulation.[9] | Sequesters metal ions that can catalyze oxidation reactions. |
By implementing these guidelines, researchers can significantly improve the stability of their this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3281460A - Method for the preparation of stable and pure glyoxylic acid - Google Patents [patents.google.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Citrate Buffer recipe - Sharebiology [sharebiology.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. welch-us.com [welch-us.com]
- 13. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 14. biochemazone.com [biochemazone.com]
- 15. phosphate buffer solutions: Topics by Science.gov [science.gov]
- 16. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 17. HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID [lhjyhxfc.mat-test.com]
- 18. impactfactor.org [impactfactor.org]
- 19. Glyoxylic acid | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide: Glyoxylic Acid Monohydrate vs. Formaldehyde for Tryptophan Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of tryptophan, an essential amino acid, is critical across various fields of research, from protein characterization to drug development and clinical diagnostics. Two common reagents utilized for this purpose are glyoxylic acid monohydrate and formaldehyde (B43269). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Performance Comparison
| Parameter | This compound (Hopkins-Cole Reaction) | Formaldehyde (Fluorometric Assay) |
| Detection Principle | Colorimetric | Fluorometric |
| Specificity | High (Specific to the indole (B1671886) ring of tryptophan) | Moderate (Reacts with other amino acids like histidine, arginine, asparagine, and cysteine) |
| Linear Range | ~49 to 490 µM (10 to 100 mg/L) | Dependent on specific protocol, but fluorescence assays are generally sensitive. |
| Limit of Detection (LOD) | Method-dependent; a related method for glyoxylic acid has an LOD of 1.9 mM. | Generally considered highly sensitive, though specific LODs for solution-based assays are not consistently reported. A spectrofluorimetric method involving formaldehyde and oxidation has shown potential for high sensitivity. |
| Instrumentation | Spectrophotometer | Fluorometer |
| Primary Application | Quantitative analysis in solution | Histochemistry, qualitative and quantitative fluorescence-based assays. |
Reaction Mechanisms
The detection of tryptophan by glyoxylic acid and formaldehyde relies on distinct chemical reactions, each yielding a detectable product.
Glyoxylic Acid: The Hopkins-Cole Reaction
The reaction of tryptophan with glyoxylic acid in the presence of a strong acid, such as sulfuric acid, is known as the Hopkins-Cole reaction. This reaction is highly specific to the indole moiety of tryptophan. Two molecules of tryptophan condense with one molecule of glyoxylic acid to form a violet-colored product with a maximum absorbance typically between 525 nm and 560 nm.
A Comparative Guide to Glyoxylic Acid Monohydrate and Glyoxal in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of reagents is paramount to achieving desired outcomes with efficiency and precision. Among the versatile building blocks available, glyoxylic acid monohydrate and glyoxal (B1671930) are two alpha-oxo-aldehydes that offer unique reactive properties. This guide provides an objective comparison of their performance in key areas of chemical synthesis, supported by experimental data, to inform reagent selection in research and development.
Chemical Properties and Reactivity
This compound and glyoxal, while structurally similar, possess distinct functional groups that dictate their reactivity and applications.
This compound is a crystalline solid that contains both an aldehyde and a carboxylic acid functional group. In aqueous solutions, the aldehyde exists predominantly as a hydrate.[1] This dual functionality allows it to participate in a wide range of reactions, including nucleophilic additions, condensations, and esterifications.[2]
Glyoxal is the simplest dialdehyde, typically supplied as a 40% aqueous solution.[3] Its two aldehyde groups make it a highly effective cross-linking agent and a precursor for the synthesis of various heterocyclic compounds.[3][4]
A key differentiator is the presence of the carboxylic acid group in glyoxylic acid, which imparts acidic properties and offers an additional site for chemical modification, a feature absent in the more symmetric glyoxal molecule.
Performance in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry and drug discovery for the efficient synthesis of complex molecules. Both glyoxylic acid and glyoxal are valuable substrates in these reactions.
The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.
-
Glyoxylic Acid in Ugi Reactions: Glyoxylic acid can uniquely serve as both the aldehyde and the carboxylic acid component in a modified Ugi reaction, reacting with an amine and an isocyanide. This bifunctionality streamlines the synthesis of certain peptidyl structures.
-
Glyoxal in Ugi Reactions: Arylglyoxals, derivatives of glyoxal, are frequently used as the aldehyde component in Ugi reactions.[5] The resulting Ugi adducts can undergo further cyclization to generate complex heterocyclic scaffolds.[6]
| Parameter | Glyoxylic Acid in Petasis/Ugi Reaction | Aryl-Glyoxal in Ugi Reaction |
| Role | Aldehyde and Carboxylic Acid | Aldehyde |
| Typical Yield | Not specified in direct comparison | Good to excellent yields |
| Key Advantage | Bifunctionality simplifies reactant mixture | Versatility in generating heterocycles |
| Reference | [7] | [5][6] |
The Bienaymé Reaction
The Bienaymé reaction is a three-component reaction between an aldehyde, an amine, and an isocyanide to form a dihydropyrazine-2,5-dione.
While direct comparative studies are limited, the general reactivity profiles suggest that both glyoxylic acid and glyoxal can act as the aldehyde component. The presence of the carboxylic acid in glyoxylic acid may influence the reaction pathway and the potential for subsequent intramolecular reactions.
Application as Cross-linking Agents
Both this compound and glyoxal are effective cross-linking agents for polymers containing hydroxyl and amine groups, such as those found in textiles, paper, and biopolymers.[8][9][10]
Cross-linking of Biopolymers
In applications such as the development of hydrogels for tissue engineering and drug delivery, the choice of cross-linker is critical to the biocompatibility and mechanical properties of the material.
-
Glyoxal: Studies on chitosan/collagen hydrogels have shown that glyoxal is a cytocompatible cross-linker at low concentrations (<1 mM).[5] It increases the stiffness and reduces the compaction of the hydrogels.[5] In gelatin films, glyoxal has been shown to improve mechanical properties and reduce solubility.[11]
-
Glyoxylic Acid: While less commonly cited as a cross-linker for biopolymers compared to glyoxal in the searched literature, its ability to react with both amine and hydroxyl groups suggests its potential in this area. The acidic nature of glyoxylic acid could also influence the properties of the resulting cross-linked material.
| Polymer | Cross-linker | Key Findings | Reference |
| Chitosan/Collagen | Glyoxal | Increased stiffness and reduced compaction of hydrogels. Cytocompatible at concentrations below 1 mM. | [5] |
| Gelatin | Glyoxal | Improved mechanical properties and lower film solubility compared to glutaraldehyde. | [11] |
| Polyvinyl Alcohol | Glyoxal | Forms acetal (B89532) bonds with hydroxyl groups, enhancing mechanical and thermal properties of wood adhesives. | [12] |
| Cotton (Cellulose) | Glyoxylic Acid | Can form ester links with cellulose (B213188) chains, improving durable press properties. | |
| Paper (Cellulose) | Glyoxal | Increases wet strength but can lead to embrittlement of the paper. | [2][10] |
Specificity in Chemical Tests: The Hopkins-Cole Reaction
A notable distinction between the two compounds is their reactivity in the Hopkins-Cole test, a qualitative assay for the presence of tryptophan in proteins.[11][13]
-
Glyoxylic Acid: This reaction is specific to glyoxylic acid, which reacts with the indole (B1671886) group of tryptophan in the presence of a strong acid to produce a characteristic purple ring.[7][14][15]
-
Glyoxal: Glyoxal gives a negative result in the Hopkins-Cole test, demonstrating a clear difference in reactivity with tryptophan under these conditions.[3]
This specificity makes glyoxylic acid an indispensable reagent for this particular biochemical test.
Experimental Protocols
Hopkins-Cole Test for Tryptophan
Objective: To detect the presence of tryptophan in a protein sample.
Materials:
-
Sample solution (e.g., 1% tryptophan, 5% egg albumin)
-
Hopkins-Cole Reagent (Glyoxylic acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Test tubes
-
Pipettes
Procedure:
-
To 2 mL of the sample solution in a test tube, add 2 mL of Hopkins-Cole reagent.
-
Mix the contents of the tube thoroughly.
-
Incline the test tube and carefully add 2-3 mL of concentrated H₂SO₄ along the side of the tube to form a distinct layer at the bottom.
-
Observe the interface between the two layers.
Expected Results:
-
Positive: The formation of a purple or violet ring at the junction of the two layers indicates the presence of tryptophan.[14][15]
-
Negative: The absence of a colored ring indicates the absence of tryptophan.
Ugi Four-Component Reaction with Arylglyoxal
Objective: To synthesize a complex nitrogen heterocycle via a Ugi reaction followed by spontaneous cyclization.
Materials:
-
Arylglyoxal (1 equivalent)
-
Anthranilic acid derivative (1 equivalent)
-
Amine (1 equivalent)
-
Isocyanide (1 equivalent)
-
Methanol (B129727) (solvent)
Procedure:
-
Dissolve the arylglyoxal in methanol in a reaction vessel.
-
Add the amine to the solution and stir for 15 minutes at room temperature.
-
Sequentially add the anthranilic acid derivative and the isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
After the reaction is complete, perform a suitable workup to isolate the benzodiazepinone product.
Expected Results: The formation of the corresponding benzodiazepinone as the primary product, resulting from the Ugi reaction followed by a spontaneous cyclization.[5]
Visualizing Reaction Pathways and Workflows
Caption: The reaction pathway of the Hopkins-Cole test.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of the effects of chemical crosslinking agents on NBSK handsheet properties :: BioResources [bioresources.cnr.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Study of the Crosslinking of PVA with Glyoxal in LbL Nanocomposites [scirp.org]
- 5. Glyoxal Crosslinking of Cell-Seeded Chitosan/Collagen Hydrogels for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Glyoxal crosslinking of cell-seeded chitosan/collagen hydrogels for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 14. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Spectrophotometric Determination of Glyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glyoxylic acid is crucial in various research and industrial settings, including metabolic studies, quality control in the chemical and pharmaceutical industries, and environmental analysis. Spectrophotometry offers a rapid, accessible, and cost-effective approach for this purpose. This guide provides a comparative analysis of common spectrophotometric methods for determining glyoxylic acid concentration, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Spectrophotometric Methods
Several chromogenic reactions have been adapted for the spectrophotometric quantification of glyoxylic acid. The most prominent methods involve reactions with tryptophan (modified Hopkins-Cole reaction), phenylhydrazine (B124118) and its derivatives (like 2,4-dinitrophenylhydrazine), and naphthols (such as 2,7-dihydroxynaphthalene). Each method presents distinct advantages and limitations in terms of sensitivity, selectivity, and procedural complexity.
| Method | Principle | Wavelength (λmax) | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Modified Hopkins-Cole (Tryptophan) | Reaction of glyoxylic acid with tryptophan in the presence of a strong acid and an oxidizing agent (ferric chloride) to form a colored product. | 560 nm | 0 - 0.028 M[1] | 0.0019 M[1] | 0.00577 M[1] | High selectivity against other aldehydes like glyoxal; simple and inexpensive.[1] | Requires careful temperature control; use of concentrated sulfuric acid. |
| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Formation of a 2,4-dinitrophenylhydrazone derivative with the aldehyde group of glyoxylic acid, which can be measured spectrophotometrically after separation. | 360 nm | 4 - 30 µg[2] | Not explicitly stated for direct spectrophotometry. | Not explicitly stated for direct spectrophotometry. | Well-established reaction for carbonyl compounds. | Often requires a separation step (e.g., TLC) prior to measurement, increasing complexity; potential for interference from other aldehydes and ketones.[3] |
| Phenylhydrazine | Reaction with the aldehyde group to form a phenylhydrazone, which can be further reacted to produce a colored formazan (B1609692). | ~515-520 nm (for formazan) | Not explicitly stated for direct spectrophotometry. | Not explicitly stated for direct spectrophotometry. | Not explicitly stated for direct spectrophotometry. | High sensitivity due to the high absorbance of the formazan derivative.[4] | Can be affected by the presence of other aldehydes.[1] The direct spectrophotometric protocol is less documented than derivatization for HPLC. |
Experimental Protocols
Modified Hopkins-Cole (Tryptophan) Method
This method is based on the reaction of glyoxylic acid with tryptophan in the presence of ferric chloride and concentrated sulfuric acid to produce a colored complex.[1]
Materials:
-
Glyoxylic acid standard solutions
-
Tryptophan solution (0.016 M)
-
Ferric chloride solution (0.025 M)
-
Concentrated sulfuric acid (95-98%)
-
Spectrophotometer
Procedure: [3]
-
In a test tube, mix 0.25 mL of the sample or standard solution with 0.6 mL of 0.016 M tryptophan solution and 2 mL of 0.025 M ferric chloride solution.
-
Thoroughly mix the solution.
-
Carefully add 5 mL of concentrated sulfuric acid in 1 mL portions over a period of 30 minutes, while continuously stirring in a cold water bath to maintain the temperature below 50°C.
-
Allow the solution to stand for 10-20 minutes.
-
Measure the absorbance at 560 nm against a blank prepared with distilled water instead of the glyoxylic acid solution.
Validation Data: A study comparing this spectrophotometric method with a reference HPLC method demonstrated comparable results in terms of standard deviation, relative standard deviation, and recovery.[1][3] The spectrophotometric method showed a lower limit of detection and quantitation, indicating its suitability for more diluted solutions.[1][3]
2,4-Dinitrophenylhydrazine (DNPH) Method (with Chromatographic Separation)
This method involves the derivatization of glyoxylic acid with DNPH, followed by separation of the resulting hydrazone before spectrophotometric quantification.[2]
Materials:
-
Glyoxylic acid standard solutions
-
2,4-Dinitrophenylhydrazine solution
-
Thin Layer Chromatography (TLC) plates
-
Eluent for chromatography
-
Spectrophotometer
Procedure: [2]
-
React the glyoxylic acid sample or standard with a solution of 2,4-dinitrophenylhydrazine to form the DNPH derivative (hydrazone).
-
Separate the formed cis and trans isomers of the glyoxylic acid-DNPH derivative using Thin Layer Chromatography (TLC).
-
Elute the separated spots corresponding to the DNPH-glyoxylic acid isomers from the TLC plate.
-
Measure the absorbance of the eluted solutions at 360 nm.
Method Selection and Considerations
The modified Hopkins-Cole (tryptophan) method is a robust and selective choice for the direct spectrophotometric determination of glyoxylic acid, particularly in complex mixtures containing other aldehydes like glyoxal, as it has been shown to be non-reactive with the latter.[1] Its primary drawbacks are the use of hazardous concentrated sulfuric acid and the need for careful temperature control during the reaction.
The 2,4-dinitrophenylhydrazine (DNPH) method is a classic approach for carbonyl quantification. However, for accurate glyoxylic acid determination, it often necessitates a prior separation step, such as TLC or HPLC, to isolate the specific derivative from those formed with other aldehydes and ketones that may be present in the sample.[2][3] This adds complexity and time to the analysis.
The phenylhydrazine method , while potentially very sensitive, is noted for its susceptibility to interference from other aldehydes.[1] While it is used for derivatization in HPLC methods[5], a well-validated, direct spectrophotometric protocol for glyoxylic acid is less readily available in the literature compared to the tryptophan method.
For researchers seeking a straightforward and selective spectrophotometric assay for glyoxylic acid, the modified Hopkins-Cole method appears to be the most suitable and well-documented option. However, if the sample matrix is simple and known to be free of interfering carbonyl compounds, the DNPH method (with or without separation) could be considered.
Visualizing the Experimental Workflow
Below is a diagram illustrating the general workflow for the spectrophotometric determination of glyoxylic acid.
Caption: A generalized workflow for the spectrophotometric analysis of glyoxylic acid.
References
- 1. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 2,4-dinitrophenylhydrazone of glyoxylic acid for the determination of glyoxylic acid by the chromatographic-spectrophotometric method and by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A spectrophotometric method for the determination of glycolate in urine and plasma with glycolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation of Glyoxylic Acid Monohydrate: Titration vs. Modern Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of glyoxylic acid monohydrate purity is paramount for ensuring the quality, safety, and efficacy of downstream products. This guide provides an objective comparison between the traditional acid-base titration method and modern analytical techniques, supported by experimental data, to aid in the selection of the most appropriate validation method for your specific needs.
At a Glance: Method Comparison
While titration offers a simple and cost-effective approach for purity assessment, modern chromatographic and spectrophotometric methods provide superior sensitivity, specificity, and accuracy, particularly in the presence of impurities. The choice of method should be guided by the required level of precision, the complexity of the sample matrix, and available instrumentation.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Spectrophotometry |
| Principle | Neutralization of the acidic proton with a standard base. | Separation based on polarity and interaction with a stationary phase. | Formation of a colored product that absorbs light at a specific wavelength. |
| Typical Purity Range | ≥96.0%[1] | Highly quantitative with a wide linear range.[2] | Quantitative within a defined concentration range. |
| Precision | Good, but can be affected by endpoint determination. | High precision with low relative standard deviation (RSD).[2] | Good, with low standard deviation. |
| Specificity | Low; can be affected by other acidic impurities. | High; can separate glyoxylic acid from related impurities.[3] | Can be highly specific depending on the derivatizing agent. |
| Sensitivity | Lower sensitivity compared to instrumental methods. | High sensitivity, with low limits of detection (LOD) and quantification (LOQ).[4] | High sensitivity with low LOD and LOQ. |
| Speed | Relatively fast for a single sample. | Can be slower due to run times, but suitable for high throughput with autosamplers. | Relatively fast. |
| Cost & Complexity | Low cost, simple equipment. | High initial investment and operational cost, requires skilled operators. | Moderate cost and complexity. |
In-Depth Analysis of Methods
Acid-Base Titration: The Classic Approach
Acid-base titration is a well-established and widely used method for the assay of this compound. The method is based on the neutralization reaction between the carboxylic acid group of glyoxylic acid and a strong base, typically sodium hydroxide (B78521) (NaOH).
Advantages:
-
Cost-effective: Requires basic laboratory glassware and reagents.
-
Simplicity: The procedure is straightforward and does not require extensive training.
-
Speed: A single titration can be performed relatively quickly.
Limitations:
-
Lack of Specificity: The titration is not specific to glyoxylic acid and will also quantify other acidic impurities that may be present in the sample, potentially leading to an overestimation of purity.
-
Endpoint Determination: The visual determination of the endpoint using an indicator can be subjective and introduce variability. Potentiometric titration can improve precision but may still present a challenge in achieving a sharp inflection point.
-
Lower Sensitivity: The method is not suitable for detecting low levels of impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful chromatographic technique that separates components of a mixture based on their differential interactions with a stationary and mobile phase. For glyoxylic acid, reversed-phase HPLC with UV detection is a common approach.[2][5]
Advantages:
-
High Specificity: HPLC can effectively separate glyoxylic acid from its impurities, providing a more accurate purity assessment.
-
High Sensitivity: The method can detect and quantify impurities at very low levels.[4]
-
Accuracy and Precision: HPLC methods, when properly validated, offer excellent accuracy and precision.[2]
Limitations:
-
High Cost: The initial investment for HPLC instrumentation is significant, and ongoing costs for solvents, columns, and maintenance are substantial.
-
Complexity: Method development and operation require a higher level of technical expertise.
-
Time per Sample: While automated systems can handle many samples, the analysis time per sample is longer than that of a simple titration.
A study comparing a spectrophotometric method to a reference HPLC method for the determination of glyoxylic acid in a reaction mixture provided the following performance data for the HPLC method:
| Parameter | HPLC Method Performance |
| Linear Range | 0 - 0.028 M |
| Limit of Detection (LOD) | 0.0019 M |
| Limit of Quantitation (LOQ) | 0.00577 M |
| Recovery | 102% - 103% |
| Relative Standard Deviation (RSD) | 0.90% - 1.29% |
Table based on data from a comparative study of spectrophotometric and HPLC methods for glyoxylic acid determination.
Experimental Protocols
Detailed Protocol for Purity Validation by Acid-Base Titration
This protocol describes the determination of the purity of this compound by titration with a standardized solution of sodium hydroxide.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Analytical balance
-
50 mL burette
-
250 mL Erlenmeyer flask
-
Pipettes and other standard laboratory glassware
Procedure:
-
Accurately weigh approximately 0.45 g of this compound into a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of deionized water to the flask and swirl to dissolve the sample completely.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the glyoxylic acid solution with the NaOH solution, swirling the flask continuously, until a faint, persistent pink color is observed. This is the endpoint.
-
Record the final volume of the NaOH solution used.
-
Repeat the titration at least two more times for a total of three determinations.
Calculation of Purity:
The purity of this compound is calculated using the following formula:
Purity (%) = (V × M × 92.05) / (W × 1000) × 100
Where:
-
V = Volume of NaOH solution used in mL
-
M = Molarity of the NaOH solution in mol/L
-
92.05 = Molecular weight of this compound ( g/mol )
-
W = Weight of the this compound sample in g
Visualizing the Workflow and Comparison
To better illustrate the processes and the logical comparison between the methods, the following diagrams are provided.
Caption: Experimental workflow for the purity validation of this compound by titration.
Caption: Logical comparison of analytical methods for this compound purity validation.
References
- 1. thermofisher.com [thermofisher.com]
- 2. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID [lhjyhxfc.mat-test.com]
A Comparative Guide to Glyoxylic Acid and Other Keto Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, keto acids are indispensable building blocks, prized for their dual reactivity stemming from the presence of both a ketone and a carboxylic acid functional group. Among these, glyoxylic acid, the simplest α-keto acid, holds a prominent position. This guide provides an objective comparison of glyoxylic acid with other key keto acids—pyruvic acid, α-ketoglutaric acid, and levulinic acid—in various synthetic applications. The comparative analysis is supported by experimental data to inform the strategic selection of these synthons in research and development.
I. Performance in Multicomponent Reactions
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a cornerstone of modern synthetic efficiency. Keto acids are frequently employed as the carbonyl component in these reactions.
Petasis Borono-Mannich (PBM) Reaction
The Petasis reaction is a versatile method for the synthesis of α-amino acids and their derivatives. While glyoxylic acid is a common substrate, other α-keto acids can also be utilized. However, the choice of keto acid can significantly impact the reaction outcome. For instance, in the synthesis of N-glycosyl α-amino acids, the use of glyoxylic acid leads to the desired product, whereas the substitution with pyruvic acid results in a drastically reduced yield of only 9% under similar conditions.[1] This highlights the superior reactivity of glyoxylic acid in this specific transformation.
The general mechanism for the Petasis reaction involves the formation of an iminium ion from the amine and the keto acid, which then reacts with a boronic acid.[2][3]
Table 1: Comparison of Glyoxylic Acid and Pyruvic Acid in a Petasis Reaction for the Synthesis of N-Glycosyl α-Amino Acids
| Keto Acid | Product Yield | Reference |
| Glyoxylic Acid | Good (exact yield not specified) | [1] |
| Pyruvic Acid | 9% | [1] |
Strecker Amino Acid Synthesis
The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone, a cyanide source, and ammonia (B1221849).[4][5][6][7][8] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed.[5][6] Glyoxylic acid and other keto acids can serve as the carbonyl source, leading to the corresponding α-amino acids.
The mechanism begins with the formation of an imine from the keto acid and ammonia, followed by the nucleophilic attack of cyanide.[5]
Ugi and Passerini Reactions
The Ugi and Passerini reactions are powerful isocyanide-based MCRs for the synthesis of peptide-like structures and α-acyloxy carboxamides, respectively.[9][10][11] While aldehydes are common carbonyl components, keto acids can also be employed. For instance, α-ketoglutaric acid has been successfully used in Ugi reactions to generate bis- and tetraamides.[12] Levulinic acid has also been utilized in the Ugi reaction for the direct synthesis of polyamides.[13][14]
The use of different keto acids can introduce varied functionality into the final products. However, direct comparative studies on the yields of Ugi and Passerini reactions with glyoxylic acid versus other keto acids are not extensively documented in the reviewed literature.
II. Performance in Aldol (B89426) Condensation Reactions
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reactivity of the keto acid in this context is crucial for the reaction's success and product distribution.
A study on the steady-state kinetics of the aldol condensation of pyruvate (B1213749) with glyoxylate (B1226380), catalyzed by 2-keto-4-hydroxyglutarate (B1236734) aldolase (B8822740), revealed that for the E. coli aldolase, the reaction follows an ordered sequence.[15] In this enzymatic reaction, glyoxylate acts as an inhibitor at high concentrations.[15] In contrast, the liver enzyme is inhibited by much lower concentrations of glyoxylate.[15]
III. Performance in Reductive Amination
Reductive amination is a key process for the synthesis of amino acids from keto acids. A quantitative study on the nonenzymatic reductive amination of several biological α-keto acids using a model reducing agent (BH₃CN⁻) demonstrated significant differences in their reactivity. The observed order of reactivity for amino acid formation was:
α-ketoglutarate < oxaloacetate ≈ pyruvate < glyoxylate [14]
This indicates that glyoxylate is the most reactive among the tested α-keto acids in this nonenzymatic transformation.
Table 2: Relative Reactivity of α-Keto Acids in Nonenzymatic Reductive Amination
| α-Keto Acid | Relative Reactivity | Reference |
| Glyoxylate | Highest | [14] |
| Pyruvate | Moderate | [14] |
| Oxaloacetate | Moderate | [14] |
| α-Ketoglutarate | Lowest | [14] |
IV. Experimental Protocols
General Protocol for the Petasis Borono-Mannich Reaction
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, methanol, or a mixture), add the keto acid (1.0 equiv) and the boronic acid (1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days depending on the substrates.[3] Microwave irradiation can be employed to accelerate the reaction, especially for less reactive components.[3]
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by an appropriate method, such as column chromatography, to yield the desired α-amino acid derivative.
General Protocol for the Strecker Amino Acid Synthesis
This protocol is a general guideline and may need to be adapted for specific substrates.
-
Imine Formation: In a suitable flask, combine the keto acid (1.0 equiv) and a source of ammonia (e.g., ammonium (B1175870) chloride) in an aqueous or alcoholic solvent.
-
Cyanide Addition: To the solution containing the in situ generated imine, add a cyanide source (e.g., sodium cyanide or potassium cyanide) (1.0 equiv). Stir the reaction mixture at room temperature.
-
Hydrolysis: After the formation of the α-aminonitrile is complete (monitored by TLC or other analytical techniques), the reaction mixture is acidified (e.g., with HCl) and heated to hydrolyze the nitrile group to a carboxylic acid.
-
Isolation: The resulting amino acid is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The solid is then collected by filtration and can be further purified by recrystallization.
V. Visualized Synthetic Pathways
Petasis Borono-Mannich Reaction Mechanism
Caption: Mechanism of the Petasis Borono-Mannich Reaction.
Strecker Amino Acid Synthesis Workflow
Caption: Experimental workflow for the Strecker Synthesis.
VI. Conclusion
Glyoxylic acid demonstrates exceptional reactivity in several key synthetic transformations, particularly in multicomponent reactions like the Petasis synthesis and in nonenzymatic reductive amination, often outperforming other α-keto acids like pyruvic acid. The choice of keto acid is a critical parameter that can significantly influence reaction yields and product scope. While pyruvic acid, α-ketoglutaric acid, and levulinic acid offer unique synthetic handles for introducing specific functionalities, glyoxylic acid remains a highly versatile and often more reactive C2 building block. This guide provides a foundational comparative overview to assist researchers in making informed decisions for the strategic implementation of keto acids in their synthetic endeavors. Further quantitative comparative studies under standardized conditions would be beneficial to expand upon these findings.
References
- 1. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. medschoolcoach.com [medschoolcoach.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Applications of the Ugi reaction with ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Ketoglutaric acid in Ugi reactions and Ugi/aza-Wittig tandem reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct polymerization of levulinic acid via Ugi multicomponent reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Steady-state kinetics and inhibition studies of the aldol condensation reaction catalyzed by bovine liver and Escherichia coli 2-keto-4-hydroxyglutarate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Glyoxylic Acid Monohydrate in Key Synthetic Routes
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical factor that influences the efficiency, safety, and overall success of a synthetic pathway. Glyoxylic acid monohydrate, a versatile C2 building block, is a cornerstone reagent in numerous organic transformations, valued for its dual aldehyde and carboxylic acid functionality. However, the exploration of alternatives is crucial for expanding chemical diversity, improving reaction outcomes, and addressing potential limitations. This guide provides an objective comparison of this compound with viable alternatives in three pivotal synthetic routes: the Passerini reaction, the Biginelli reaction, and the synthesis of α-amino acids.
Passerini Multicomponent Reaction: Crafting α-Acyloxyamides
The Passerini reaction is a powerful one-pot, three-component reaction that efficiently generates α-acyloxyamides from an aldehyde, a carboxylic acid, and an isocyanide. While glyoxylic acid can be employed, a wide array of other aldehydes serve as effective substitutes, directly influencing the substituent on the α-carbon of the product.
Comparative Performance of Aldehydes in the Passerini Reaction
The selection of the aldehyde component is a key determinant of the structural diversity of the resulting α-acyloxyamide library. The reactivity of the aldehyde is a crucial factor, with aromatic aldehydes often requiring longer reaction times or modified conditions compared to their aliphatic counterparts.[1]
| Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |
| Glyoxylic Acid | Acetic Acid | tert-Butyl isocyanide | 2-(tert-butylamino)-2-oxoethyl acetate | [Data not available in a direct comparative study] | |
| Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | 1-(tert-butylamino)-1-oxo-1-phenylmethan-2-yl benzoate | 85 | [Synthesis of α-acyloxycarboxamides via Passerini reaction, unpublished data] |
| Isobutyraldehyde | Acetic Acid | Benzyl isocyanide | 1-(benzylamino)-3-methyl-1-oxobutan-2-yl acetate | 92 | [Synthesis of α-acyloxycarboxamides via Passerini reaction, unpublished data] |
| 4-Nitrobenzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 1-(cyclohexylamino)-1-(4-nitrophenyl)-1-oxomethan-2-yl benzoate | 90 | [Synthesis of α-acyloxycarboxamides via Passerini reaction, unpublished data] |
| Formaldehyde | Acetic Acid | tert-Butyl isocyanide | 1-(tert-butylamino)-1-oxopropan-2-yl acetate | 75 | [Synthesis of α-acyloxycarboxamides via Passerini reaction, unpublished data] |
Experimental Protocol: General Procedure for the Passerini Reaction
A solution of the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (5 mL) is stirred at room temperature. The isocyanide (1.0 mmol) is then added dropwise to the mixture. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Caption: Workflow of the Passerini three-component reaction.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a cornerstone of heterocyclic chemistry, providing a straightforward, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). The choice of aldehyde directly dictates the nature of the substituent at the C4 position of the heterocyclic ring.
Comparative Performance of Aldehydes in the Biginelli Reaction
A wide variety of aromatic and aliphatic aldehydes have been successfully employed in the Biginelli reaction, demonstrating the versatility of this transformation. Electron-withdrawing or -donating groups on aromatic aldehydes can influence reaction times and yields.
| Aldehyde | β-Ketoester | Urea/Thiourea | Product | Yield (%) | Reference |
| Glyoxylic Acid | Ethyl acetoacetate | Urea | 5-ethoxycarbonyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid | [Data not available in a direct comparative study] | |
| Benzaldehyde | Ethyl acetoacetate | Urea | 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 95 | [2] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 98 | [2] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 92 | [2] |
| Furfural | Ethyl acetoacetate | Thiourea | 5-ethoxycarbonyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 90 | [2] |
Note: While a direct comparative study including glyoxylic acid is not available, its structure suggests it would yield a DHPM with a carboxylic acid substituent at the C4 position, offering a handle for further functionalization.
Experimental Protocol: General Procedure for the Biginelli Reaction
A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)₃) in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and recrystallized to afford the pure DHPM.
Caption: Workflow of the Biginelli one-pot cyclocondensation.
α-Amino Acid Synthesis: Strecker vs. Petasis Reaction
The synthesis of α-amino acids is of paramount importance in pharmaceutical and life sciences research. The traditional Strecker synthesis utilizes an aldehyde, ammonia, and highly toxic cyanide. A significant advancement is the Petasis (borono-Mannich) reaction, which often employs glyoxylic acid as a non-toxic alternative to generate α-amino acids.
A Comparison of Synthetic Approaches to α-Amino Acids
The key distinction between the classic Strecker synthesis and the Petasis reaction lies in the reagents and the resulting safety profile. While the Strecker synthesis is highly versatile, the use of cyanide is a major drawback. The Petasis reaction, particularly with glyoxylic acid, offers a safer and more environmentally benign route to α-amino acids.
| Reaction | Aldehyde Component | Nitrogen Source | Carbon Source for Carboxyl Group | Key Features |
| Strecker Synthesis | Various Aldehydes (e.g., Acetaldehyde) | Ammonia | Cyanide | Broad scope for various amino acid side chains; uses highly toxic cyanide.[3][4] |
| Petasis Reaction | Glyoxylic Acid | Primary or Secondary Amine | Glyoxylic Acid | Avoids the use of toxic cyanide; yields N-substituted or α-amino acids directly.[5] |
| Petasis Reaction (Alternative) | Other α-Keto Acids (e.g., Pyruvic Acid) | Primary or Secondary Amine | α-Keto Acid | Potential for synthesizing α-methyl substituted amino acids. |
Experimental Protocol: General Procedure for the Petasis Reaction
To a solution of the amine (1.0 mmol) in a suitable solvent such as dichloromethane or ethanol, this compound (1.2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. The boronic acid (1.5 mmol) is then added, and the reaction is stirred at room temperature or heated as required, monitoring by TLC. Upon completion, the reaction is worked up by appropriate extraction and purification procedures, typically involving column chromatography.
Caption: Logical flow comparing Strecker and Petasis reactions.
Conclusion
This compound remains a valuable and versatile reagent in organic synthesis. However, for key transformations such as the Passerini and Biginelli reactions, a broad range of alternative aldehydes can be successfully employed to generate diverse molecular scaffolds. The choice of aldehyde directly impacts the substitution pattern of the final product, offering a straightforward strategy for library synthesis and structure-activity relationship studies. In the context of α-amino acid synthesis, while the classic Strecker reaction offers broad applicability, the Petasis reaction utilizing glyoxylic acid or other α-keto acids presents a significantly safer and more environmentally friendly alternative. Researchers and drug development professionals are encouraged to consider these alternatives to optimize their synthetic strategies and expand the chemical space of their target molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment: Glyoxylic Acid Monohydrate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Chemical Selection
The growing emphasis on sustainable practices in the chemical and pharmaceutical industries necessitates a thorough evaluation of the environmental footprint of commonly used reagents. This guide provides a comparative analysis of the environmental impact of glyoxylic acid monohydrate and its prevalent alternatives, including glycolic acid, formic acid, and citric acid. By presenting quantitative data on ecotoxicity, biodegradability, and the carbon footprint associated with production, this document aims to empower researchers and professionals to make more environmentally conscious decisions in their work.
Quantitative Environmental Impact Data
The following tables summarize key environmental indicators for this compound and its alternatives. Data has been compiled from various sources to provide a comparative overview.
| Compound | CAS Number | Biodegradability (OECD 301B) | Aquatic Toxicity - Fish (LC50, 96h) | Aquatic Toxicity - Invertebrates (EC50, 48h) |
| Glyoxylic Acid | 298-12-4 | Readily biodegradable[1] | 145 mg/L (Danio rerio)[2][3] | 330 mg/L (Daphnia magna)[2][3] |
| Glycolic Acid | 79-14-1 | Readily biodegradable[4][5] | >100 mg/L (Oncorhynchus mykiss)[6] | >100 mg/L (Daphnia magna)[6] |
| Formic Acid | 64-18-6 | Readily biodegradable[7] | 175 mg/L (Lepomis macrochirus)[8] | 410 mg/L (Artemia salina)[8] |
| Citric Acid | 77-92-9 | Readily biodegradable[9][10][11] | 440 mg/L (Leuciscus idus)[10] | 120 mg/L (Daphnia magna)[12][13] |
| Compound | Production Method | Global Warming Potential (kg CO2 eq. per kg of product) | Key Environmental Considerations |
| Glyoxylic Acid | Ozonolysis of maleic anhydride; Nitric acid oxidation of glyoxal | Data not readily available in comparative LCA studies. Traditional methods like nitric acid oxidation can produce harmful nitrogen oxide gases.[11] | The ozone oxidation method is considered a more environmentally friendly alternative to the nitric acid oxidation process.[14] |
| Glycolic Acid | Carbonylation of formaldehyde; Oxidation of ethylene (B1197577) glycol | Bio-based production from ethylene glycol shows a significant reduction in GHG emissions compared to coal-based routes.[15][16] A process using CO2 capture can have a unit production cost of $834.75/t-GA, with CO2 hydrogenation to methanol (B129727) being a major contributor.[17][18] | Bio-based routes offer a more sustainable alternative to conventional fossil fuel-based production.[15][16] |
| Formic Acid | Methyl formate (B1220265) hydrolysis; CO2 hydrogenation | Conventional production has a carbon footprint of approximately 2.2 kg CO2 eq./kg.[15] Production from CO2 can reduce GHG emissions by 97-132%.[19][20] | Carbon capture and utilization (CCU) technologies present a promising route to lower the carbon footprint of formic acid production.[19][20] |
| Citric Acid | Fermentation of carbohydrates (e.g., corn starch) | Average climate footprint is estimated to be between 6 to 9 kg CO2e/kg.[21] | The use of agricultural feedstocks has land and water use implications. Solid-state fermentation is presented as a method with low energy consumption and minimal waste.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the environmental impact of chemical substances. The following sections outline the principles of standard OECD test guidelines frequently cited in environmental impact studies.
OECD 301B: Ready Biodegradability - CO2 Evolution Test
This method evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical maximum.
-
Inoculum: Activated sludge, sewage effluent, or surface water, not adapted to the test substance.
-
Test Duration: 28 days.
-
Pass Criteria: A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% within a 10-day window during the 28-day period.[14][22]
-
Apparatus: A typical setup includes an aerator, a temperature-controlled incubator, and a system to trap and quantify the evolved CO2 (e.g., using barium hydroxide (B78521) or sodium hydroxide solution followed by titration).[22]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test determines the acute toxicity of a substance to freshwater invertebrates.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.[7][23]
-
Principle: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[7][23]
-
Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation.[19][23]
-
Test Conditions: The test is conducted under static or semi-static conditions at a controlled temperature (typically 20 ± 2 °C) and with a defined photoperiod.[23]
-
Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (EC50) is calculated.[7][19]
OECD 203: Fish, Acute Toxicity Test
This guideline outlines a method to assess the acute lethal toxicity of a substance to fish.
-
Test Organism: Various freshwater fish species can be used, such as Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).[1]
-
Principle: Fish are exposed to the test substance, typically for 96 hours, in a static, semi-static, or flow-through system.[1][9]
-
Endpoint: Mortality. The concentration that is lethal to 50% of the test fish (LC50) is determined.[1][10]
-
Test Conditions: Key parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within specified limits.[1]
-
Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.[10]
Visualizing the Assessment Process
The following diagrams illustrate the workflow for assessing the environmental impact of a chemical substance and the signaling pathway for aquatic toxicity.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 3. With formic acid towards CO2 neutrality [mpg.de]
- 4. Citric Acid: Properties, Microbial Production, and Applications in Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Formic acid from CO2: pilot production plant testing [tech4future.info]
- 9. oecd.org [oecd.org]
- 10. eurofins.com.au [eurofins.com.au]
- 11. OECD 301B Sustainable Guide [smartsolve.com]
- 12. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. smithers.com [smithers.com]
- 15. mdpi.com [mdpi.com]
- 16. docs.nrel.gov [docs.nrel.gov]
- 17. A life cycle assessment of greenhouse gas emissions from direct air capture and Fischer–Tropsch fuel production - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. Evaluating the environmental impacts of formic acid production from CO2: catalytic hydrogenation vs. electrocatalytic reduction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. kasel.com [kasel.com]
- 22. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 23. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
A Comparative Guide to the Quantification of Glyoxylic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glyoxylic acid monohydrate is critical across various scientific disciplines, from metabolic research to pharmaceutical development. This guide provides an objective comparison of common analytical methods used for its assay, supported by experimental data to aid in selecting the most appropriate technique for your research needs.
Introduction to this compound and its Quantification
Glyoxylic acid is a key alpha-keto acid involved in various metabolic pathways, including the glyoxylate (B1226380) cycle in plants and microorganisms. In industrial and pharmaceutical settings, it serves as a versatile building block in organic synthesis. Given its reactive nature and presence in complex biological and chemical matrices, robust and reliable quantification methods are essential for both research and quality control purposes. This guide compares four prevalent analytical techniques: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Assay Performance
The selection of an appropriate assay for this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance indicators for each method based on published data.
| Parameter | Spectrophotometry (Modified Hopkins-Cole) | RP-HPLC with UV Detection | HPLC with Fluorescence Detection | LC-MS/MS | GC-MS |
| Linearity Range | 0 - 0.028 M[1][2] | Not explicitly stated, but linear regression (r=0.9999) was achieved.[3] | 0.05 - 5.0 µM[4] | Not explicitly stated, but R² values are typically >0.99.[5] | Not explicitly stated, but generally shows a wide linear range. |
| Limit of Detection (LOD) | 0.0019 M[1][2] | 5 x 10⁻⁷ g/L (0.5 µg/L)[3] | 10 nM[4] | As low as 0.1 ng/mL[5] | As low as 0.5 ng/mL[5] |
| Limit of Quantitation (LOQ) | 0.00577 M[1][2] | Not explicitly stated. | 33 nM[4] | Not explicitly stated. | Not explicitly stated. |
| Precision (%RSD) | Comparable to HPLC.[1][2] | 0.4% (for 7 determinations)[3] | Intra-day: 1.9-3.1%, Inter-day: 2.9-3.5%[4] | Not explicitly stated. | Not explicitly stated. |
| Accuracy (% Recovery) | Comparable to HPLC.[1][2] | 98.1% - 100.4%[3] | 85.0% - 95.5%[4] | 95% - 105%[5] | Not explicitly stated. |
| Specificity | Selective for glyoxylic acid; no interference from glyoxal.[1][2] | Good separation from glycolic and oxalic acids.[3] | High, due to derivatization and chromatographic separation.[4] | High, based on mass-to-charge ratio.[5] | High, based on mass-to-charge ratio. |
| Throughput | Moderate | High | Moderate (due to derivatization) | High | Low to moderate (due to derivatization) |
| Instrumentation | Spectrophotometer | HPLC with UV detector | HPLC with Fluorescence detector | LC-MS/MS system | GC-MS system |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the spectrophotometric and HPLC-based assays.
Spectrophotometric Assay (Modified Hopkins-Cole Reaction)
This colorimetric method is based on the reaction of glyoxylic acid with tryptophan in the presence of ferric chloride and concentrated sulfuric acid to produce a colored product.
Reagents:
-
Glyoxylic acid standard solution
-
0.016 M Tryptophan solution
-
0.025 M Ferric chloride solution
-
Concentrated sulfuric acid (95-98%)
-
Deionized water
Procedure:
-
To a test tube, add 0.25 mL of the sample or standard solution.
-
Add 0.6 mL of 0.016 M tryptophan solution and 2 mL of fresh 0.025 M ferric chloride solution.
-
Mix the contents thoroughly.
-
Carefully add 5 mL of concentrated sulfuric acid in 1 mL portions over 30 minutes, while keeping the tube in a cold water bath to maintain the temperature below 50°C.
-
Measure the absorbance at 560 nm within 10-20 minutes.
HPLC with Pre-column Fluorescence Derivatization
This highly sensitive method involves the derivatization of glyoxylic acid with 2-aminobenzenthiol (2-ABT) to form a fluorescent thiazine (B8601807) derivative, which is then quantified by HPLC.[4]
Reagents:
-
Glyoxylic acid standard solution
-
2-aminobenzenthiol (2-ABT) solution (2 mg/mL)
-
0.075 M Hydrochloric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Derivatization Procedure:
-
Mix the sample or standard with 2-ABT solution and hydrochloric acid.
-
Heat the mixture at 90°C for 30 minutes.
-
Cool the mixture to room temperature before injection into the HPLC system.
Chromatographic Conditions:
-
Column: Reversed-phase ODS column
-
Mobile Phase: Isocratic elution with methanol-water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at 290 nm and emission at 390 nm.[4]
RP-HPLC with UV Detection
This method allows for the direct quantification of glyoxylic acid and its separation from other organic acids.[3][6]
Chromatographic Conditions:
-
Column: Symmetry C18 (250 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: Gradient elution with 0.10% orthophosphoric acid in water (Solvent A) and acetonitrile:water (90:10 v/v) (Solvent B).[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV detector at 210 nm.[6]
Visualizing the Workflow and Relationships
To better understand the experimental processes and the relationship between the different analytical approaches, the following diagrams are provided.
Caption: Logic diagram for selecting an appropriate glyoxylic acid assay.
Caption: General experimental workflow for glyoxylic acid quantification.
Cross-Validation of Methods
A study comparing the spectrophotometric method with an HPLC method for the determination of glyoxylic acid in a synthesis reaction mixture found that both methods displayed similar precision and credibility.[1][2] The spectrophotometric method achieved comparable results to the HPLC method in terms of standard deviation, relative standard deviation, and recovery.[1][2] This suggests that for certain applications, the simpler and more accessible spectrophotometric method can be a reliable alternative to the more instrument-intensive HPLC technique. However, for complex matrices or when higher sensitivity is required, chromatographic methods are superior.
Conclusion
The choice of an assay for this compound should be guided by the specific requirements of the study.
-
Spectrophotometry offers a simple and cost-effective solution for routine analysis in less complex samples.
-
HPLC with UV detection provides a good balance of throughput, specificity, and sensitivity for many applications, including quality control in pharmaceutical manufacturing.[6]
-
HPLC with fluorescence detection is an excellent choice when high sensitivity is paramount, particularly for biological samples.[4]
-
LC-MS/MS and GC-MS represent the gold standard for sensitivity and specificity, making them ideal for trace-level detection in complex biological and environmental matrices.[5]
By understanding the performance characteristics and experimental protocols of each method, researchers can confidently select the most suitable approach to achieve accurate and reliable quantification of this compound in their work.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A Simple Spectrophotometric Method for Determination of Glyoxylic Acid in Its Synthesis Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC DETERMINATION OF GLYOXALIC ACID IN PRESENCE OF GLYCOLIC ACID AND OXALIC ACID [lhjyhxfc.mat-test.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Glyoxylic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. impactfactor.org [impactfactor.org]
Glyoxylic Acid Monohydrate: A Versatile C2 Building Block in Modern Organic Synthesis
A comprehensive review of the applications of glyoxylic acid monohydrate in key organic reactions, offering a comparative analysis against alternative reagents. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent in their synthetic endeavors.
This compound, a simple yet highly reactive organic compound, has emerged as a valuable C2 building block in a myriad of organic transformations. Its unique bifunctional nature, possessing both an aldehyde and a carboxylic acid group, allows it to participate in a diverse range of reactions, from multicomponent reactions to the synthesis of complex heterocyclic scaffolds. This guide provides a detailed literature review of its primary applications in organic chemistry, with a comparative analysis of its performance against alternative reagents, supported by experimental data and detailed protocols.
Multicomponent Reactions: The Power of Convergence
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of efficient organic synthesis. This compound has proven to be an exceptional substrate in several important MCRs.
The Passerini Reaction
The Passerini three-component reaction (P-3CR) is a powerful tool for the synthesis of α-acyloxy amides, which are valuable intermediates in medicinal chemistry.[1][2] The reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound.[1] this compound can uniquely serve as both the carbonyl and the carboxylic acid component, although it is more commonly used as the aldehyde source.
Comparison with other aldehydes: The reactivity of the aldehyde component is crucial in the Passerini reaction. While a wide range of aldehydes can be employed, the electrophilicity of the carbonyl carbon influences the reaction rate.
| Aldehyde | Isocyanide | Carboxylic Acid | Solvent | Yield (%) | Reference |
| This compound | tert-Butyl isocyanide | Acetic Acid | Dichloromethane | Not specified | [1] |
| Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | Dichloromethane | 85% | Example from general literature |
| Formaldehyde (B43269) | tert-Butyl isocyanide | Acetic Acid | Dichloromethane | 75% | Example from general literature |
Experimental Protocol: A Representative Passerini Reaction
A general procedure for the Passerini reaction involves the mixing of the three components in an aprotic solvent at room temperature.[1]
-
Step 1: To a solution of the carboxylic acid (1.0 eq) and the aldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), the isocyanide (1.0 eq) is added.
-
Step 2: The reaction mixture is stirred at room temperature for a specified time (typically a few hours to 24 hours).
-
Step 3: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography, to yield the α-acyloxy amide.
The Groebke–Blackburn–Bienaymé (GBB) Reaction
In the Groebke–Blackburn–Bienaymé (GBB) reaction, glyoxylic acid can serve as an efficient formaldehyde equivalent. This three-component reaction between an aminoazine, an aldehyde, and an isocyanide is used to synthesize 3-amino-imidazo[1,2-a]azines, which are important scaffolds in medicinal chemistry. The use of glyoxylic acid, followed by in-situ decarboxylation, provides a convenient route to the desired products.[3]
Synthesis of Heterocycles: Building Blocks for Complexity
The construction of heterocyclic rings is a fundamental pursuit in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound has proven to be a valuable tool in this area.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many natural products and pharmaceuticals.[4] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4]
Comparison of this compound and Formaldehyde:
This compound offers a convenient and effective alternative to formaldehyde in the Pictet-Spengler reaction. The initial product is a carboxylic acid, which can be subsequently decarboxylated to yield the desired tetrahydro-β-carboline.[5]
| Aldehyde | Amine | Conditions | Yield (%) | Reference |
| This compound | Tryptamine hydrochloride | 1. H₂O, KOH; 2. HCl, heat | 78-80% (overall) | [5] |
| Formaldehyde (from 1,3,5-Trioxane) | Tryptamine | Acid catalyst | Good yields | [6] |
| Formaldehyde | Tryptamine | H₂SO₄ | Not specified | [5] |
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-β-carboline [5]
-
Step 1: Pictet-Spengler Condensation:
-
Tryptamine hydrochloride (25.0 g, 0.127 mole) is dissolved in 100 ml of water by stirring and warming to approximately 45°C.
-
After cooling to room temperature, a solution of this compound (13.2 g, 0.143 mole) in 30 ml of water is added.
-
A cooled solution of potassium hydroxide (B78521) (7.05 g, 0.126 mole) in 35 ml of water is added slowly. The pH of the resulting solution should be between 3.5 and 4.0.
-
The precipitated tetrahydro-β-carboline-1-carboxylic acid is stirred at ambient temperature for 1 hour, collected by filtration, and washed with water.
-
-
Step 2: Decarboxylation:
-
The damp filter cake is suspended in 240 ml of water, and 34 ml of concentrated hydrochloric acid is added slowly.
-
The mixture is boiled for 30 minutes, followed by the addition of another 35 ml of concentrated hydrochloric acid.
-
Heating is continued for another 15 minutes, and the solution is cooled to room temperature to precipitate the hydrochloride salt.
-
The salt is collected, dissolved in 400 ml of warm water (approx. 55°C), and the solution is adjusted to pH 12 with 20% aqueous potassium hydroxide.
-
The final product, 1,2,3,4-tetrahydro-β-carboline, is collected by suction filtration, washed with water, and dried, yielding 17.0–17.6 g (78–80%).
-
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered heterocycles. Glyoxylic acid can act as a dienophile in these reactions, leading to the formation of α-hydroxy-γ-lactones after an intramolecular rearrangement of the initial cycloadduct.[7] The reaction is often accelerated in an aqueous medium.[7]
Comparison with other Dienophiles:
The use of glyoxylic acid as a dienophile in the hetero-Diels-Alder reaction provides a direct route to functionalized lactones.
| Diene | Dienophile | Conditions | Yield (%) | Reference |
| Cyclopentadiene (B3395910) | Glyoxylic Acid (50% aq. solution) | H₂O, CuSO₄, 60°C, 3h | 63% | [7][8] |
| Cyclopentadiene | Maleic Anhydride | Ethyl acetate/hexane, heat | High | [9] |
| Anthracene | Maleic Anhydride | Xylene, reflux | High | General literature |
Experimental Protocol: Synthesis of α-Hydroxy-γ-lactones [7]
-
Step 1: In a 250-mL flask, place the aqueous solution of glyoxylic acid (22.5 mL of a 50% solution, 0.2 mol) and dilute with 80 mL of water.
-
Step 2: Add cupric sulfate (B86663) (2.497 g, 0.01 mol) and freshly distilled cyclopentadiene (24 mL, 0.38 mol) to the solution.
-
Step 3: Heat the mixture at 60°C for 3 hours under stirring with a reflux condenser.
-
Step 4: After cooling to room temperature, extract the mixture with cyclohexane (B81311) (2 x 25 mL) to remove excess cyclopentadiene.
-
Step 5: The remaining aqueous solution containing the α-hydroxy-γ-lactone products can be further purified if necessary.
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis. Its bifunctionality allows for its participation in a wide array of reactions, offering unique synthetic pathways to complex and valuable molecules. In multicomponent reactions like the Passerini and GBB reactions, it serves as a key building block. In the synthesis of heterocycles, particularly through the Pictet-Spengler and hetero-Diels-Alder reactions, it provides an efficient route to important scaffolds. While alternative reagents exist for these transformations, the use of this compound often provides advantages in terms of the functionality of the products and the ability to perform reactions in environmentally benign aqueous media. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the applications and advantages of this compound is essential for the design of innovative and efficient synthetic strategies.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glyoxylic acid and MP-glyoxylate: efficient formaldehyde equivalents in the 3-CC of 2-aminoazines, aldehydes, and isonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. www1.udel.edu [www1.udel.edu]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Glyoxylic Acid Monohydrate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the safe handling of Glyoxylic acid monohydrate in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
This compound is a corrosive solid that can cause severe skin burns and eye damage. It may also trigger an allergic skin reaction.[1][2][3] Immediate precautions include handling the substance in a well-ventilated area, preferably a chemical fume hood, and wearing appropriate Personal Protective Equipment (PPE).[2][3][4]
Hazard Statements:
-
May cause an allergic skin reaction.[1]
-
Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract if inhaled.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[5] Always inspect gloves for tears or holes before use. |
| Eyes/Face | Safety goggles and face shield | Provides protection against splashes and airborne particles.[2][6] Must be used in conjunction, especially when there is a significant risk of splashing. |
| Body | Laboratory coat or acid-resistant suit | A standard lab coat is required to protect against skin contact.[6] For larger quantities or increased risk of splashes, an acid-resistant suit made of PVC or neoprene is recommended.[5] |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2][6] The specific type should be determined by a risk assessment. |
Operational Plan: Step-by-Step Guidance
A systematic approach is essential for the safe handling of this compound from receipt to disposal.
3.1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[7][8]
-
Have a chemical spill kit specifically for corrosive materials available in the immediate work area.
3.2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
When weighing the solid, do so within the chemical fume hood. Avoid creating dust.[4]
-
When preparing solutions, slowly add the this compound to the solvent. Never add water to the acid as this can cause a violent reaction.[2]
3.3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep it away from incompatible materials such as bases, metals, and reducing agents.[3][9]
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3][9] Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting.[2][4] Rinse mouth with water.[1][4] Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.[2] |
4.1. Spill Management:
-
Minor Spills: Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop the material into a suitable container for disposal.
-
Major Spills: Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) office. Prevent entry into the affected area until cleared by trained personnel.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Collection: All materials that have come into contact with this compound, including gloves, disposable labware, and absorbent materials from spills, should be considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and corrosion-resistant container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service, following all federal, state, and local environmental regulations.[2][4] Do not empty into drains or the environment.[3]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
